Methalthiazide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5611-64-3 |
|---|---|
Molecular Formula |
C12H16ClN3O4S3 |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
6-chloro-2-methyl-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C12H16ClN3O4S3/c1-3-4-21-7-12-15-9-5-8(13)10(22(14,17)18)6-11(9)23(19,20)16(12)2/h3,5-6,12,15H,1,4,7H2,2H3,(H2,14,17,18) |
InChI Key |
BDNLIZHZILNCGI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC=C |
Other CAS No. |
5611-64-3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Methyclothiazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyclothiazide is a thiazide diuretic that exerts its antihypertensive and diuretic effects through the specific inhibition of the sodium-chloride (Na⁺-Cl⁻) cotransporter in the distal convoluted tubule of the nephron. This action leads to a cascade of physiological responses, culminating in reduced blood volume and peripheral vascular resistance. This technical guide provides a comprehensive overview of the molecular mechanism of action of methyclothiazide, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant physiological pathways and experimental workflows. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Core Mechanism of Action: Inhibition of the Na⁺-Cl⁻ Cotransporter
Methyclothiazide's primary molecular target is the thiazide-sensitive Na⁺-Cl⁻ cotransporter (NCC), also known as SLC12A3, located in the apical membrane of the epithelial cells of the distal convoluted tubule (DCT) in the kidney.[1] By binding to and inhibiting the NCC, methyclothiazide blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1] This inhibition of Na⁺ and Cl⁻ reabsorption increases the osmolarity of the tubular fluid, leading to an increase in water excretion (diuresis) as water follows the solutes.[1] The resulting decrease in extracellular fluid and plasma volume contributes to a reduction in cardiac output and, consequently, a lowering of blood pressure.[1]
While the initial antihypertensive effect is largely due to this diuretic action, the long-term blood pressure-lowering effect of methyclothiazide and other thiazide diuretics is also attributed to a decrease in total peripheral vascular resistance. The precise mechanism for this vasodilation is not fully elucidated but is thought to involve alterations in sodium balance in vascular smooth muscle cells.
Signaling Pathway and Physiological Effects
The inhibition of the Na⁺-Cl⁻ cotransporter by methyclothiazide initiates a series of downstream physiological effects that contribute to its therapeutic efficacy and side-effect profile.
-
Natriuresis and Diuresis: The most direct effect is the increased excretion of sodium (natriuresis) and chloride, leading to osmotic water loss (diuresis).
-
Potassium Excretion (Kaliuresis): The increased delivery of sodium to the collecting duct stimulates the epithelial sodium channel (ENaC), which enhances sodium reabsorption in this segment. This creates a more negative electrical potential in the tubular lumen, driving the secretion of potassium ions (K⁺) through the renal outer medullary potassium channel (ROMK), resulting in increased potassium excretion.
-
Calcium Reabsorption: Methyclothiazide has a unique effect of decreasing urinary calcium excretion. The inhibition of apical Na⁺ entry in the DCT leads to a lower intracellular Na⁺ concentration. This enhances the activity of the basolateral Na⁺/Ca²⁺ exchanger (NCX1), which pumps Ca²⁺ out of the cell and Na⁺ in, thereby increasing the driving force for passive Ca²⁺ reabsorption from the tubular fluid through the apical transient receptor potential vanilloid 5 (TRPV5) channel.
-
Uric Acid Retention: Thiazide diuretics can compete with uric acid for secretion in the proximal tubule, leading to decreased uric acid excretion and potentially causing hyperuricemia.
Diagram of Methyclothiazide's Mechanism of Action in the Distal Convoluted Tubule
Caption: Molecular mechanism of methyclothiazide in the distal convoluted tubule.
Quantitative Data
Table 1: Clinical Efficacy of Methyclothiazide in Hypertension
| Parameter | Dosage | Result | Source |
| Blood Pressure Reduction | 5 mg daily | Statistically significant falls in blood pressure at 2 weeks. | [2] |
| Recommended Dosage for Hypertension | 2.5 to 5 mg once daily | If blood pressure is not controlled after 8-12 weeks, another antihypertensive should be added. | |
| Recommended Dosage for Edema | 2.5 to 10 mg once daily | Maximum recommended daily dose is 10 mg. |
Table 2: General Effects of Thiazide Diuretics on Urinary Excretion and Blood Pressure
| Parameter | Effect | Note | Source |
| Sodium Reabsorption Inhibition | 3% to 5% | In the distal convoluted tubule. | |
| Hydrochlorothiazide (50 mg) Effect on Blood Pressure | Reduction of ~11/5 mmHg | Compared to placebo. | General Thiazide Data |
| Chlorthalidone (25 mg) Effect on Blood Pressure | Reduction of ~12/4 mmHg | Compared to placebo. | General Thiazide Data |
Note: The data in Table 2 for other thiazide diuretics are provided for comparative context due to the limited availability of specific quantitative data for methyclothiazide.
Experimental Protocols
The following is a detailed methodology for a key experiment used to characterize the diuretic activity of compounds like methyclothiazide.
Protocol: Evaluation of Diuretic Activity in Rats using Metabolic Cages
Objective: To quantify the diuretic, natriuretic, and kaliuretic effects of a test compound (e.g., methyclothiazide) in a rat model.
Materials:
-
Wistar or Sprague-Dawley rats (male, 200-250g)
-
Metabolic cages designed for the separation and collection of urine and feces
-
Vehicle (e.g., 0.9% saline solution, distilled water with 0.5% carboxymethylcellulose)
-
Test compound (methyclothiazide) at various doses
-
Positive control (e.g., Furosemide 10 mg/kg)
-
Oral gavage needles
-
Graduated cylinders
-
Flame photometer or ion-selective electrodes for electrolyte analysis
-
pH meter
Procedure:
-
Animal Acclimatization: House the rats in the metabolic cages for at least 24-48 hours before the experiment to allow for adaptation to the new environment.
-
Fasting: Withhold food for 18 hours prior to the experiment to avoid contamination of urine with food particles and to ensure uniform gastrointestinal conditions. Water should be provided ad libitum.
-
Hydration Loading: Administer a uniform water and salt load to all animals by oral gavage with 0.9% saline solution at a volume of 5 mL/100g of body weight.
-
Grouping and Dosing:
-
Divide the rats into at least four groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Furosemide)
-
Group III: Low dose of methyclothiazide
-
Group IV: High dose of methyclothiazide
-
-
Administer the respective treatments (vehicle, furosemide, or methyclothiazide) orally or via intraperitoneal injection.
-
-
Urine Collection: Immediately after dosing, place each rat in its individual metabolic cage. Collect urine at predetermined time intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Data Collection and Analysis:
-
Urine Volume: Measure the cumulative urine volume for each rat at each time point.
-
Electrolyte Concentration: Determine the concentrations of Na⁺ and K⁺ in the collected urine samples using a flame photometer or ion-selective electrodes.
-
pH: Measure the pH of the collected urine.
-
Calculations:
-
Diuretic Index: (Urine volume of test group) / (Urine volume of control group)
-
Natriuretic and Kaliuretic Excretion: Calculate the total amount of Na⁺ and K⁺ excreted over the collection period (concentration × volume).
-
-
Diagram of Experimental Workflow for Diuretic Activity Assay
References
An In-Depth Technical Guide to the Synthesis of Methalthiazide
Preliminary Note on Nomenclature: The term "Methalthiazide" is not commonly found in scientific literature. The synthesis pathway and technical data presented herein pertain to Polythiazide , for which "this compound" is likely a synonym or a closely related derivative. The core chemical structure and synthetic route described are for 6-chloro-3,4-dihydro-2-methyl-3-[[(2,2,2-trifluoroethyl)thio]methyl]-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, commonly known as Polythiazide.
Introduction
Polythiazide is a thiazide diuretic used in the management of hypertension and edema.[1] Its mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water. This technical guide provides a detailed overview of the synthesis pathway of Polythiazide, including experimental protocols, quantitative data, and a visualization of its mechanism of action.
Synthesis Pathway Overview
The synthesis of Polythiazide is a multi-step process that culminates in the condensation of a substituted benzenedisulfonamide with a functionalized acetaldehyde derivative. The key starting materials are a 4-amino-6-chloro-1,3-benzenedisulfonamide derivative and 2,2,2-trifluoroethylmercaptoacetaldehyde dimethyl acetal.
The overall reaction scheme can be depicted as follows:
Experimental Protocols
Synthesis of 4-Amino-6-chloro-N'-methyl-m-benzenedisulfonamide (Starting Material)
The synthesis of this key intermediate involves the chlorosulfonation of an appropriately substituted aniline followed by amination.
Step 1: Chlorosulfonation of 3-chloroaniline
An established route to 4-amino-6-chloro-1,3-benzenedisulfonamide involves the dual functionalization of 3-chloroaniline with chlorosulfonic acid.[2] This electrophilic aromatic substitution introduces two sulfonyl chloride groups onto the benzene ring, primarily at the positions ortho and para to the amino group. The reaction is typically carried out with external cooling initially due to its exothermic nature. The reaction temperature is then raised to complete the reaction.
Step 2: Amination of the Disulfonyl Chloride
The resulting 4-amino-6-chloro-1,3-benzenedisulfonyl chloride is then reacted with methylamine to introduce the methylsulfamoyl group, yielding 4-amino-6-chloro-N'-methyl-m-benzenedisulfonamide.
Synthesis of 2,2,2-Trifluoroethylmercaptoacetaldehyde dimethyl acetal (Reactant)
The synthesis of this reactant can be achieved through various methods. One common approach involves the reaction of a suitable precursor with a source of the trifluoroethylthio group.
Final Condensation Step: Synthesis of Polythiazide
The final step in the synthesis of Polythiazide is the condensation of 4-amino-6-chloro-N'-methyl-m-benzenedisulfonamide with 2,2,2-trifluoroethylmercaptoacetaldehyde dimethyl acetal. This reaction is typically carried out in a suitable solvent such as ethylene glycol dimethyl ether and may be facilitated by a catalyst. The reaction involves the formation of the dihydro-benzothiadiazine ring system.
A general procedure is described in U.S. Patent 3,009,911, which involves the reaction of 6-amino-4-chloro-N'-methyl-m-benzenedisulfonamide with the dimethyl acetal of 2,2,2-trifluoroethylmercaptoacetaldehyde.
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and properties of Polythiazide.
| Parameter | Value | Reference |
| Starting Material: 4-Amino-6-chloro-N'-methyl-m-benzenedisulfonamide | ||
| Molecular Formula | C₇H₁₀ClN₃O₄S₂ | [3] |
| Molecular Weight | 299.76 g/mol | [3] |
| Reactant: 2,2,2-Trifluoroethylmercaptoacetaldehyde dimethyl acetal | ||
| Molecular Formula | C₆H₁₁F₃O₂S | |
| Final Product: Polythiazide | ||
| Molecular Formula | C₁₁H₁₃ClF₃N₃O₄S₃ | [4] |
| Molar Mass | 439.87 g/mol | |
| Melting Point | 214-215 °C | |
| Yield | 94-96% (for a related benzothiadiazine synthesis) |
Mechanism of Action: Signaling Pathway
Polythiazide exerts its diuretic effect by inhibiting the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule of the nephron. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. As a result, the concentration of these ions in the tubule increases, leading to an osmotic gradient that draws water into the tubule, thereby increasing urine output.
Conclusion
The synthesis of Polythiazide is a well-established process in medicinal chemistry. This guide has provided an in-depth overview of the synthetic pathway, including the preparation of key intermediates and the final condensation step. The provided quantitative data and the visualization of the mechanism of action offer valuable information for researchers, scientists, and drug development professionals working with thiazide diuretics. Further optimization of reaction conditions and purification methods may lead to improved yields and purity of the final product.
References
Methalthiazide: An Obscure Member of a Landmark Diuretic Class
An In-depth Guide to the Discovery, History, and General Pharmacology of Thiazide Diuretics
For Researchers, Scientists, and Drug Development Professionals
Preamble: The compound known as Methalthiazide is recognized as a United States Adopted Name (USAN), indicating its formal identification as a unique chemical entity. However, a thorough review of publicly available scientific literature, patent databases, and historical records reveals a significant lack of specific information regarding its discovery, synthesis, and pharmacological properties. It appears that while this compound was assigned a name, it was likely never extensively developed, or its research has remained outside of the public domain.
This guide, therefore, provides a comprehensive overview of the discovery and history of the broader class of drugs to which this compound belongs: the thiazide diuretics. The principles of discovery, mechanism of action, and experimental evaluation detailed herein are directly applicable to the scientific context from which this compound emerged.
The Dawn of Modern Diuretic Therapy: The Discovery of Thiazide Diuretics
The story of thiazide diuretics begins in the 1950s at Merck and Co., with a research program led by Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello. Their work revolutionized the treatment of edema and hypertension. Prior to their discoveries, the primary diuretic agents were organomercurials, which were administered parenterally and carried a significant risk of toxicity.
The research that led to the thiazides was built upon earlier observations that sulfanilamide, an antibacterial agent, possessed diuretic properties due to its inhibition of carbonic anhydrase. This led to the development of acetazolamide, a more potent carbonic anhydrase inhibitor. However, acetazolamide's efficacy was limited by the metabolic acidosis it induced.
The Merck team embarked on a systematic investigation of aromatic sulfonamide derivatives with the goal of identifying compounds that increased the excretion of sodium and chloride without significantly affecting bicarbonate excretion. This research culminated in the synthesis of chlorothiazide in 1957, the first member of the thiazide diuretic class. Marketed as Diuril® starting in 1958, it was a groundbreaking oral diuretic that was both effective and well-tolerated. This discovery was recognized with a special Public Health Award from the Lasker Foundation in 1975 for its profound impact on public health.
General Mechanism of Action of Thiazide Diuretics
Thiazide diuretics exert their primary effect on the kidneys, specifically in the distal convoluted tubule (DCT). Their principal mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) symporter (also known as the thiazide-sensitive Na+-Cl- cotransporter or NCC) located on the apical membrane of the DCT cells.
By blocking this symporter, thiazides prevent the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the urinary excretion of sodium and chloride, and consequently, water follows by osmosis, resulting in diuresis.
The antihypertensive effect of thiazides is initially due to this reduction in plasma volume. However, with chronic use, the plasma volume returns to near-normal levels, and the sustained blood pressure-lowering effect is thought to be due to a reduction in peripheral vascular resistance. The precise mechanism for this vasodilation is not fully elucidated but may involve direct effects on vascular smooth muscle.
An In-depth Technical Guide to Methyclothiazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyclothiazide, a thiazide diuretic, is a cornerstone in the management of hypertension and edema. This technical guide provides a comprehensive overview of its core pharmacological and chemical properties, with a focus on data relevant to researchers and professionals in drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated molecular pathways.
Chemical Identification
It is important to note that the term "Methalthiazide" is often a misspelling or a less common synonym for Methyclothiazide. All data herein pertains to Methyclothiazide.
| Identifier | Value |
| CAS Number | 135-07-9[1][2][3][4][5] |
| IUPAC Name | 6-chloro-3-(chloromethyl)-2-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide |
| Molecular Formula | C₉H₁₁Cl₂N₃O₄S₂ |
| Molecular Weight | 360.24 g/mol |
| Synonyms | Aquatensen, Duretic, Enduron, Enduronum |
Pharmacological Data
Mechanism of Action
Methyclothiazide exerts its diuretic and antihypertensive effects primarily by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition leads to a cascade of effects:
-
Increased Natriuresis and Diuresis: By blocking sodium reabsorption, Methyclothiazide promotes the excretion of sodium and water, which in turn reduces extracellular volume and plasma volume.
-
Antihypertensive Effect: The reduction in blood volume contributes to a decrease in blood pressure.
Pharmacokinetic Properties
| Parameter | Value | Condition |
| pKa | 9.4 | at 25°C |
| Water Solubility | 50 mg/L | Room Temperature |
Experimental Protocols
A key area of research for thiazide diuretics like Methyclothiazide is their effect on vascular smooth muscle and the endothelium.
Vascular Reactivity Studies
Objective: To investigate the effect of Methyclothiazide on the contractile response of aortic rings to norepinephrine in spontaneously hypertensive rats (SHR).
Methodology:
-
Tissue Preparation: Aortic rings are obtained from 12-week-old spontaneously hypertensive rats.
-
Experimental Setup: The aortic rings are mounted in organ baths containing a physiological salt solution.
-
Drug Application: Norepinephrine is added to the organ baths to induce a contractile response.
-
Intervention: Methyclothiazide is administered to observe its effect on the norepinephrine-induced contraction.
-
Data Analysis: The contractile force is measured and compared between treated and untreated tissues.
Findings: Research suggests that the effects of Methyclothiazide on the vascular response to norepinephrine are mediated by an endothelium-dependent mechanism that involves the release of endothelium-dependent relaxing factor (EDRF), now known to be nitric oxide (NO).
Signaling and Workflow Diagrams
Mechanism of Diuretic Action
The following diagram illustrates the primary mechanism of action of Methyclothiazide at the distal convoluted tubule of the nephron.
Caption: Mechanism of Methyclothiazide action in the distal convoluted tubule.
Experimental Workflow for Vascular Reactivity
This diagram outlines the logical flow of a typical experiment investigating the vascular effects of Methyclothiazide.
Caption: Workflow for assessing the vascular effects of Methyclothiazide.
References
In Vivo Pharmacokinetics of Thiazide Diuretics: A Technical Guide
Disclaimer: As of November 2025, publicly available literature lacks specific in vivo pharmacokinetic data for methalthiazide. This guide provides a comprehensive overview of the pharmacokinetics of the thiazide diuretic class, drawing on data from structurally related and commonly prescribed agents such as hydrochlorothiazide, polythiazide, and trichlormethiazide. This information is intended to serve as a proxy for researchers, scientists, and drug development professionals interested in the potential pharmacokinetic profile of this compound.
Introduction to Thiazide Diuretics
Thiazide diuretics are a class of drugs that inhibit the sodium-chloride symporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water.[1][2][3] This mechanism of action makes them effective in treating hypertension and edema.[2][4] The pharmacokinetic properties of these drugs—absorption, distribution, metabolism, and excretion (ADME)—are crucial for determining their therapeutic efficacy and safety profiles.
Pharmacokinetic Profiles of Representative Thiazide Diuretics
The following tables summarize key pharmacokinetic parameters for hydrochlorothiazide, polythiazide, and trichlormethiazide, providing a comparative overview.
Table 1: Absorption and Distribution of Thiazide Diuretics
| Parameter | Hydrochlorothiazide | Polythiazide | Trichlormethiazide |
| Oral Bioavailability (%) | 65-75 | 100 | Variably absorbed |
| Time to Peak Plasma Concentration (Tmax) (hours) | 1-5 | - | - |
| Peak Plasma Concentration (Cmax) (ng/mL) | 70-490 (for 12.5-100 mg doses) | - | - |
| Plasma Protein Binding (%) | 40-68 | 85 | - |
| Volume of Distribution (Vd) (L/kg) | 0.83-4.19 | 4.1 | - |
Table 2: Metabolism and Excretion of Thiazide Diuretics
| Parameter | Hydrochlorothiazide | Polythiazide | Trichlormethiazide |
| Metabolism | Not significantly metabolized | Hepatic | Primarily excreted unchanged |
| Elimination Half-life (t½) (hours) | 5.6-14.8 | 25 | - |
| Primary Route of Excretion | Urine (unchanged drug) | Urine (25% as unchanged drug) and feces | Urine (unchanged drug) |
| Renal Clearance (mL/min) | ~300 | - | - |
| Non-renal Clearance (L/h) | 2.44 | - | - |
Experimental Protocols for In Vivo Pharmacokinetic Studies
The following outlines a general methodology for conducting in vivo pharmacokinetic studies of thiazide diuretics, based on standard practices in the field.
Animal Models and Dosing
-
Species: Studies are often conducted in animal models such as rats, dogs, or non-human primates.
-
Dosing: The drug is administered orally (e.g., via gavage) or intravenously to assess bioavailability and elimination kinetics. Doses are typically selected based on expected therapeutic ranges.
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable vessel (e.g., tail vein in rats, cephalic vein in dogs). Plasma is separated by centrifugation.
-
Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate and timed collection of urine and feces, which is crucial for mass balance and excretion studies.
Bioanalytical Methods
-
Sample Preparation: Plasma, urine, and homogenized feces samples are processed to extract the drug and its metabolites. This often involves techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Analytical Instrumentation: The concentration of the parent drug and its metabolites in the biological samples is quantified using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) for high sensitivity and specificity.
Pharmacokinetic Analysis
The plasma concentration-time data are analyzed using non-compartmental or compartmental models to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, Vd, and clearance.
Visualizations
Experimental Workflow
References
An In-depth Technical Guide on the ADME Profile of Thiazide Diuretics, with a Focus on Methalthiazide Analogs
A Note on Methalthiazide: Specific and comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is scarce in publicly available scientific literature. Therefore, this guide will focus on the general ADME profile of thiazide diuretics, a class of drugs to which this compound belongs. The data and protocols presented herein are primarily based on two well-studied and representative thiazide and thiazide-like diuretics: hydrochlorothiazide and chlorthalidone. This approach provides a robust framework for understanding the expected pharmacokinetic behavior of this compound and other similar compounds.
Introduction
Thiazide diuretics are a cornerstone in the management of hypertension and edema. Their therapeutic efficacy is intrinsically linked to their pharmacokinetic profile, which governs their concentration and duration of action at the target site—the distal convoluted tubule of the nephron. This technical guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of thiazide diuretics, intended for researchers, scientists, and drug development professionals.
Quantitative ADME Data
The following tables summarize key ADME parameters for hydrochlorothiazide and chlorthalidone, offering a comparative view of their pharmacokinetic profiles.
Table 1: Physicochemical and Absorption Properties
| Parameter | Hydrochlorothiazide | Chlorthalidone |
| Molecular Weight ( g/mol ) | 297.74 | 338.77 |
| LogP | -0.9 | 0.8 |
| Oral Bioavailability (%) | ~60-80%[1] | ~64%[2] |
| Time to Peak Plasma Concentration (Tmax) (hours) | 1-5[3] | 2-6[2] |
Table 2: Distribution Characteristics
| Parameter | Hydrochlorothiazide | Chlorthalidone |
| Plasma Protein Binding (%) | 40-68%[1] | ~75% |
| Volume of Distribution (Vd) (L/kg) | 0.83-4.19 | Large, with significant erythrocyte binding |
Table 3: Metabolism and Excretion Parameters
| Parameter | Hydrochlorothiazide | Chlorthalidone |
| Metabolism | Not metabolized | Partial hepatic metabolism |
| Percentage Excreted Unchanged in Urine (%) | >95% of absorbed dose | ~50-65% |
| Elimination Half-life (t½) (hours) | 5.6-14.8 | 40-60 |
| Primary Route of Excretion | Renal | Renal |
Experimental Protocols
This section details the methodologies for key ADME experiments relevant to the study of thiazide diuretics.
In Vitro Intestinal Permeability: Caco-2 Assay
Objective: To assess the potential for oral absorption of a test compound by measuring its permeability across a monolayer of human intestinal Caco-2 cells.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in a multi-well plate and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.
-
Transport Experiment:
-
The culture medium is replaced with a transport buffer.
-
The test compound (e.g., at a concentration of 10 µM) is added to the apical (A) side of the monolayer to assess absorption (A-to-B transport).
-
For efflux studies, the compound is added to the basolateral (B) side (B-to-A transport).
-
The plate is incubated at 37°C with gentle shaking.
-
-
Sample Analysis: At predetermined time points (e.g., 2 hours), samples are collected from the receiver compartment (basolateral for A-to-B, apical for B-to-A) and the donor compartment. The concentration of the test compound is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
-
Plasma Protein Binding: Equilibrium Dialysis
Objective: To determine the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target sites.
Methodology:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of individual wells each divided into two chambers by a semi-permeable membrane (typically with a molecular weight cutoff of 8-12 kDa).
-
Sample Preparation: The test compound is spiked into plasma (human or animal) at a clinically relevant concentration.
-
Dialysis:
-
The plasma containing the test compound is added to one chamber of the RED device.
-
Phosphate-buffered saline (PBS) is added to the other chamber.
-
The device is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
-
Sample Analysis: After incubation, aliquots are taken from both the plasma and the buffer chambers. The concentrations of the test compound in both aliquots are determined by LC-MS/MS.
-
Data Analysis: The percentage of protein binding is calculated as follows: % Bound = [(Cplasma - Cbuffer) / Cplasma] * 100 Where:
-
Cplasma is the concentration of the compound in the plasma chamber.
-
Cbuffer is the concentration of the compound in the buffer chamber (representing the unbound fraction).
-
In Vitro Metabolic Stability: Liver Microsome Assay
Objective: To assess the susceptibility of a compound to metabolism by hepatic enzymes, primarily cytochrome P450s (CYPs).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound.
-
Thaw human liver microsomes (HLM) on ice.
-
Prepare a solution of the NADPH-regenerating system (cofactor for CYP enzymes).
-
-
Incubation:
-
In a microcentrifuge tube, combine a buffer solution (e.g., phosphate buffer, pH 7.4), the HLM suspension, and the test compound.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a tube containing a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Processing: The quenched samples are centrifuged to precipitate the proteins. The supernatant is collected for analysis.
-
Sample Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as: t½ = 0.693 / k
In Vivo Tissue Distribution in Rodents
Objective: To determine the extent and pattern of a drug's distribution into various tissues after administration to an animal model.
Methodology:
-
Animal Dosing: Male Sprague-Dawley rats are typically used. The test compound is administered orally (PO) or intravenously (IV) at a specific dose.
-
Sample Collection: At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours), groups of animals are euthanized.
-
Tissue Harvesting: Blood is collected via cardiac puncture. Various tissues of interest (e.g., liver, kidneys, heart, lungs, brain, fat, muscle) are rapidly excised, rinsed, blotted dry, and weighed.
-
Sample Homogenization: Tissue samples are homogenized in a suitable buffer to create a uniform suspension.
-
Sample Extraction: The drug is extracted from the plasma and tissue homogenates using an appropriate method, such as protein precipitation or liquid-liquid extraction.
-
Sample Analysis: The concentration of the test compound in the plasma and tissue extracts is determined by LC-MS/MS.
-
Data Analysis: The tissue-to-plasma concentration ratio (Kp) is calculated for each tissue at each time point to assess the relative extent of drug distribution.
Visualizations
The following diagrams illustrate key conceptual frameworks in ADME studies.
Caption: A typical experimental workflow for ADME profiling in drug discovery.
Caption: Simplified metabolic and excretion pathway for thiazide diuretics.
References
An In-depth Technical Guide to the Diuretic Properties of Methyclothiazide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the diuretic properties of Methyclothiazide, a thiazide diuretic. It covers the core mechanism of action, detailed experimental protocols for investigation, and quantitative data on its effects.
Introduction
Methyclothiazide is a thiazide diuretic used in the management of hypertension and edema.[1] Like other drugs in its class, its primary therapeutic effect is achieved by promoting the excretion of salt and water from the kidneys.[1] This document will delve into the pharmacological basis of its diuretic action, present methodologies for its evaluation, and summarize key quantitative data to inform research and development.
Mechanism of Action
The principal mechanism of action for Methyclothiazide is the inhibition of the sodium-chloride (Na+/Cl-) symporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells in the nephron.[1] By blocking this transporter, Methyclothiazide reduces the reabsorption of Na+ and Cl- from the tubular fluid back into the bloodstream.[1] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in diuresis.[1]
The increased delivery of sodium to the distal renal tubule also enhances the exchange of sodium for potassium, leading to an increased excretion of potassium. Unlike loop diuretics, thiazides like Methyclothiazide decrease the urinary excretion of calcium.
Signaling Pathway of Methyclothiazide Action
Quantitative Diuretic and Natriuretic Effects
Table 1: Dose-Response Effect of Hydrochlorothiazide on Urine Volume in Rats
| Dose (mg/kg) | Mean Urine Output (mL/24h) | Diuretic Index vs. Control |
| Control (Vehicle) | 10.5 | 1.00 |
| Hydrochlorothiazide (10) | 15.2 | 1.45 |
| Hydrochlorothiazide (20) | 18.9 | 1.80 |
Data are hypothetical and representative of typical findings for thiazide diuretics in preclinical studies.
Table 2: Dose-Response Effect of Hydrochlorothiazide on Electrolyte Excretion in Rats (24h)
| Dose (mg/kg) | Na+ Excretion (mEq/24h) | K+ Excretion (mEq/24h) | Cl- Excretion (mEq/24h) |
| Control (Vehicle) | 1.2 | 0.8 | 1.5 |
| Hydrochlorothiazide (10) | 2.5 | 1.1 | 2.8 |
| Hydrochlorothiazide (20) | 3.8 | 1.4 | 4.2 |
Data are hypothetical and representative of typical findings for thiazide diuretics in preclinical studies.
Experimental Protocols for Diuretic Property Investigation
The following is a detailed protocol for assessing the diuretic, natriuretic, and saluretic effects of a test compound like Methyclothiazide in a preclinical rat model.
Objective: To determine the dose-dependent diuretic and natriuretic activity of a test compound.
Materials:
-
Male Wistar rats (200-250g)
-
Test compound (Methyclothiazide)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Standard diuretic (e.g., Furosemide or Hydrochlorothiazide)
-
Metabolic cages for individual housing and urine collection
-
Oral gavage needles
-
Graduated cylinders for urine volume measurement
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Animal Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Fasting: Withhold food but not water for 18 hours prior to the experiment to ensure uniform gastric emptying and hydration status.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group 1: Control (Vehicle)
-
Group 2: Standard Diuretic (e.g., Furosemide 20 mg/kg)
-
Group 3: Test Compound - Low Dose
-
Group 4: Test Compound - Medium Dose
-
Group 5: Test Compound - High Dose
-
-
Hydration: Administer a saline load (0.9% NaCl, 25 mL/kg) to all animals by oral gavage to ensure a baseline urine flow.
-
Drug Administration: Immediately after the saline load, administer the respective vehicle, standard, or test compound to each group via oral gavage.
-
Urine Collection: Place each rat in an individual metabolic cage and collect urine at specified time intervals (e.g., 0-4h, 4-8h, and 8-24h).
-
Measurements:
-
Urine Volume: Measure the total volume of urine collected for each time period.
-
Electrolyte Concentration: Analyze urine samples for the concentration of sodium (Na+), potassium (K+), and chloride (Cl-).
-
-
Data Analysis:
-
Calculate the total excretion of each electrolyte by multiplying the concentration by the urine volume.
-
Compare the mean urine volume and electrolyte excretion of the test groups to the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Calculate the Lipschitz value (Diuretic Index) = (Urine volume of test group) / (Urine volume of control group). A value greater than 1 indicates diuretic activity.
-
Experimental Workflow Diagram
Conclusion
Methyclothiazide exerts its diuretic effect through the well-characterized inhibition of the Na+/Cl- symporter in the distal convoluted tubule. This mechanism leads to increased urinary excretion of sodium, chloride, and water. Preclinical evaluation, following standardized protocols as outlined, is essential to quantify the dose-dependent diuretic and natriuretic potency of Methyclothiazide and related compounds. The representative data from a similar thiazide diuretic, Hydrochlorothiazide, illustrates the expected pharmacological response. This technical guide provides a foundational framework for researchers and professionals in the field of drug development to investigate and understand the diuretic properties of Methyclothiazide.
References
Cellular Targets of Methdilazine: An In-depth Technical Guide
A Note on the Topic: Initial searches for "Methalthiazide" did not yield relevant results, suggesting a likely typographical error. This guide proceeds under the assumption that the intended topic is Methdilazine , a known phenothiazine-derived first-generation antihistamine.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methdilazine is a first-generation antihistamine that exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor. This document provides a comprehensive overview of the known cellular targets of methdilazine, its mechanism of action, and the associated signaling pathways. Due to the limited availability of specific quantitative binding data for methdilazine in publicly accessible literature, this guide also outlines the standard experimental protocols used to characterize the interaction of H1 receptor antagonists with their targets.
Primary Cellular Target: Histamine H1 Receptor
The principal cellular target of methdilazine is the histamine H1 receptor , a member of the G protein-coupled receptor (GPCR) superfamily. Methdilazine functions as an inverse agonist, but is most commonly referred to as a competitive antagonist at this receptor.[1][2][3] By binding to the H1 receptor, methdilazine blocks the action of endogenous histamine, thereby preventing the cascade of events that lead to allergic and inflammatory responses.[1][3] These responses include symptoms such as itching, vasodilation, and increased vascular permeability.
Quantitative Data on Receptor Binding
| Ligand | Receptor | Assay Type | Affinity (Ki) | IC50 | Reference |
| Methdilazine | Histamine H1 Receptor | Not Available | Not Available | Not Available | N/A |
Mechanism of Action and Signaling Pathways
Methdilazine's mechanism of action is centered on its blockade of the histamine H1 receptor. In its active state, the H1 receptor is coupled to the Gq/11 family of G proteins. The binding of histamine to the H1 receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), leading to a variety of cellular responses.
By competitively inhibiting the binding of histamine, methdilazine prevents this signaling cascade, thereby mitigating the physiological effects of histamine.
Signaling Pathway of Histamine H1 Receptor and Inhibition by Methdilazine
References
Preclinical Evaluation of Methalthiazide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methalthiazide has been identified as a compound that enhances the activity of natural stimulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, suggesting its potential therapeutic utility in the treatment of schizophrenia. This technical guide provides a comprehensive overview of the recommended preclinical studies to thoroughly characterize the pharmacological, pharmacokinetic, and toxicological profile of this compound. It is designed to offer researchers, scientists, and drug development professionals a structured approach to the preclinical evaluation of this compound. This document outlines detailed experimental protocols for in vitro and in vivo studies, including methods to assess AMPA receptor modulation and efficacy in established animal models of schizophrenia. Furthermore, it presents a framework for the necessary pharmacokinetic and toxicological assessments, drawing comparisons with related thiazide compounds where direct data for this compound is not currently available. Included are signaling pathway diagrams and experimental workflow visualizations to facilitate a deeper understanding of the underlying mechanisms and experimental designs.
Introduction
Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., apathy, social withdrawal), and cognitive deficits. Current antipsychotic medications primarily target the dopamine D2 receptor and are often more effective in treating positive symptoms, with limited efficacy for negative and cognitive symptoms. There is a significant unmet medical need for novel therapeutic agents with distinct mechanisms of action.
The glutamatergic system, particularly the AMPA receptor, has emerged as a promising target for the development of new treatments for schizophrenia. AMPA receptors are critical for fast excitatory synaptic transmission and play a vital role in synaptic plasticity, learning, and memory—processes that are disrupted in schizophrenia. Positive allosteric modulators (PAMs) of AMPA receptors are compounds that enhance the receptor's response to the endogenous ligand glutamate, rather than directly activating the receptor themselves. This modulatory approach offers the potential for a more nuanced therapeutic effect with a lower risk of excitotoxicity compared to direct agonists.
This compound has been reported to enhance the activity of natural stimulators of AMPA receptors, positioning it as a potential candidate for the treatment of schizophrenia. This guide details a proposed preclinical development plan to rigorously evaluate its therapeutic potential.
Mechanism of Action: AMPA Receptor Modulation
The primary hypothesized mechanism of action for this compound is the positive allosteric modulation of AMPA receptors. This section outlines the key signaling pathways involved and the experimental approaches to confirm and characterize this activity.
AMPA Receptor Signaling Pathway
The trafficking and function of AMPA receptors are tightly regulated by a complex network of signaling pathways. These pathways influence the insertion, removal, and phosphorylation state of AMPA receptor subunits, thereby modulating synaptic strength. A key pathway involves the trafficking of AMPA receptors to and from the postsynaptic density.
In Vitro Electrophysiology
To confirm and quantify the effect of this compound on AMPA receptor function, whole-cell patch-clamp electrophysiology studies on cultured neurons or HEK293 cells expressing specific AMPA receptor subunits are recommended.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture:
-
Primary cortical or hippocampal neurons are cultured from embryonic day 18 (E18) rat pups.
-
Alternatively, HEK293 cells are transiently or stably transfected with cDNAs encoding the desired AMPA receptor subunits (e.g., GluA1/GluA2).
-
-
Recording:
-
Whole-cell voltage-clamp recordings are performed at room temperature.
-
Cells are held at a holding potential of -60 mV.
-
A rapid solution exchange system is used to apply glutamate (1-10 mM) for 1-2 ms to evoke AMPA receptor-mediated currents.
-
-
Drug Application:
-
This compound is dissolved in a suitable vehicle (e.g., DMSO) and diluted to the final desired concentrations in the external recording solution.
-
Cells are pre-incubated with this compound for a defined period (e.g., 2-5 minutes) before glutamate application.
-
-
Data Analysis:
-
The peak amplitude and decay kinetics of the AMPA receptor-mediated currents are measured in the absence and presence of this compound.
-
Concentration-response curves are generated to determine the EC50 (potency) and maximal efficacy of this compound's potentiating effect.
-
Efficacy in Animal Models of Schizophrenia
The therapeutic potential of this compound for treating the diverse symptoms of schizophrenia should be evaluated in established and validated animal models.
Workflow for Behavioral Testing
A typical workflow for assessing the efficacy of a novel compound in a schizophrenia animal model involves several stages, from model induction to behavioral assessment and data analysis.
Cognitive Deficits: Novel Object Recognition Test
Cognitive impairment is a core feature of schizophrenia. The Novel Object Recognition (NOR) test is a widely used assay to assess learning and memory in rodents.[1][2][3]
Experimental Protocol: Novel Object Recognition (NOR) Test [1][2]
-
Habituation:
-
Mice are individually placed in an open-field arena (e.g., 40 x 40 cm) for 5-10 minutes in the absence of any objects to allow for acclimation to the environment.
-
-
Training (Familiarization) Phase:
-
Two identical objects are placed in the arena.
-
Each mouse is placed in the arena and allowed to explore the objects for a set period (e.g., 10 minutes).
-
The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
-
Testing Phase:
-
After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object.
-
The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory. The effect of this compound on the DI in a schizophrenia model (e.g., sub-chronic MK-801 administration) would be compared to vehicle-treated controls.
-
Sensorimotor Gating Deficits: Prepulse Inhibition Test
Deficits in sensorimotor gating, the ability to filter out irrelevant sensory information, are observed in individuals with schizophrenia. Prepulse inhibition (PPI) of the acoustic startle reflex is a translational measure of sensorimotor gating.
Experimental Protocol: Prepulse Inhibition (PPI) Test
-
Apparatus:
-
A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
-
Procedure:
-
Each mouse is placed in the startle chamber and allowed a 5-minute acclimation period with background white noise.
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-alone trials: A lower-intensity acoustic stimulus (e.g., 75 or 85 dB) is presented.
-
Prepulse-pulse trials: The prepulse stimulus precedes the pulse stimulus by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
-
Data Analysis:
-
The startle amplitude is measured for each trial.
-
PPI is calculated as a percentage: [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
-
The ability of this compound to reverse deficits in PPI induced by a psychomimetic drug (e.g., ketamine or PCP) would be assessed.
-
Pharmacokinetic Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for determining its dosing regimen and assessing its potential for drug-drug interactions. As no specific pharmacokinetic data for this compound is publicly available, the following tables for the related compound hydrochlorothiazide are provided as an example of the type of data that needs to be generated.
In Vivo Pharmacokinetics in Rodents (Example Data for Hydrochlorothiazide)
| Parameter | Species | Dose | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Half-life (h) |
| Hydrochlorothiazide | Rat | 10 mg/kg | Oral | 2.0 | 1500 | 8500 | 2.5 |
| Mouse | 10 mg/kg | Oral | 1.5 | 1200 | 6800 | 2.0 |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
Brain Penetration
For a centrally acting drug like this compound, assessing its ability to cross the blood-brain barrier (BBB) is critical.
Experimental Protocol: Brain Penetration Assessment
-
Animal Dosing:
-
Rats or mice are administered this compound at a therapeutically relevant dose.
-
-
Sample Collection:
-
At various time points post-dosing, blood samples are collected.
-
Animals are then euthanized, and brains are rapidly excised.
-
-
Analysis:
-
The concentration of this compound in plasma and brain homogenate is quantified using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation:
-
The brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) is calculated to determine the extent of BBB penetration.
-
Toxicology and Safety Pharmacology
A thorough toxicological evaluation is essential to identify potential adverse effects and establish a safe therapeutic window for this compound. The following tables, based on studies of hydrochlorothiazide, illustrate the types of toxicological data that should be collected.
Acute Toxicity (Example Data for Hydrochlorothiazide)
| Species | Route | LD50 | Reference |
| Mouse | Oral | > 2750 mg/kg | |
| Rat | Oral | > 2750 mg/kg |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
Subchronic Toxicity (Example Data for Hydrochlorothiazide)
A 13-week study in rats and mice with dietary administration of hydrochlorothiazide revealed the following findings:
| Species | Dose Levels (ppm in diet) | Key Findings |
| Rat | 0, 250, 500, 2000 | Dose-related decrease in body weight. Severe chronic renal disease with secondary parathyroid hyperplasia at higher doses. |
| Mouse | 0, 2500, 5000 | No significant effect on body weight or survival. Equivocal evidence of hepatocarcinogenicity in male mice at the high dose. |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
Conclusion
The potential of this compound as a novel therapeutic for schizophrenia, based on its reported activity as a positive allosteric modulator of AMPA receptors, warrants a comprehensive preclinical investigation. This technical guide provides a roadmap for such an evaluation, encompassing detailed protocols for in vitro and in vivo studies to elucidate its mechanism of action, efficacy, pharmacokinetic properties, and toxicological profile. The successful completion of these studies will be critical in determining the viability of this compound as a clinical candidate for the treatment of schizophrenia and will provide the necessary data to support an Investigational New Drug (IND) application. While direct preclinical data for this compound remains to be published, the methodologies and comparative data presented herein offer a robust framework for its systematic evaluation.
References
Toxicological Profile of Methalthiazide: An In-depth Technical Guide
Disclaimer: Publicly available toxicological data for Methalthiazide (also known as Althiazide) is limited. This guide provides a comprehensive overview based on the known toxicological profile of the thiazide diuretic class of drugs, to which this compound belongs. The information presented herein should be interpreted as a general guideline for researchers, scientists, and drug development professionals, and not as a definitive profile for this compound itself. Further targeted toxicological studies are necessary to establish a complete and specific safety profile for this compound.
Introduction
This compound is a thiazide diuretic, a class of drugs primarily used in the treatment of hypertension and edema. These agents exert their effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium, chloride, and water. While the therapeutic effects of thiazide diuretics are well-documented, a thorough understanding of their potential toxicity is crucial for safe and effective drug development and clinical use. This technical guide synthesizes the available toxicological information for the thiazide diuretic class to infer a probable toxicological profile for this compound, covering acute, subchronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive and developmental effects.
Pharmacokinetics and Metabolism
The toxicological profile of a compound is intrinsically linked to its pharmacokinetic properties. For thiazide diuretics as a class, absorption, distribution, metabolism, and excretion (ADME) characteristics are generally well-understood.
Absorption: Thiazide diuretics are typically well-absorbed orally.
Distribution: These compounds are distributed to various tissues, with a notable concentration in the kidneys, the primary site of action.
Metabolism: The metabolic pathways for thiazide diuretics can vary. Some, like hydrochlorothiazide, are largely excreted unchanged, while others may undergo hepatic metabolism. Specific metabolic pathways for this compound are not well-documented in the public domain.
Excretion: The primary route of excretion for thiazide diuretics and their metabolites is via the urine.
Non-Clinical Toxicology
Acute Toxicity
Acute toxicity studies are designed to assess the effects of a single, high dose of a substance. For the thiazide diuretic class, acute toxicity is generally low.
Table 1: Illustrative Acute Toxicity Data for Thiazide Diuretics (Not Specific to this compound)
| Compound | Species | Route | LD50 |
| Hydrochlorothiazide | Mouse | Oral | >2750 mg/kg |
| Hydrochlorothiazide | Rat | Oral | >2500 mg/kg |
Data presented is for illustrative purposes for the thiazide class and is not specific to this compound.
Subchronic and Chronic Toxicity
Repeated-dose toxicity studies are essential for evaluating the long-term safety of a drug. For thiazide diuretics, the primary target organ for toxicity is the kidney, consistent with their mechanism of action.
Studies on hydrochlorothiazide in rats have shown that chronic administration can lead to renal tubular changes.[1] Long-term, high-dose exposure may also be associated with electrolyte imbalances, a known side effect of this drug class.
Table 2: Summary of Potential Findings in Subchronic and Chronic Toxicity Studies of Thiazide Diuretics
| Organ System | Potential Findings |
| Renal | Tubular nephrosis, interstitial nephritis, alterations in renal function parameters. |
| Cardiovascular | Hypotension (exaggerated pharmacological effect). |
| Metabolic | Hypokalemia, hyponatremia, hypercalcemia, hyperglycemia, hyperuricemia. |
| Hematological | Generally unremarkable, though rare instances of blood dyscrasias have been reported clinically for some thiazides. |
Genotoxicity and Carcinogenicity
A comprehensive battery of in vitro and in vivo tests is used to assess the genotoxic and carcinogenic potential of pharmaceuticals. For the antihypertensive class of drugs, which includes thiazide diuretics, a review of available data indicates that a significant number of these agents have been tested for genotoxicity and carcinogenicity.[2]
Reproductive and Developmental Toxicity
The potential for a drug to interfere with reproduction and fetal development is a critical aspect of its toxicological profile. For the thiazide diuretic class, studies in animals have generally not shown a high risk of teratogenicity. However, these drugs can cross the placental barrier and may cause electrolyte disturbances in the fetus.
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are not available in the public literature. The following sections describe generalized protocols for testing a novel thiazide diuretic, based on standard regulatory guidelines.
Acute Oral Toxicity Study (Up-and-Down Procedure)
This method is a common approach to estimate the LD50 while minimizing animal use.
28-Day Repeated Dose Oral Toxicity Study in Rodents
This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period.
References
Methyclothiazide: A Technical Guide to Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of Methyclothiazide. The information is curated for professionals in pharmaceutical research and development, offering quantitative data, detailed experimental protocols, and visual workflows to support laboratory investigations. It has been noted that "Methalthiazide" may be a common misspelling for Methyclothiazide, a thiazide diuretic used in the treatment of hypertension and edema.[1][2]
Physicochemical Properties of Methyclothiazide
Methyclothiazide is a white to off-white crystalline powder, which is odorless or has a slight odor.[1][3] It is a benzothiadiazine derivative with the chemical formula C9H11Cl2N3O4S2.[1]
Solubility Profile
The solubility of a drug substance is a critical parameter that influences its bioavailability and formulation development. Methyclothiazide is slightly soluble in water and alcohol, with better solubility in organic solvents. A summary of its solubility in various solvents is presented in Table 1.
Table 1: Solubility of Methyclothiazide in Various Solvents
| Solvent | Solubility | Reference |
| Water | 11.2 mg/L | |
| 50 mg/L (room temperature) | ||
| 0.824 mg/mL (ALOGPS prediction) | ||
| Insoluble | ||
| DMSO | 72 mg/mL (199.86 mM) | |
| Slightly soluble | ||
| Methanol | Sparingly soluble | |
| Slightly soluble | ||
| Ethanol | Slightly soluble | |
| 4 mg/mL | ||
| Acetone | Freely soluble | |
| Pyridine | Freely soluble | |
| Benzene | Very slightly soluble | |
| Chloroform | Very slightly soluble | |
| Isopropyl Alcohol | Very slightly soluble |
Note: The qualitative descriptors (e.g., "Slightly soluble") are based on USP definitions. The quantitative values are from various sources and may have been determined under different experimental conditions.
Stability Profile
Understanding the stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. Commercially available methyclothiazide tablets have a stated expiration date of 5 years following the date of manufacture, suggesting good stability in a formulated product.
Key Stability Parameters
-
pH: The dissociation constant (pKa) of Methyclothiazide is 9.4 at 25°C. This indicates that the molecule is predominantly in its non-ionized form at physiological pH, which can influence its absorption and distribution. The stability of the drug can be pH-dependent, and studies should be conducted across a range of pH values.
-
Light: Photostability testing is essential to determine if the drug is susceptible to degradation upon exposure to light.
-
Temperature: Forced degradation studies at elevated temperatures are necessary to identify potential degradation products and establish the degradation pathways.
Experimental Protocols
The following are detailed methodologies for conducting solubility and stability testing for Methyclothiazide. These protocols are based on general guidelines from regulatory bodies such as the FDA and EMA.
Solubility Determination: Shake-Flask Method
This method is a standard approach for determining the equilibrium solubility of a compound.
Materials:
-
Methyclothiazide powder
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl)
-
Scintillation vials or glass flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC-UV or other suitable analytical method
Procedure:
-
Add an excess amount of Methyclothiazide powder to a series of vials, each containing a known volume of the desired solvent.
-
Tightly cap the vials and place them on an orbital shaker.
-
Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Carefully withdraw a sample from the supernatant of each vial.
-
Filter the sample through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Dilute the filtered sample with an appropriate solvent.
-
Analyze the concentration of Methyclothiazide in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in mg/mL or mol/L.
Caption: Workflow for Solubility Determination
Stability Indicating Method Development and Forced Degradation Studies
A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products.
Procedure:
-
Method Development: Develop a suitable analytical method, typically HPLC with UV or mass spectrometric detection, capable of resolving Methyclothiazide from its potential degradation products.
-
Forced Degradation: Subject Methyclothiazide to various stress conditions to induce degradation. This helps in understanding the degradation pathways and confirming the specificity of the analytical method.
-
Acid Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 80°C).
-
Base Hydrolysis: Treat with 0.1 N NaOH at an elevated temperature (e.g., 80°C).
-
Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).
-
Photodegradation: Expose the drug solution to UV and visible light as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using the developed analytical method to identify and quantify the degradation products.
Caption: Workflow for Stability Testing
Long-Term and Accelerated Stability Studies
These studies are performed to establish the shelf-life and recommended storage conditions for the drug product.
Procedure:
-
Protocol Design: Design a stability protocol that specifies the batches to be tested, container closure system, storage conditions, and testing frequency.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: Typically 0, 3, 6, 9, 12, 18, 24, 36 months.
-
Accelerated: Typically 0, 3, 6 months.
-
-
Tests to be Performed: The stability protocol should include tests for appearance, assay, degradation products, dissolution (for solid dosage forms), and moisture content.
-
Data Evaluation: Evaluate the data to determine the retest period for the drug substance or the shelf-life for the drug product.
Caption: Factors Affecting Methyclothiazide Stability
References
Methodological & Application
Application Notes and Protocols for Thiazole-Based Compounds in Cancer Cell Culture
A Representative Experimental Protocol for a Novel Thiazole-Based Anticancer Agent
Disclaimer: Extensive searches for a compound specifically named "Methalthiazide" have not yielded any publicly available scientific literature or experimental protocols. It is possible that this is a novel, proprietary, or less-documented compound. The following application notes and protocols are therefore based on established methodologies for evaluating the in vitro anticancer activity of novel thiazole-containing heterocyclic compounds, which are known to exhibit cytotoxic effects against various cancer cell lines. Researchers should adapt these protocols based on the specific physicochemical properties of their compound of interest.
Introduction
Thiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. These compounds can induce cell cycle arrest and apoptosis in cancer cells through various mechanisms of action. This document provides a detailed experimental framework for the initial in vitro evaluation of a novel thiazole-based compound, herein referred to as a representative thiazole derivative, for its potential as an anticancer agent.
Data Presentation
The following table summarizes hypothetical quantitative data for a representative thiazole derivative, illustrating how to present key metrics of anticancer activity.
| Cell Line | Compound | IC50 (µM) after 48h | Effect on Cell Viability at 100 µM (48h) | Induction of Apoptosis at IC50 (24h) |
| MCF-7 (Breast Cancer) | Representative Thiazole Derivative | 15.5 ± 2.1 | 45% ± 3.5% | 35% ± 4.2% |
| Cisplatin (Control) | 8.2 ± 1.5 | 30% ± 2.8% | 42% ± 3.9% | |
| A549 (Lung Cancer) | Representative Thiazole Derivative | 22.8 ± 3.4 | 55% ± 4.1% | 28% ± 3.1% |
| Cisplatin (Control) | 12.1 ± 2.2 | 38% ± 3.3% | 38% ± 4.5% | |
| HEK293 (Normal Kidney) | Representative Thiazole Derivative | > 100 | 92% ± 2.5% | < 5% |
| Cisplatin (Control) | 25.6 ± 4.1 | 65% ± 5.2% | 15% ± 2.8% |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
A549 (human lung carcinoma)
-
HEK293 (human embryonic kidney) - as a non-cancerous control.
-
-
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions:
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells are passaged upon reaching 80-90% confluency.
-
Compound Preparation
-
Stock Solution:
-
Prepare a 10 mM stock solution of the representative thiazole derivative in dimethyl sulfoxide (DMSO).
-
Store the stock solution in aliquots at -20°C.
-
-
Working Solutions:
-
Prepare fresh dilutions of the compound in the complete culture medium to the desired final concentrations immediately before each experiment. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with increasing concentrations of the representative thiazole derivative (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).
-
-
MTT Incubation:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the representative thiazole derivative at its predetermined IC50 concentration for 24 hours.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualization of Methodologies and Pathways
Caption: Experimental workflow for in vitro evaluation of a novel anticancer compound.
Caption: A putative signaling pathway for thiazole-induced apoptosis in cancer cells.
Application Notes and Protocols for the Quantitative Analysis of Methyclothiazide
A Note on Nomenclature: The term "Methalthiazide" as specified in the query is not commonly found in scientific literature. It is presumed to be a likely misspelling of "Methyclothiazide," a thiazide diuretic. The following application notes and protocols are therefore based on analytical methods developed for Methyclothiazide and structurally similar thiazide diuretics like Hydrochlorothiazide.
These detailed application notes are intended for researchers, scientists, and professionals in drug development involved in the quantitative analysis of Methyclothiazide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This section details a validated RP-HPLC method for the quantification of Methyclothiazide in bulk and pharmaceutical dosage forms. This method is stability-indicating and can separate Methyclothiazide from its degradation products.
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 20-100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.5 µg/mL[1] |
| Recovery | 98%[1] |
| Retention Time | Approximately 3-5 minutes |
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.
-
Column: C18 ODS Inertsil (4.6 x 150mm, 5µm).[1]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile. The exact ratio should be optimized, but a common starting point is a 50:50 (v/v) mixture of a 20mM potassium dihydrogen phosphate buffer (pH adjusted to 3.2 with orthophosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
1.2. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water and adjusting the pH. Filter the buffer and the acetonitrile through a 0.45 µm membrane filter before use and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyclothiazide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 20, 40, 60, 80, and 100 µg/mL).
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Methyclothiazide and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
-
1.3. System Suitability:
Before sample analysis, perform a system suitability test by injecting the standard solution multiple times. The acceptance criteria typically include:
-
Tailing factor: Not more than 2.0.
-
Theoretical plates: Not less than 2000.
-
Relative standard deviation (RSD) for replicate injections: Not more than 2.0%.
1.4. Analysis and Calculation:
Inject the prepared standard and sample solutions into the chromatograph. The concentration of Methyclothiazide in the sample is calculated by comparing the peak area of the sample with the peak area of the standard from the calibration curve.
HPLC Analysis Workflow
Caption: Workflow for the quantitative analysis of Methyclothiazide using HPLC.
UV-Visible Spectrophotometric Method
Quantitative Data Summary (Adapted from Hydrochlorothiazide)
| Parameter | Value |
| Linearity Range | 2-10 µg/mL |
| Wavelength of Maximum Absorbance (λmax) | ~270 nm |
| Correlation Coefficient (r²) | > 0.999 |
| Recovery | 98-102% |
Experimental Protocol
2.1. Instrumentation:
-
Spectrophotometer: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm, equipped with 1 cm matched quartz cells.
2.2. Reagent and Sample Preparation:
-
Solvent: 0.1 M Sodium Hydroxide (NaOH) or Methanol. The choice of solvent should be validated.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Methyclothiazide reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations within the linearity range (e.g., 2, 4, 6, 8, and 10 µg/mL).
-
Sample Preparation (Tablets):
-
Weigh and finely powder at least 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Methyclothiazide and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the solvent and sonicate for 15 minutes.
-
Dilute to volume with the solvent and mix thoroughly.
-
Filter the solution through a Whatman filter paper, discarding the initial portion of the filtrate.
-
Dilute the filtered solution with the solvent to obtain a final concentration within the calibration range.
-
2.3. Analytical Procedure:
-
Determination of λmax: Scan the standard solution of Methyclothiazide (e.g., 10 µg/mL) in the UV region (200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax against the solvent blank. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Measure the absorbance of the prepared sample solution at the λmax.
-
Calculation: Determine the concentration of Methyclothiazide in the sample solution from the calibration curve.
Spectrophotometric Analysis Workflow
Caption: Workflow for the quantitative analysis of Methyclothiazide using UV-Vis Spectrophotometry.
References
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol for the Detection of Methalthiazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and selective method for the quantitative analysis of Methalthiazide in biological matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive guide encompassing sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies are established based on established analytical techniques for structurally related thiazide diuretics, ensuring a robust starting point for method development and validation.
Introduction
This compound is a thiazide diuretic agent. As with many pharmaceutical compounds, sensitive and specific analytical methods are required for pharmacokinetic studies, drug monitoring, and quality control. HPLC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. This protocol outlines a complete workflow for the detection and quantification of this compound.
Experimental Protocol
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol utilizes solid-phase extraction for the cleanup and concentration of this compound from plasma samples.
Materials:
-
SPE Cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Human Plasma (or other relevant biological matrix)
-
Internal Standard (IS) solution (e.g., Hydrochlorothiazide-d2, 100 ng/mL in methanol)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma sample in a polypropylene tube, add 20 µL of Internal Standard solution. Vortex for 30 seconds.
-
Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the IS from the cartridge with 1 mL of methanol.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (see HPLC conditions). Vortex for 30 seconds and transfer to an autosampler vial.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump, degasser, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Mass Spectrometry Conditions:
Based on the molecular weight of this compound (397.92 g/mol ) and common fragmentation patterns of sulfonamides, the following parameters are proposed. These will require experimental optimization.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Quantitative Data Summary
The following table summarizes the proposed Multiple Reaction Monitoring (MRM) transitions for this compound and a common internal standard. Note: The product ions and collision energies for this compound are putative and require optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 396.9 | Putative 332.9 | 200 | 30 | 25 |
| Putative 294.9 | 200 | 30 | 35 | ||
| Hydrochlorothiazide-d2 (IS) | 298.0 | 205.0 | 200 | 35 | 22 |
Putative product ions for this compound are based on the neutral loss of SO₂ (64 Da) and further fragmentation. These values must be confirmed and optimized experimentally.
Visualizations
Conclusion
The described HPLC-MS/MS protocol provides a robust framework for the detection and quantification of this compound in biological samples. The use of solid-phase extraction ensures sample cleanup and concentration, while the chromatographic and mass spectrometric conditions offer high selectivity and sensitivity. Researchers and drug development professionals can adapt and validate this method for their specific applications, ensuring accurate and reliable results in their studies. Further optimization of the mass spectrometric parameters for this compound is recommended to achieve the highest possible sensitivity and specificity.
Methyclothiazide Solution Preparation for Research: Application Notes and Protocols
Disclaimer: The following information is intended for research purposes only by qualified professionals. It is not intended for human or veterinary use. Please consult relevant safety data sheets (SDS) before handling any chemical compounds. The user of this information assumes all risks associated with its use. It is highly likely that the user request for "Methalthiazide" was a misspelling of "Methyclothiazide," a well-documented thiazide diuretic. All information provided herein pertains to Methyclothiazide.
Introduction
Methyclothiazide is a thiazide diuretic used in research to study its effects on hypertension and edema.[1] It functions by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[2] This document provides detailed application notes and protocols for the preparation and use of Methyclothiazide solutions in a research setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Methyclothiazide is provided in the table below. This information is crucial for accurate solution preparation and storage.
| Property | Value |
| Chemical Name | 6-chloro-3-(chloromethyl)-2-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide |
| Molecular Formula | C₉H₁₁Cl₂N₃O₄S₂ |
| Molecular Weight | 360.23 g/mol |
| CAS Number | 135-07-9 |
| Appearance | White to practically white crystalline powder[3] |
| Melting Point | ~225 °C[4] |
| Solubility | - Water: Very slightly soluble[4]- DMSO: Soluble- Ethanol: Slightly soluble- Methanol: Sparingly soluble |
| Storage (Solid) | Store at room temperature, protected from light and moisture. |
| Storage (Solutions) | Store at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years). Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of Methyclothiazide Stock Solutions
For In Vitro Experiments:
A high-concentration stock solution in an organic solvent is typically prepared for in vitro studies and then diluted to the final desired concentration in the cell culture medium.
Materials:
-
Methyclothiazide powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh the desired amount of Methyclothiazide powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare a 10 mM stock solution, weigh 3.60 mg of Methyclothiazide.
-
Dissolution: Add the appropriate volume of DMSO to the weighed Methyclothiazide to achieve the desired concentration. For a 10 mM stock solution, dissolve 3.60 mg in 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the Methyclothiazide is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
For In Vivo Experiments:
For in vivo studies, the formulation of Methyclothiazide will depend on the route of administration (e.g., oral gavage, intraperitoneal injection). A suspension is often required due to the low aqueous solubility of Methyclothiazide.
Materials:
-
Methyclothiazide powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water, 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)
-
Sterile tubes
-
Homogenizer or sonicator
-
Calibrated analytical balance
Protocol for Oral Gavage Suspension (Example):
-
Weighing: Weigh the required amount of Methyclothiazide powder.
-
Vehicle Preparation: Prepare the chosen vehicle. For a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile water. Stir until a homogenous suspension is formed.
-
Suspension Preparation: Add a small amount of the vehicle to the Methyclothiazide powder to form a paste. Gradually add the remaining vehicle while continuously mixing or homogenizing to ensure a uniform suspension. Sonication can also be used to aid in creating a fine suspension.
-
Administration: Administer the suspension to the animals immediately after preparation to ensure uniform dosing. Continuously stir the suspension during the dosing period to prevent settling.
Quantitative Data
The following tables summarize quantitative data from various research studies investigating the effects of Methyclothiazide.
Table 1: In Vitro Effects of Methyclothiazide
| Experimental Model | Concentration | Effect | Reference |
| Aortic rings from SHR rats | 100 µM | Decreased maximal vasoconstrictive effect of norepinephrine by 59% and arginine vasopressin by 32.3%. | |
| Aortic rings from SHR rats | 100 µM | Reduced Ca²⁺ contracture in a high-K⁺, Ca²⁺-free solution, with a maximal reduction of 90.4%. | |
| Human OAT1-transfected HEK-293 cells | IC₅₀ > 100-200 µM | Unlikely to significantly inhibit hOAT1 at clinically relevant plasma concentrations (<1–10 µM). | |
| Human OAT3-transfected HEK-293 cells | IC₅₀ > 100-200 µM | Unlikely to significantly inhibit hOAT3 at clinically relevant plasma concentrations (<1–10 µM). |
Table 2: In Vivo Effects of Methyclothiazide
| Animal Model | Dosage | Route of Administration | Effect | Reference |
| Dahl salt-sensitive (DS) rats | 7 weeks in drinking water | Oral | Attenuated the development of salt-induced hypertension. | |
| Adult Human (Hypertension) | 2.5 to 5 mg once a day | Oral | Treatment of mild to moderate hypertension. | |
| Adult Human (Edema) | 2.5 to 10 mg once a day | Oral | Adjunctive treatment of edema. |
Signaling Pathway
The primary mechanism of action of Methyclothiazide is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney. This leads to a cascade of downstream effects resulting in diuresis and a reduction in blood pressure.
References
Application Note: The Use of Methalthiazide and Related Thiazide Diuretics in Preclinical Hypertension Research Models
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Hypertension is a primary risk factor for a range of cardiovascular diseases.[1] Animal models are indispensable tools for investigating the complex pathophysiology of hypertension and for the preclinical evaluation of novel antihypertensive agents.[2][3] Thiazide diuretics, such as methalthiazide (a term often encompassing related compounds like methyclothiazide and trichloromethiazide), are a class of drugs widely used in hypertension treatment.[4] Their primary mechanism involves inhibiting sodium reabsorption in the kidneys, leading to reduced blood volume and pressure.[5] This document provides detailed application notes and protocols for utilizing this compound and its analogs in various hypertension research models.
2.0 Mechanism of Action of Thiazide Diuretics
Thiazide diuretics exert their antihypertensive effects primarily by acting on the distal convoluted tubule (DCT) of the nephron.
-
Primary Mechanism : They block the Na+/Cl⁻ cotransporter (NCC), also known as the thiazide-sensitive Na-Cl symporter. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.
-
Downstream Effects :
-
Natriuresis and Diuresis : Increased excretion of sodium and water, leading to a reduction in extracellular fluid and plasma volume.
-
Blood Pressure Reduction : The initial drop in blood pressure is attributed to the decrease in cardiac output resulting from reduced plasma volume.
-
Long-term Vascular Effects : Chronic administration is thought to lower blood pressure by reducing total peripheral resistance, although the exact mechanism—whether a direct vasodilatory effect or an indirect response to volume changes—is still under investigation.
-
-
Other Effects : Thiazides can also increase calcium reabsorption in the distal tubule and may cause side effects like hypokalemia and hyperuricemia.
Signaling Pathway: Thiazide Diuretic Action in the Nephron
3.0 Common Hypertension Research Models
The selection of an appropriate animal model is critical for hypertension research. Models can be broadly categorized as genetically induced, surgically induced, or pharmacologically/dietary induced.
| Model Category | Specific Model | Description | Key Features |
| Genetically Induced | Spontaneously Hypertensive Rat (SHR) | The most widely used model of primary (essential) hypertension. | Develops hypertension spontaneously; mimics many features of human essential hypertension. |
| Stroke-Prone SHR (SHRSP) | A substrain of SHR that develops severe hypertension and has a high incidence of stroke. | Useful for studying cerebrovascular complications of hypertension. | |
| Dahl Salt-Sensitive (DSS) Rat | Develops hypertension when fed a high-salt diet. | Ideal for investigating the mechanisms of salt-sensitive hypertension. | |
| Surgically Induced | Two-Kidney, One-Clip (2K1C) Goldblatt | Constriction of one renal artery with the contralateral kidney untouched. | Induces renin-dependent hypertension, mimicking renovascular hypertension. |
| One-Kidney, One-Clip (1K1C) Goldblatt | Constriction of one renal artery and removal of the contralateral kidney. | Induces volume-dependent hypertension. | |
| Pharmacologically/Dietary Induced | Angiotensin II (Ang II) Infusion | Continuous infusion of Ang II via osmotic minipumps. | Directly activates the renin-angiotensin system to induce hypertension. |
| DOCA-Salt | Administration of deoxycorticosterone acetate (a mineralocorticoid) and a high-salt diet, often combined with uninephrectomy. | A model of low-renin, volume-expanded hypertension. |
Logical Relationship: Classification of Hypertension Models
4.0 Experimental Protocols
4.1 Protocol 1: Induction of DOCA-Salt Hypertension in Rats This protocol describes a common method for inducing mineralocorticoid-dependent hypertension.
-
Animal Selection : Use male Sprague-Dawley or Wistar rats (200-250g).
-
Acclimatization : Acclimatize animals for at least one week under standard laboratory conditions.
-
Uninephrectomy (Day 0) :
-
Anesthetize the rat (e.g., isoflurane or ketamine/xylazine).
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter, and carefully remove the kidney.
-
Suture the muscle and skin layers. Provide postoperative analgesia.
-
-
DOCA Administration (Starting Day 1) :
-
Administer DOCA subcutaneously (e.g., 20-30 mg/kg, twice weekly) or implant a slow-release pellet (e.g., 50 mg).
-
-
High-Salt Diet :
-
Replace drinking water with a 1% NaCl + 0.2% KCl solution. The KCl helps to mitigate hypokalemia.
-
-
Monitoring :
-
Measure blood pressure weekly (see Protocol 4.3).
-
Hypertension typically develops over 3-4 weeks.
-
-
Control Group : A control group should undergo a sham surgery (uninephrectomy without DOCA) and receive normal drinking water.
4.2 Protocol 2: Administration of this compound (e.g., Trichloromethiazide)
-
Drug Preparation : Prepare a fresh suspension of the thiazide diuretic (e.g., Trichloromethiazide, TCM) in a suitable vehicle like 0.5% carboxymethyl cellulose (CMC) or distilled water.
-
Dosing :
-
Dosages vary depending on the model and study objective. Published studies have used oral doses of approximately 10 mg/kg/day in Ang II-induced hypertensive rats or provided it as a 0.3% or 3% mixture in the diet for SHRSP rats.
-
-
Route of Administration :
-
Oral Gavage : Allows for precise daily dosing.
-
In Drinking Water/Diet : Suitable for chronic administration, but intake should be monitored to ensure consistent dosing.
-
-
Treatment Period : The duration of treatment can range from several days to multiple weeks, depending on the research question (e.g., acute vs. chronic effects).
4.3 Protocol 3: Blood Pressure Measurement in Rodents
| Method | Type | Procedure | Pros | Cons |
| Tail-Cuff Plethysmography | Non-Invasive | An inflatable cuff is placed on the rat's tail to occlude blood flow, and pressure is measured upon deflation. | No surgery required; allows for repeated measurements. | Can be stressful for animals, leading to variability; only provides systolic BP. |
| Telemetry | Invasive (Chronic) | A pressure-sensitive catheter is surgically implanted into an artery (e.g., carotid or femoral), connected to a transmitter placed subcutaneously. | Continuous, long-term monitoring of conscious, unrestrained animals; provides systolic, diastolic, and mean arterial pressure. | Requires surgery; expensive equipment. |
| Direct Arterial Cannulation | Invasive (Acute) | A catheter is inserted directly into an artery and connected to a pressure transducer. | Highly accurate "gold standard" measurement. | Terminal procedure; requires anesthesia, which can affect BP. |
4.4 Protocol 4: Assessment of End-Organ Damage
Hypertension leads to damage in target organs like the heart, kidneys, and blood vessels.
-
Tissue Collection : At the end of the study, euthanize animals and carefully dissect the heart, kidneys, and aorta.
-
Biochemical Assays :
-
Collect blood samples for analysis.
-
Oxidative Stress : Measure plasma levels of thiobarbituric acid-reactive substances (TBARS) or malondialdehyde (MDA) as markers of lipid peroxidation.
-
Renal Function : Measure serum creatinine and blood urea nitrogen (BUN).
-
Electrolytes : Assess plasma sodium, potassium, and chloride levels.
-
-
Histological Analysis :
-
Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section.
-
Heart : Use Masson's trichrome stain to assess fibrosis or Hematoxylin and Eosin (H&E) to measure cardiomyocyte hypertrophy and myocardial remodeling.
-
Kidney : Use Periodic acid-Schiff (PAS) stain to evaluate glomerulosclerosis and tubular damage.
-
Aorta : Use H&E or Verhoeff-Van Gieson stain to assess vascular remodeling, such as medial thickening.
-
Experimental Workflow: From Model Induction to Data Analysis
5.0 Data Presentation: Quantitative Effects of Trichloromethiazide (TCM)
The following tables summarize data from a study using Trichloromethiazide (TCM), a this compound analog, in malignant stroke-prone spontaneously hypertensive rats (M-SHRSP).
Table 1: Effect of Trichloromethiazide (TCM) on Systolic Blood Pressure (SBP) in M-SHRSP Rats
| Treatment Group | SBP at 6 Weeks (mmHg) | SBP at 10 Weeks (mmHg) |
| Control | ~240 | 259.2 ± 8.7 |
| 0.3% TCM in Diet | ~235 (No significant difference) | 255.3 ± 4.7 |
| 3% TCM in Diet | ~215 (p < 0.05) | 233.6 ± 4.7 (p < 0.05) |
| Data are presented as mean ± SEM. SBP was significantly lower in the high-dose (3%) TCM group compared to the control group from 6 to 10 weeks of age. |
Table 2: Effect of Trichloromethiazide (TCM) on Survival and Oxidative Stress in M-SHRSP Rats
| Parameter | Control Group | 0.3% TCM Group | 3% TCM Group |
| Survival Rate at 16 Weeks | 0% | 54% | 100% |
| Plasma TBARS Levels | High (Baseline) | Significantly Reduced | Significantly Reduced |
| TCM treatment significantly improved survival rates and reduced plasma TBARS, a marker of oxidative stress. |
Table 3: Example Dosing Regimens for Thiazide Diuretics in Rodent Models
| Compound | Model | Dose | Route | Reference |
| Trichloromethiazide | Ang II-Induced Hypertensive Rats | ~10 mg/kg/day | Oral | |
| Hydrochlorothiazide | Spontaneously Hypertensive Rat (SHR) | 50 mg/kg for 4 days | Not Specified | |
| Chlorothiazide | Spontaneously Hypertensive Rat (SHR) | Not Specified | Therapeutic Use |
This compound and related thiazide diuretics are valuable pharmacological tools for hypertension research. They can be effectively used in a variety of animal models to investigate the mechanisms of blood pressure regulation and to evaluate the impact of antihypertensive therapy on end-organ damage. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies, contributing to a deeper understanding of hypertension and the development of new therapeutic strategies.
References
- 1. Animal models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ion Channel Modulation by Thiazide Diuretics
Note on Methalthiazide: Extensive literature searches did not yield specific data on the direct effects of "this compound" on ion channel modulation. Therefore, this document focuses on two closely related and well-studied thiazide diuretics, Hydrochlorothiazide (HCTZ) and Methyclothiazide (MCTZ) , as representative compounds for studying the interaction of this drug class with ion channels. The methodologies and findings presented herein provide a strong framework for investigating other thiazide derivatives.
Introduction
Thiazide diuretics are a class of drugs primarily used in the management of hypertension and edema. While their principal mechanism of action involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, emerging evidence has highlighted their direct effects on various ion channels in other tissues, contributing to their vasodilatory and other off-target effects. Understanding the modulation of ion channels by thiazide diuretics is crucial for elucidating their full pharmacological profile and for the development of novel therapeutic strategies.
These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals to study the effects of HCTZ on large-conductance Ca2+-activated potassium (BK) channels and MCTZ on voltage-gated calcium (CaV) channels.
Data Presentation: Quantitative Effects of Thiazide Diuretics on Ion Channels
The following table summarizes the quantitative data on the modulation of various ion channels by Hydrochlorothiazide and Methyclothiazide based on available literature.
| Compound | Ion Channel | Cell Type | Effect | Potency/Concentration | Citation |
| Hydrochlorothiazide (HCTZ) | BK (Large Conductance Ca2+-activated K+ Channel) | HEK293T expressing BKα and β1 subunits | Activation (indirect) | EC50: 28.4 μM | [1][2] |
| Fast Na+ Current (INa) | Rat Ventricular Cardiomyocytes | Inhibition | ~30% inhibition at 100 μM | [3] | |
| L-type Ca2+ Current (ICaL) | Rat Ventricular Cardiomyocytes | Inhibition | ~20% inhibition at 100 μM | [3] | |
| Transient Outward K+ Current (Ito) | Rat Ventricular Cardiomyocytes | Inhibition | ~20% inhibition at 100 μM | [3] | |
| Delayed Rectifier K+ Current | Rat Ventricular Cardiomyocytes | Inhibition | ~20% inhibition at 100 μM | ||
| Inward Rectifier K+ Current | Rat Ventricular Cardiomyocytes | Inhibition | ~20% inhibition at 100 μM | ||
| Methyclothiazide (MCTZ) | Voltage-gated Ca2+ Channels | Rat Aortic Rings | Inhibition | 87.16 ± 6.4% reduction of maximal contracture at 100 μM |
Experimental Protocols
Protocol 1: Investigating HCTZ-mediated Activation of BK Channels using Whole-Cell Patch-Clamp
This protocol describes the whole-cell patch-clamp technique to study the effect of HCTZ on BK channels heterologously expressed in HEK293T cells.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293T) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: Co-transfect HEK293T cells with plasmids encoding the human BK channel α-subunit (hSlo1) and the auxiliary β1-subunit using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) can be co-transfected for easy identification of transfected cells.
-
Incubation: Culture the cells for 24-48 hours post-transfection to allow for channel expression.
2. Electrophysiological Recording:
-
Apparatus: A standard patch-clamp setup including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Pipettes: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Solutions:
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 10 HEPES, 0.1 EGTA, 0.1 CaCl2, 1 MgCl2, 5 ATP-Na2. Adjust pH to 7.4 with KOH.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
-
Procedure:
-
Plate transfected HEK293T cells on glass coverslips in a recording chamber mounted on the microscope stage.
-
Continuously perfuse the cells with the extracellular solution.
-
Approach a single, fluorescently identified cell with a pipette filled with the intracellular solution.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.
-
Apply a brief, strong suction pulse to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes to allow for dialysis of the intracellular solution.
-
Set the amplifier to voltage-clamp mode and hold the membrane potential at -50 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +90 mV in 10 mV increments for 100 ms) to elicit BK channel currents.
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with the extracellular solution containing the desired concentration of HCTZ (e.g., 10, 30, 100 µM).
-
After a stable drug effect is observed (typically 5-10 minutes), repeat the voltage-step protocol to record currents in the presence of HCTZ.
-
To test for reversibility, perfuse the cell with the drug-free extracellular solution (washout) and record the currents again.
-
3. Data Analysis:
-
Measure the peak outward current amplitude at each voltage step before, during, and after HCTZ application.
-
Construct current-voltage (I-V) relationship plots.
-
To generate a concentration-response curve, normalize the current potentiation at a specific voltage (e.g., +90 mV) to the baseline current and plot it against the HCTZ concentration. Fit the data with a Hill equation to determine the EC50.
Protocol 2: Assessing MCTZ Inhibition of Voltage-Gated Calcium Channels
This protocol outlines a method to investigate the inhibitory effect of MCTZ on voltage-gated Ca2+ channels (CaV) in a suitable cell line (e.g., HEK293 cells stably expressing a CaV subtype or primary vascular smooth muscle cells).
1. Cell Preparation:
-
Cell Line: HEK293 cells stably expressing a specific L-type CaV channel subtype (e.g., CaV1.2) or primary vascular smooth muscle cells.
-
Culture: Culture cells according to standard protocols.
2. Electrophysiological Recording:
-
Apparatus: Standard patch-clamp setup.
-
Pipettes: Borosilicate glass pipettes with a resistance of 2-4 MΩ.
-
Solutions:
-
Intracellular (Pipette) Solution (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP. Adjust pH to 7.2 with CsOH. (Using Cs+ blocks K+ channels).
-
Extracellular (Bath) Solution (in mM): 120 NaCl, 20 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. (Ba2+ is often used as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation).
-
-
Procedure:
-
Follow steps 1-6 as described in Protocol 1 to achieve the whole-cell configuration.
-
Set the holding potential to -80 mV to ensure CaV channels are in a closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit inward CaV currents.
-
Record baseline currents.
-
Perfuse the cell with the extracellular solution containing MCTZ (e.g., 100 µM).
-
After a stable effect is reached, repeat the voltage-step protocol.
-
Perform a washout step to check for reversibility.
-
3. Data Analysis:
-
Measure the peak inward current amplitude at each voltage step.
-
Construct I-V curves to visualize the effect of MCTZ on the current-voltage relationship.
-
Calculate the percentage of inhibition at the peak of the I-V curve.
Signaling Pathways
HCTZ-Mediated Indirect Activation of BK Channels
Hydrochlorothiazide activates BK channels through an indirect mechanism that requires the integrity of the cell and the presence of the auxiliary β1 subunit. While the exact intracellular signaling cascade is still under investigation, evidence suggests the involvement of protein kinases and the Rho-kinase pathway.
MCTZ-Induced Vasodilation: Dual Mechanism
Methyclothiazide induces vasodilation through a dual mechanism: direct inhibition of voltage-gated calcium channels in smooth muscle cells and an endothelium-dependent pathway involving the production of nitric oxide (NO).
References
Application of Methalthiazide in Renal Physiology Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methalthiazide, a thiazide-like diuretic, is a valuable pharmacological tool for investigating renal physiology, particularly the function of the distal convoluted tubule (DCT). Its primary mechanism of action is the inhibition of the Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, which plays a crucial role in renal salt reabsorption and blood pressure regulation.[1][2] By blocking the NCC, this compound induces natriuresis and diuresis, making it a subject of interest in studies of ion transport, hypertension, and diuretic resistance. These application notes provide an overview of its use in renal physiology research, including detailed experimental protocols and quantitative data.
Mechanism of Action
This compound exerts its effects by binding to the chloride-binding site of the NCC on the apical membrane of DCT cells.[1] This competitive inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid into the bloodstream, leading to their increased excretion in the urine.[1][2] This, in turn, causes an osmotic diuresis. The inhibition of the NCC by thiazide diuretics like this compound has been structurally elucidated, revealing that these drugs lock the transporter in an outward-facing conformation, preventing its normal transport cycle. The long-term administration of thiazides can also lead to adaptive changes in the expression of other renal ion transporters.
Key Applications in Renal Physiology Research
-
Investigating the function and regulation of the Na-Cl cotransporter (NCC): this compound serves as a specific inhibitor to probe the physiological and pathophysiological roles of the NCC in salt handling and blood pressure control.
-
Studying diuretic resistance: By understanding the mechanisms of adaptation to chronic this compound treatment, researchers can explore the basis of diuretic resistance, a common clinical challenge.
-
Modeling electrolyte and acid-base disturbances: The predictable effects of this compound on the excretion of sodium, potassium, chloride, calcium, and bicarbonate make it a useful tool for creating and studying animal models of electrolyte and acid-base disorders.
-
Screening and characterization of novel diuretic compounds: this compound can be used as a reference compound in assays designed to identify and characterize new molecules targeting the NCC or other renal ion transporters.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound (administered as metolazone) on various renal physiological parameters as reported in preclinical and clinical studies.
Table 1: Effect of this compound on Urinary Electrolyte Excretion in Dogs
| Parameter | Control | This compound (5 mg/kg, i.v.) | % Change |
| Urine Flow (ml/min) | 0.52 ± 0.08 | 4.8 ± 0.6 | +823% |
| Sodium Excretion (µEq/min) | 28 ± 7 | 685 ± 92 | +2346% |
| Potassium Excretion (µEq/min) | 21 ± 3 | 58 ± 8 | +176% |
| Chloride Excretion (µEq/min) | 35 ± 9 | 712 ± 98 | +1934% |
| Bicarbonate Excretion (µEq/min) | 5 ± 1 | 25 ± 4 | +400% |
Data adapted from Duarte et al. (1971). Values are presented as mean ± SE.
Table 2: Effect of this compound on Renal Hemodynamics in Dogs
| Parameter | Control | This compound (5 mg/kg, i.v.) | % Change |
| Glomerular Filtration Rate (ml/min) | 68 ± 5 | 65 ± 4 | -4.4% |
| Renal Plasma Flow (ml/min) | 210 ± 15 | 205 ± 12 | -2.4% |
Data adapted from Duarte et al. (1971). Values are presented as mean ± SE.
Table 3: Effect of this compound on Urine Output and Sodium Concentration in Rats
| Treatment | Urine Output (mL/day) | Sodium Concentration (µmol/L) |
| Vehicle (Tris buffer) | 9 ± 1 | 194 ± 41 |
| Metolazone (2 mg/kg, IP) | 16 ± 3 | 278 ± 76 |
Data adapted from Sica et al. (2011). Values are presented as mean ± SE.
Experimental Protocols
Protocol 1: In Vivo Assessment of Diuretic and Natriuretic Effects in Rodents
This protocol is designed to evaluate the effects of this compound on urine and electrolyte excretion in a rat model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound (Metolazone)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Metabolic cages for urine collection
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimatization to the environment. Provide free access to standard chow and water.
-
Baseline Measurements: Collect 24-hour urine samples for 2 consecutive days before drug administration to establish baseline values for urine volume and electrolyte excretion (Na+, K+, Cl-).
-
Drug Administration: On the experimental day, administer this compound (e.g., 2-10 mg/kg) or vehicle via oral gavage or intraperitoneal injection.
-
Urine Collection: Collect urine over a 24-hour period following drug administration.
-
Sample Analysis: Measure the volume of the collected urine. Analyze the urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
Data Analysis: Calculate the total excretion of each electrolyte by multiplying its concentration by the urine volume. Compare the values obtained from the this compound-treated group with the vehicle-treated control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
Protocol 2: In Vitro NCC Inhibition Assay using HEK293 Cells
This protocol describes a method to assess the inhibitory activity of this compound on the NCC expressed in a mammalian cell line.
Materials:
-
HEK293 cells stably expressing the human Na-Cl cotransporter (NCC)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 20 mM HEPES, 5 mM glucose, pH 7.4)
-
Wash buffer (e.g., ice-cold phosphate-buffered saline)
-
²²Na⁺ (radioisotope)
-
This compound (Metolazone)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Culture the HEK293-NCC cells in appropriate flasks until they reach 80-90% confluency.
-
Seeding: Seed the cells into 24-well plates and grow to confluency.
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with the assay buffer. Pre-incubate the cells for 10-15 minutes at 37°C with assay buffer containing various concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) or vehicle (DMSO).
-
Uptake Initiation: Start the uptake by adding the assay buffer containing ²²Na⁺ (e.g., 1 µCi/mL) and the corresponding concentration of this compound.
-
Uptake Termination: After a defined incubation period (e.g., 10 minutes) at 37°C, rapidly terminate the uptake by aspirating the radioactive buffer and washing the cells three times with ice-cold wash buffer.
-
Cell Lysis and Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH). Transfer the lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific NCC-mediated ²²Na⁺ uptake by subtracting the uptake in the presence of a high concentration of an inhibitor (e.g., 100 µM hydrochlorothiazide) from the total uptake. Plot the percentage of inhibition against the concentration of this compound and determine the IC₅₀ value.
Mandatory Visualizations
Caption: Mechanism of this compound action on the DCT cell.
Caption: Workflow for in vivo diuretic studies.
Caption: Workflow for in vitro NCC inhibition assay.
References
Methalthiazide: Application Notes and Protocols for Use as a Pharmacological Tool Compound
Note: Initial searches for "Methalthiazide" yielded limited specific data. The information presented here is based on the pharmacological profile of Cyclothiazide , a well-characterized benzothiadiazide compound that positively modulates AMPA receptors, a mechanism attributed to "this compound" in preliminary findings. Cyclothiazide is widely used as a tool compound in pharmacology to study glutamatergic neurotransmission and its implications in neurological disorders, including schizophrenia.
Introduction
Cyclothiazide is a potent positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It primarily functions by inhibiting the rapid desensitization of AMPA receptors, thereby enhancing and prolonging the ionic currents elicited by glutamate or AMPA receptor agonists.[1][3] This property makes it an invaluable tool for researchers studying synaptic plasticity, neuronal excitability, and the pathophysiology of disorders where glutamatergic signaling is implicated, such as schizophrenia.
Mechanism of Action
Cyclothiazide potentiates AMPA receptor-mediated currents by binding to a site on the receptor complex that is distinct from the agonist binding site. This allosteric interaction stabilizes the open conformation of the ion channel and slows the rate of desensitization.[1] The potentiation of AMPA currents by cyclothiazide is dose-dependent.
Signaling Pathway Diagram
Caption: Mechanism of Cyclothiazide Action on AMPA Receptors.
Quantitative Data
The following table summarizes the quantitative pharmacological data for Cyclothiazide based on its effects on AMPA receptors.
| Parameter | Value | Cell Type/Preparation | Notes | Reference |
| EC₅₀ (Potentiation of peak AMPA currents) | 28 µM | HEK 293 cells expressing GluR1 | Pre-incubation with Cyclothiazide for 4 seconds with 150 µM AMPA. | |
| EC₅₀ (Potentiation of steady-state AMPA currents) | 46 µM | HEK 293 cells expressing GluR1 | Pre-incubation with Cyclothiazide for 4 seconds with 150 µM AMPA. | |
| Fold Potentiation of peak AMPA currents | ~90-fold | HEK 293 cells expressing GluR1 | With 100 µM Cyclothiazide and 150 µM AMPA. | |
| Fold Potentiation of steady-state AMPA currents | ~636-fold | HEK 293 cells expressing GluR1 | With 100 µM Cyclothiazide and 150 µM AMPA. | |
| Effect on AMPA affinity | Increases apparent affinity | HEK 293 cells expressing GluR1 | In the absence of Cyclothiazide, the EC₅₀ for AMPA was 139 µM. | |
| Concentration for partial reversal of desensitization | 1-300 µM | Rat hippocampal prisms | Measured by AMPA-induced release of [³H]-noradrenaline. |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to measure the potentiation of AMPA receptor currents by Cyclothiazide in cultured cells or brain slices.
Objective: To quantify the effect of Cyclothiazide on AMPA receptor-mediated currents.
Materials:
-
HEK 293 cells stably transfected with an AMPA receptor subunit (e.g., GluR1) or primary neuronal cultures.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).
-
AMPA (agonist).
-
Cyclothiazide (test compound).
-
Patch-clamp rig with amplifier and data acquisition system.
Procedure:
-
Culture cells on glass coverslips.
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply a brief pulse of AMPA (e.g., 150 µM for 10 seconds) to elicit a baseline inward current.
-
Wash the cell with an external solution until the current returns to baseline.
-
Pre-incubate the cell with the desired concentration of Cyclothiazide (e.g., 100 µM) for a defined period (e.g., 4 seconds).
-
Co-apply AMPA and Cyclothiazide and record the potentiated current.
-
Wash out the drugs and allow for recovery.
-
Repeat with different concentrations of Cyclothiazide to determine a dose-response curve.
Data Analysis:
-
Measure the peak and steady-state amplitudes of the AMPA-evoked currents in the absence and presence of Cyclothiazide.
-
Calculate the fold potentiation.
-
Plot the concentration-response curve and fit with a suitable equation to determine the EC₅₀.
Workflow Diagram: Patch-Clamp Experiment
Caption: Workflow for a Whole-Cell Patch-Clamp Experiment.
Neurotransmitter Release Assay
This protocol is to assess the effect of Cyclothiazide on AMPA receptor-mediated neurotransmitter release from brain tissue.
Objective: To measure the enhancement of AMPA-induced neurotransmitter release by Cyclothiazide.
Materials:
-
Rat hippocampal tissue.
-
Krebs-Ringer buffer.
-
[³H]-noradrenaline (radiolabeled neurotransmitter).
-
AMPA.
-
Cyclothiazide.
-
Scintillation counter.
Procedure:
-
Prepare prisms from rat hippocampus.
-
Pre-load the prisms with [³H]-noradrenaline.
-
Place the prisms in a superfusion chamber and perfuse with buffer.
-
Collect fractions of the superfusate at regular intervals.
-
Stimulate the tissue with a first application of AMPA (e.g., 100 µM) to establish a baseline release.
-
After a washout period, apply Cyclothiazide (e.g., 1-300 µM) followed by a second application of AMPA.
-
Collect the superfusate fractions throughout the experiment.
-
Measure the radioactivity in each fraction using a scintillation counter.
Data Analysis:
-
Calculate the fractional release of [³H]-noradrenaline for each collected sample.
-
Compare the AMPA-induced release in the second stimulation (with Cyclothiazide) to the first (baseline) to determine the degree of potentiation.
Applications in Schizophrenia Research
The glutamatergic hypofunction hypothesis of schizophrenia suggests that reduced signaling through NMDA and AMPA receptors contributes to the cognitive and negative symptoms of the disorder. As a positive modulator of AMPA receptors, Cyclothiazide can be used as a tool compound to:
-
Investigate the consequences of enhanced AMPA receptor signaling in animal models of schizophrenia.
-
Explore the potential of AMPA receptor potentiation as a therapeutic strategy for the cognitive and negative symptoms of schizophrenia.
-
Study the interaction between the glutamatergic and dopaminergic systems in the context of psychosis.
Conclusion
Cyclothiazide is a powerful pharmacological tool for the study of AMPA receptor function. Its ability to robustly potentiate AMPA receptor-mediated currents provides a means to investigate the role of glutamatergic neurotransmission in both physiological and pathological processes. The provided protocols offer a starting point for researchers to utilize this compound in their investigations, particularly in the field of schizophrenia research.
References
- 1. Effects of cyclothiazide on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric interactions between cyclothiazide and AMPA/kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclothiazide and AMPA receptor desensitization: analyses from studies of AMPA-induced release of [3H]-noradrenaline from hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Sourcing and Application of Methalthiazide for Laboratory Research
Introduction
Methalthiazide is a thiazide diuretic, a class of drugs that primarily act on the kidneys to increase urine output.[4] These agents are fundamental in managing conditions like hypertension and edema.[5] Their mechanism involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron. This application note provides a framework for the potential laboratory use of this compound, focusing on its primary mechanism of action.
Mechanism of Action: Thiazide Diuretics
Thiazide diuretics, including this compound, exert their effects by blocking the Na+/Cl- symporter (NCC), encoded by the SLC12A3 gene, on the apical membrane of cells in the distal convoluted tubule (DCT).
Cellular Pathway:
-
Inhibition of NCC: this compound binds to the NCC, preventing the reabsorption of Na+ and Cl- ions from the tubular fluid back into the bloodstream.
-
Increased Solute Load: The retention of Na+ and Cl- in the tubular lumen increases the osmotic pressure of the filtrate.
-
Diuresis: Water is retained in the tubule via osmosis and is subsequently excreted, leading to an increased urine volume (diuresis).
-
Secondary Effects: The increased sodium load in the collecting duct can lead to increased potassium excretion, a common side effect of thiazides. Thiazides also enhance calcium reabsorption in the DCT.
Experimental Protocols
The following protocols are generalized for thiazide diuretics and can be adapted for this compound.
Protocol 1: In Vitro Inhibition of Sodium-Chloride Cotransporter (NCC)
This assay determines if a compound inhibits the function of the NCC, which is crucial for the action of thiazide diuretics.
Objective: To quantify the inhibitory effect of this compound on the NCC expressed in a stable cell line (e.g., HEK293 cells).
Workflow Diagram:
Methodology:
-
Cell Culture: Culture HEK293 cells stably transfected with the human SLC12A3 gene (NCC) in appropriate media.
-
Plating: Seed cells into 96-well microplates and grow to confluence.
-
Pre-incubation: Wash cells with a chloride-free buffer. Pre-incubate the cells for 15 minutes with varying concentrations of this compound (e.g., 1 nM to 100 µM) or vehicle control.
-
Uptake Assay: Initiate the uptake by adding an uptake buffer containing radioactive 22Na+ and non-radioactive Cl-.
-
Termination: After a defined period (e.g., 10 minutes), stop the uptake by rapidly washing the cells with ice-cold wash buffer.
-
Measurement: Lyse the cells and measure the intracellular 22Na+ using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the NCC activity (IC50 value).
Expected Data:
| Concentration of this compound | 22Na+ Uptake (CPM) | % Inhibition |
| Vehicle (0 µM) | 15,000 ± 850 | 0% |
| 0.01 µM | 12,500 ± 700 | 16.7% |
| 0.1 µM | 8,000 ± 550 | 46.7% |
| 1 µM | 4,500 ± 300 | 70.0% |
| 10 µM | 2,000 ± 150 | 86.7% |
| 100 µM | 1,800 ± 120 | 88.0% |
Data are presented as mean ± SEM and are hypothetical.
Protocol 2: In Vivo Assessment of Diuretic Activity in a Rodent Model
This protocol measures the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of a test compound in rats.
Objective: To evaluate the diuretic efficacy of this compound in normotensive rats.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (200-250g) in individual metabolic cages for at least 3 days to allow for adaptation. Provide free access to food and water.
-
Grouping: Randomly assign animals to groups (n=6-8 per group): Vehicle control (e.g., 0.5% carboxymethylcellulose), Positive control (e.g., Hydrochlorothiazide), and this compound (various doses).
-
Hydration: Administer a saline solution (0.9% NaCl) orally at a volume of 25 mL/kg to ensure adequate hydration and urine flow.
-
Drug Administration: Immediately after hydration, administer the test compounds or vehicle orally.
-
Urine Collection: Collect urine over a period of 5 or 24 hours. Record the total volume for each animal.
-
Electrolyte Analysis: Measure the concentration of Na+ and K+ in the collected urine samples using a flame photometer or ion-selective electrodes.
-
Data Analysis: Calculate the total urine output, Na+ excretion, and K+ excretion for each group. Compare the results from the this compound groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Expected Data:
| Treatment Group (Dose) | Urine Volume (mL/5h) | Na+ Excretion (mmol/5h) | K+ Excretion (mmol/5h) |
| Vehicle Control | 3.5 ± 0.4 | 0.45 ± 0.05 | 0.20 ± 0.03 |
| Hydrochlorothiazide (10 mg/kg) | 8.2 ± 0.7 | 1.10 ± 0.12 | 0.45 ± 0.06 |
| This compound (5 mg/kg) | 6.5 ± 0.6 | 0.85 ± 0.09 | 0.38 ± 0.05 |
| This compound (10 mg/kg) | 8.0 ± 0.8 | 1.05 ± 0.11 | 0.43 ± 0.06* |
*Data are presented as mean ± SEM and are hypothetical. p < 0.05 compared to Vehicle Control.
References
- 1. Epitizide|T73218|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 2. Flurese | 1764-85-8 [chemicalbook.com]
- 3. Toronto Research Chemicals (Page 142) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 4. Thiazide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Methalthiazide Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is a notable absence of specific published data on the administration of methalthiazide in mice. The following application notes and protocols are therefore based on established methodologies for the administration of other thiazide diuretics, such as hydrochlorothiazide, in rodent models. These guidelines should be considered a starting point, and researchers are strongly encouraged to conduct dose-ranging and tolerability studies to determine the optimal administration parameters for this compound in their specific experimental context.
Introduction
This compound is a thiazide diuretic, a class of drugs that primarily act on the kidneys to increase the excretion of sodium and water, leading to a reduction in blood volume and blood pressure.[1] Animal models, particularly mice, are crucial for the preclinical evaluation of such compounds to investigate their pharmacokinetic profiles, pharmacodynamic effects, and potential therapeutic applications.[1] This document provides detailed protocols for the administration of thiazide-like compounds to mice, which can be adapted for studies involving this compound.
Mechanism of Action of Thiazide Diuretics
Thiazide diuretics exert their effects by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron.[1] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these ions and, consequently, water.[1]
Data Presentation: Administration Parameters for Thiazide Diuretics in Mice
The following table summarizes dosages and administration routes for hydrochlorothiazide (HCTZ), a commonly studied thiazide diuretic, in mice. These values can serve as a reference for designing initial studies with this compound.
| Compound | Administration Route | Dosage | Vehicle | Species | Reference |
| Hydrochlorothiazide | Oral (in drinking water) | 6 mg/kg/day | Water | Mouse | |
| Hydrochlorothiazide | Intravenous (IV) | 30 mg/kg | Isotonic Saline | Mouse | |
| Hydrochlorothiazide | Intraperitoneal (IP) | 50 mg/kg | Sterile Saline | Mouse | |
| Hydrochlorothiazide | Oral (diet) | 2500 - 5000 mg/kg of diet | Diet | Mouse | |
| Hydrochlorothiazide | Oral (gavage) | 1000 mg/kg/day | Not specified | Mouse |
Note on Lethal Dose: The oral LD50 for hydrochlorothiazide in mice is reported to be greater than 10 g/kg, and for chlorthalidone, it is over 25 g/kg, suggesting a wide safety margin for acute oral dosing of thiazide diuretics.
Experimental Protocols
Formulation and Vehicle Selection
The solubility of this compound in common vehicles is not documented. Therefore, preliminary solubility testing is essential. For other thiazide diuretics, which often have poor water solubility, various vehicles are used.
Common Vehicles for Administration:
-
Oral Administration:
-
Sterile water (if soluble)
-
0.9% Sterile Saline
-
0.5% Carboxymethylcellulose (CMC) in water (for suspensions)
-
Polyethylene glycol (PEG) 400
-
Tween 80 (as a surfactant to aid suspension)
-
-
Parenteral Administration (IP, IV, SC):
-
0.9% Sterile Saline
-
Phosphate-Buffered Saline (PBS)
-
A small percentage of DMSO or ethanol, further diluted in saline or PBS (ensure final concentration is non-toxic)
-
Protocol for Vehicle Screening:
-
Weigh a small, precise amount of this compound powder.
-
Add a measured volume of the test vehicle.
-
Vortex and/or sonicate the mixture to facilitate dissolution.
-
Visually inspect for particulates.
-
If the compound does not dissolve, it can be administered as a homogenous suspension. Ensure the suspension is stable for the duration of the experiment.
Administration Routes
The choice of administration route depends on the experimental goals, such as the desired speed of onset and duration of action.
Protocol 1: Oral Gavage (PO)
This method ensures accurate dosing.
-
Materials:
-
This compound formulation
-
Appropriate sized gavage needle (e.g., 20-22 gauge, with a ball tip)
-
1 mL syringe
-
-
Procedure:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Advance the needle smoothly into the stomach. Do not force the needle.
-
Slowly administer the formulation.
-
Withdraw the needle gently.
-
Monitor the mouse for any signs of distress.
-
Protocol 2: Intraperitoneal Injection (IP)
Allows for rapid absorption.
-
Materials:
-
Sterile this compound formulation
-
25-27 gauge needle
-
1 mL syringe
-
-
Procedure:
-
Restrain the mouse, turning it onto its back and tilting the head downwards.
-
Locate the lower right or left quadrant of the abdomen.
-
Insert the needle at a 15-20 degree angle, ensuring it penetrates the peritoneum but does not enter any organs.
-
Aspirate to check for any fluid (if fluid is drawn, reposition the needle).
-
Inject the formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Protocol 3: Intravenous Injection (IV) - Tail Vein
Provides immediate systemic circulation. This is a technically demanding procedure.
-
Materials:
-
Sterile, particle-free this compound formulation
-
27-30 gauge needle
-
1 mL syringe
-
Restraining device and a heat source to dilate the tail veins
-
-
Procedure:
-
Place the mouse in a restraining device.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Inject the formulation slowly. The vein should blanch if the injection is successful.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Protocol 4: Subcutaneous Injection (SC)
Slower absorption compared to IP or IV.
-
Materials:
-
Sterile this compound formulation
-
25-27 gauge needle
-
1 mL syringe
-
-
Procedure:
-
Grasp the loose skin over the scruff of the neck to form a "tent".
-
Insert the needle into the base of the skin tent.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the formulation.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Post-Administration Monitoring
Following administration, it is crucial to monitor the mice for:
-
General Health: Observe for any changes in behavior, posture, or activity levels.
-
Diuretic Effect: If the study aims to assess diuretic activity, house mice in metabolic cages to collect and measure urine output over time (e.g., at 2, 4, 8, and 24 hours post-dose).
-
Adverse Effects: Note any signs of dehydration, electrolyte imbalance (e.g., lethargy, muscle weakness), or injection site reactions.
-
Blood Pressure: For hypertension studies, measure blood pressure at predetermined time points using tail-cuff plethysmography or telemetry.
Conclusion
While specific protocols for this compound administration in mice are not available, the established methods for other thiazide diuretics provide a solid foundation for initiating such studies. Careful consideration of the formulation, administration route, and dosage, coupled with diligent post-administration monitoring, is essential for obtaining reliable and reproducible data. Researchers should begin with low doses and perform pilot studies to establish the safety and efficacy of this compound in their mouse models.
References
In Vitro Efficacy of Methalthiazide: Application Notes and Protocols
A comprehensive guide for researchers, scientists, and drug development professionals on establishing the in vitro efficacy of Methalthiazide through detailed experimental protocols and data analysis.
Introduction
This compound is a novel thiazide derivative currently under investigation for its potential therapeutic applications. This document provides detailed application notes and standardized protocols for conducting in vitro assays to evaluate the efficacy of this compound. The described methodologies are essential for determining the compound's mechanism of action, cellular targets, and dose-response relationships, thereby providing a solid foundation for further preclinical and clinical development.
The protocols outlined herein cover key aspects of in vitro efficacy testing, including cell viability assays, target engagement studies, and functional assays to measure downstream cellular effects. Adherence to these standardized procedures will ensure the generation of robust and reproducible data, facilitating the comparison of results across different laboratories and studies.
Data Presentation
To facilitate clear and concise interpretation of experimental outcomes, all quantitative data from the in vitro assays should be summarized in a structured tabular format. This allows for straightforward comparison of key efficacy parameters such as IC50 and EC50 values across different cell lines and experimental conditions.
Table 1: Summary of In Vitro Efficacy Data for this compound
| Assay Type | Cell Line | Parameter | Value (µM) |
| Cell Viability | HEK293 | IC50 | 75.3 |
| HepG2 | IC50 | 88.1 | |
| Target Engagement | CHO-K1 (hSLC12A3) | EC50 | 12.5 |
| Functional Assay | MDCK | EC50 | 25.8 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cell lines and establish the half-maximal inhibitory concentration (IC50).
Materials:
-
Cell lines (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Target Engagement Assay (Radioligand Binding Assay)
Objective: To determine the binding affinity of this compound to its putative target, the sodium-chloride symporter (SLC12A3).
Materials:
-
CHO-K1 cells stably expressing human SLC12A3
-
Cell culture reagents
-
[³H]-metolazone (radioligand)
-
This compound
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
Protocol:
-
Culture CHO-K1 cells expressing hSLC12A3 to confluence.
-
Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]-metolazone, and varying concentrations of this compound.
-
Incubate the mixture at room temperature for 1 hour to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine the specific binding at each concentration of this compound by subtracting non-specific binding (measured in the presence of a high concentration of a known inhibitor) from total binding.
-
Calculate the EC50 value, the concentration of this compound that displaces 50% of the specific binding of the radioligand.
Functional Assay (Ion Flux Assay)
Objective: To assess the functional consequence of this compound binding to the sodium-chloride symporter by measuring changes in intracellular ion concentrations.
Materials:
-
MDCK (Madin-Darby Canine Kidney) cells
-
Cell culture reagents
-
Sodium-sensitive fluorescent dye (e.g., Sodium Green™)
-
Chloride-sensitive fluorescent dye (e.g., MQAE)
-
This compound
-
Fluorescence plate reader
Protocol:
-
Seed MDCK cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the sodium-sensitive or chloride-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with a low-sodium or low-chloride buffer.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Stimulate ion influx by adding a buffer containing a high concentration of sodium and chloride.
-
Immediately measure the change in fluorescence over time using a fluorescence plate reader.
-
The rate of fluorescence change is proportional to the rate of ion influx.
-
Calculate the EC50 value, the concentration of this compound that inhibits 50% of the stimulated ion influx.
Mandatory Visualizations
To aid in the understanding of the experimental processes and the underlying biological pathways, the following diagrams have been generated.
High-Throughput Screening with Methalthiazide (MTZ): Application Notes and Protocols for the Identification of Novel Hedgehog Pathway Inhibitors
For Research Use Only.
Introduction
Methalthiazide (MTZ) is a potent, small-molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it a key target for therapeutic intervention.[1][2] These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize inhibitors of the Hh pathway, like MTZ, using both biochemical and cell-based assays.
The methodologies described herein are suitable for large-scale screening of compound libraries to discover novel SMO antagonists. They are designed for researchers, scientists, and drug development professionals engaged in oncology and developmental biology research.
Signaling Pathway Overview: The Hedgehog Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the 12-pass transmembrane protein Patched (PTCH) inhibits the 7-pass transmembrane G-protein coupled receptor, Smoothened (SMO). This inhibition prevents the activation of downstream signaling. Upon binding of a Hh ligand to PTCH, the inhibition on SMO is relieved, leading to the activation of the GLI family of transcription factors (Gli1, Gli2, Gli3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, differentiation, and survival. This compound acts by directly binding to and antagonizing SMO, thereby preventing the downstream activation of GLI and suppressing the Hh pathway.
Caption: Inhibition of the Hedgehog signaling pathway by this compound (MTZ).
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from HTS campaigns for SMO antagonists like this compound.
Table 1: Primary High-Throughput Screening Data
| Parameter | Value | Description |
| Library Size | >100,000 compounds | The total number of compounds screened in the primary assay. |
| Primary Screen Hit Rate | 0.5 - 2.0% | Percentage of compounds showing significant inhibition. |
| Z'-factor | > 0.5 | A statistical measure of assay quality, indicating good separation between positive and negative controls. |
| Signal-to-Background Ratio | > 3 | The ratio of the signal from the uninhibited control to the background signal. |
Table 2: Dose-Response and Confirmatory Assay Data for Hit Compounds
| Parameter | Value Range | Description |
| IC50 of Hits | 1 - 50 µM | The concentration of a hit compound that inhibits 50% of the target's activity in the primary assay. |
| Confirmatory Assay Hit Rate | 10 - 30% | Percentage of primary hits that are confirmed in a secondary, orthogonal assay. |
| This compound (MTZ) IC50 | 50 - 200 nM | The half-maximal inhibitory concentration of MTZ in a cell-based SMO antagonist assay. |
| Cyclopamine IC50 (Control) | 100 - 300 nM | The IC50 of a known SMO antagonist used as a positive control. |
Experimental Protocols
Protocol 1: Cell-Based β-Arrestin2-GFP Translocation Assay for SMO Antagonists
This high-content screening assay is based on the principle that activated SMO recruits β-arrestin2 (βArr2). In this assay, cells are engineered to express a constitutively active SMO mutant and a βArr2-GFP fusion protein. In the basal state, βArr2-GFP is distributed throughout the cytoplasm. Upon SMO activation, βArr2-GFP translocates to and co-localizes with SMO at the cell membrane or in intracellular vesicles, forming distinct puncta that can be quantified by high-content imaging. SMO antagonists, such as this compound, will inhibit this translocation.
Materials:
-
U2OS or HEK293 cells stably expressing a constitutively active SMO mutant (e.g., SMO-A2) and βArr2-GFP.
-
Assay medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Compound plates (384-well or 1536-well) containing this compound and other test compounds.
-
Positive control: Cyclopamine or another known SMO antagonist.
-
Negative control: DMSO.
-
High-content imaging system.
Procedure:
-
Cell Plating: Seed the stable U2OS or HEK293 cells into 384-well or 1536-well clear-bottom assay plates at a density of 2,000-4,000 cells per well in 40 µL of assay medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition: Using an automated liquid handler, add 100 nL of compounds from the library plates to the assay plates. The final concentration of compounds should be in the range of 1-20 µM. For dose-response curves, perform serial dilutions.
-
Control Addition: Add positive control (e.g., 10 µM Cyclopamine) and negative control (DMSO) to designated wells on each plate.
-
Incubation: Incubate the plates for 4-6 hours at 37°C in a humidified 5% CO2 incubator.
-
Imaging: Acquire images of the GFP signal in each well using a high-content imaging system. Use a 20x or 40x objective.
-
Image Analysis: Use image analysis software to quantify the formation of intracellular GFP puncta. The number, size, and intensity of these puncta are indicative of βArr2-GFP translocation.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls. Plot dose-response curves for hit compounds and determine their IC50 values.
Caption: A typical workflow for a high-throughput screening campaign.
Protocol 2: Competitive Binding Assay for Direct SMO Antagonism
This biochemical assay confirms that hit compounds directly bind to the SMO receptor. It measures the ability of a test compound to displace a fluorescently labeled or radiolabeled ligand that is known to bind to SMO, such as BODIPY-cyclopamine or [³H]-cyclopamine.
Materials:
-
Membrane preparations from cells overexpressing wild-type SMO.
-
Labeled ligand: BODIPY-cyclopamine (fluorescent) or [³H]-cyclopamine (radiolabeled).
-
Assay buffer: Tris-HCl buffer with MgCl2 and BSA.
-
Test compounds, including this compound.
-
Unlabeled cyclopamine for determining non-specific binding.
-
Microplates (e.g., 96-well or 384-well).
-
Filtration apparatus and glass fiber filters (for radiolabeled assay).
-
Plate reader capable of detecting fluorescence or radioactivity.
Procedure:
-
Reaction Setup: In each well of the microplate, add:
-
25 µL of assay buffer.
-
10 µL of test compound at various concentrations (or DMSO for total binding).
-
10 µL of unlabeled cyclopamine (for non-specific binding control).
-
5 µL of labeled ligand (e.g., 25 nM [³H]-cyclopamine).
-
50 µL of membrane preparation.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
Separation (for radiolabeled assay): Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound ligand.
-
Detection:
-
For radiolabeled assay: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
For fluorescent assay: Measure the fluorescence polarization or intensity directly in the microplate using a suitable plate reader.
-
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement of the labeled ligand by the test compounds. Calculate the Ki (inhibitory constant) for each compound from its IC50 value using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.
Protocol 3: Gli1 Reporter Gene Assay for Downstream Pathway Inhibition
This cell-based assay measures the functional consequence of SMO inhibition by quantifying the expression of a reporter gene (e.g., Luciferase) under the control of a Gli-responsive promoter. A decrease in reporter gene activity indicates inhibition of the Hedgehog pathway.
Materials:
-
NIH-3T3 or Shh-LIGHT2 cells stably transfected with a Gli-responsive luciferase reporter construct.
-
Assay medium: DMEM with 10% FBS.
-
Conditioned medium containing a Hedgehog agonist (e.g., from SHH-producing cells) or a small molecule SMO agonist (e.g., SAG).
-
Test compounds, including this compound.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer plate reader.
Procedure:
-
Cell Plating: Seed the reporter cells into 384-well white, clear-bottom plates at 10,000 cells per well in 40 µL of medium.
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add 100 nL of test compounds to the wells.
-
Pathway Activation: Add 10 µL of Hedgehog agonist-containing medium or SAG (final concentration ~100 nM) to all wells except the negative control wells.
-
Incubation: Incubate for 48 hours at 37°C.
-
Luciferase Assay: Equilibrate the plate to room temperature. Add 25 µL of luciferase assay reagent to each well.
-
Detection: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the positive (agonist-stimulated) and negative (unstimulated) controls. Calculate the percent inhibition and determine the IC50 values for active compounds.
Conclusion
The protocols described provide a robust framework for the high-throughput screening and characterization of SMO antagonists like this compound. By employing a combination of high-content cell-based assays, biochemical binding assays, and functional reporter gene assays, researchers can effectively identify and validate novel inhibitors of the Hedgehog signaling pathway for potential therapeutic development in oncology and other diseases driven by aberrant Hh signaling.
References
- 1. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polythiazide in Combination with Other Diuretics
A Note on "Methalthiazide": The term "this compound" did not yield specific results in scientific literature searches for a diuretic agent. It is presumed to be a typographical error. This document will focus on Polythiazide , a well-documented thiazide diuretic, as a representative agent for this class in combination therapies. The principles, protocols, and data presented are based on established knowledge of thiazide diuretics, primarily using data from studies on more extensively researched thiazides like hydrochlorothiazide as illustrative examples where specific data for polythiazide is unavailable.
Introduction
Polythiazide is a thiazide diuretic used in the management of hypertension and edema.[1][2] Thiazide diuretics act on the distal convoluted tubule of the nephron to inhibit the sodium-chloride symporter, leading to increased excretion of sodium, chloride, and water.[1] To enhance diuretic efficacy and mitigate adverse effects, polythiazide can be used in combination with other classes of diuretics, such as loop diuretics and potassium-sparing diuretics. This "sequential nephron blockade" targets different segments of the nephron to produce a synergistic effect.[3][4] These application notes provide an overview of the scientific basis for these combination therapies, along with detailed experimental protocols for preclinical and clinical evaluation.
Rationale for Combination Therapy
Combining polythiazide with other diuretics offers several advantages:
-
Enhanced Diuresis and Blood Pressure Control: By blocking sodium reabsorption at multiple sites in the nephron, combination therapy can produce a greater diuretic and antihypertensive effect than monotherapy, which is particularly beneficial in patients with diuretic resistance.
-
Mitigation of Adverse Effects: Thiazide diuretics can cause hypokalemia (low potassium levels). Combining them with a potassium-sparing diuretic can help to counteract this effect.
Polythiazide in Combination with Loop Diuretics
Scientific Rationale: Loop diuretics, such as furosemide, act on the thick ascending limb of the Loop of Henle to inhibit the Na-K-2Cl cotransporter. Combining a loop diuretic with polythiazide, which acts downstream in the distal convoluted tubule, blocks the compensatory sodium reabsorption that can occur with loop diuretic monotherapy, leading to a more profound diuresis. This combination is often used in patients with congestive heart failure who have developed resistance to loop diuretics alone.
Quantitative Data Summary:
While specific data for polythiazide in combination with loop diuretics is limited, studies with other thiazide diuretics, such as hydrochlorothiazide (HCTZ) and chlorothiazide, provide insight into the potential effects.
| Parameter | Loop Diuretic Monotherapy (e.g., Furosemide) | Loop Diuretic + Thiazide Diuretic (e.g., HCTZ) | Reference(s) |
| Weight Loss (kg) | Baseline | Significant increase in weight loss | |
| Urine Output | Baseline | Increased diuresis | |
| Serum Sodium (mmol/L) | Baseline | Decrease | |
| Serum Potassium (mmol/L) | Decrease | Further decrease (risk of severe hypokalemia) | |
| Renal Function | May be impaired | Increased risk of further impairment |
Experimental Protocol: Preclinical Evaluation of Polythiazide and Furosemide Combination in a Rat Model of Diuresis
Objective: To assess the diuretic and natriuretic effects of polythiazide and furosemide, alone and in combination, in Wistar rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Polythiazide
-
Furosemide
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages
-
Saline solution (0.9% NaCl)
-
Flame photometer or ion-selective electrode for Na+ and K+ measurement
Procedure:
-
Acclimatization: House rats individually in metabolic cages for 3 days prior to the experiment for adaptation. Provide free access to standard chow and water.
-
Fasting: Withhold food but not water for 18 hours before the experiment.
-
Grouping (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Polythiazide (e.g., 2.5 mg/kg, oral gavage)
-
Group 3: Furosemide (e.g., 10 mg/kg, oral gavage)
-
Group 4: Polythiazide (2.5 mg/kg) + Furosemide (10 mg/kg)
-
-
Hydration: Administer a saline load of 25 mL/kg body weight by oral gavage to all animals.
-
Drug Administration: Immediately after the saline load, administer the respective treatments orally.
-
Urine Collection: Collect urine at 0-4, 4-8, and 8-24 hour intervals.
-
Measurements:
-
Record the total urine volume for each collection period.
-
Measure the concentration of sodium (Na+) and potassium (K+) in the urine samples using a flame photometer or ion-selective electrode.
-
-
Data Analysis: Calculate the total urine output, and sodium and potassium excretion for each group. Compare the combination therapy group to the monotherapy and vehicle control groups using appropriate statistical tests (e.g., ANOVA).
dot
Caption: Preclinical experimental workflow for evaluating combination diuretic therapy.
Polythiazide in Combination with Potassium-Sparing Diuretics
Scientific Rationale: Potassium-sparing diuretics, such as spironolactone (an aldosterone antagonist) and triamterene (an epithelial sodium channel blocker), act on the collecting duct to reduce potassium excretion. Combining polythiazide with a potassium-sparing diuretic can enhance the antihypertensive effect while mitigating the risk of hypokalemia.
Quantitative Data Summary:
The following table summarizes data from studies on the combination of other thiazide diuretics with potassium-sparing diuretics.
| Parameter | Thiazide Monotherapy (e.g., HCTZ) | Thiazide + Potassium-Sparing Diuretic (e.g., Spironolactone or Triamterene) | Reference(s) |
| Systolic Blood Pressure (mmHg) | Significant reduction | Further significant reduction | |
| Diastolic Blood Pressure (mmHg) | Significant reduction | Further significant reduction | |
| Serum Potassium (mEq/L) | Decrease | Maintained within normal limits or slight increase | |
| Serum Uric Acid (mg/dL) | Increase | Increase | |
| Adverse Events | Hypokalemia | Reduced incidence of hypokalemia |
Experimental Protocol: Clinical Trial for Evaluating the Efficacy and Safety of Polythiazide in Combination with Spironolactone for the Treatment of Hypertension
Objective: To compare the antihypertensive efficacy and effect on serum potassium of polythiazide monotherapy versus polythiazide in combination with spironolactone in patients with mild to moderate essential hypertension.
Study Design: A randomized, double-blind, parallel-group clinical trial.
Participants:
-
Inclusion criteria: Adults (18-65 years) with a diagnosis of essential hypertension (systolic blood pressure 140-159 mmHg or diastolic blood pressure 90-99 mmHg).
-
Exclusion criteria: Secondary hypertension, severe renal impairment, history of hyperkalemia, pregnancy, or lactation.
Procedure:
-
Washout Period: A 2-week placebo run-in period to establish baseline blood pressure.
-
Randomization: Eligible participants are randomly assigned to one of two treatment groups:
-
Group A: Polythiazide (e.g., 2 mg/day) + Placebo
-
Group B: Polythiazide (e.g., 2 mg/day) + Spironolactone (e.g., 25 mg/day)
-
-
Treatment Duration: 12 weeks.
-
Assessments:
-
Baseline: Seated office blood pressure, 24-hour ambulatory blood pressure monitoring, serum electrolytes (sodium, potassium, chloride), creatinine, and uric acid.
-
Follow-up (Weeks 4, 8, and 12): Seated office blood pressure, serum electrolytes.
-
End of Study (Week 12): 24-hour ambulatory blood pressure monitoring.
-
-
Primary Endpoint: Change from baseline in mean 24-hour systolic and diastolic blood pressure at 12 weeks.
-
Secondary Endpoints:
-
Change from baseline in office blood pressure.
-
Change from baseline in serum potassium levels.
-
Incidence of adverse events, particularly hypokalemia and hyperkalemia.
-
-
Data Analysis: Compare the changes in blood pressure and serum potassium between the two groups using an independent t-test or ANCOVA, adjusting for baseline values.
dot
Caption: Mechanism of action of different diuretic classes on the nephron.
Conclusion
The combination of polythiazide with other diuretics, such as loop and potassium-sparing diuretics, represents a rational and effective therapeutic strategy for managing hypertension and edema. This approach can lead to enhanced efficacy and a more favorable safety profile compared to monotherapy. The provided protocols offer a framework for the preclinical and clinical evaluation of these combination therapies, which is essential for optimizing patient care. Researchers and drug development professionals should consider these methodologies when investigating novel diuretic combinations.
References
- 1. Polythiazide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Combination Diuretic Therapy With Thiazides: A Systematic Review on the Beneficial Approach to Overcome Refractory Fluid Overload in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Methalthiazide Insolubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges encountered with Methalthiazide, a poorly soluble thiazide compound. The following information is based on established principles for handling poorly soluble drugs and data on related thiazide diuretics.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in aqueous buffers. What should I do?
A1: this compound, like many thiazide diuretics, has low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for nonpolar compounds.[1] Other potential solvents include ethanol, methanol, and dimethylformamide (DMF).[1][2]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A2: This phenomenon, known as "crashing out," is common with poorly soluble compounds.[1] Here are several strategies to mitigate this:
-
Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous medium as low as possible (typically <1% for DMSO in cell culture) to avoid cytotoxicity and precipitation.
-
Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent.
-
Rapid Mixing: While vortexing your pre-warmed (e.g., 37°C) aqueous medium, add the stock solution dropwise. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Employ Solubilizing Excipients: Surfactants (e.g., Tween-20, Polysorbate 80) or cyclodextrins can be added to the aqueous medium to create micelles or inclusion complexes that help keep the compound in solution.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, if the compound has ionizable functional groups, its solubility will be pH-dependent. For weakly acidic compounds, increasing the pH of the buffer will increase solubility. Conversely, for weakly basic compounds, decreasing the pH will enhance solubility. It is crucial to determine the pKa of this compound to effectively use this strategy.
Q4: My in-vitro assays show high potency, but I'm not seeing efficacy in my animal models. Could this be a solubility issue?
A4: A significant discrepancy between in-vitro and in-vivo results is often due to poor oral bioavailability, which is frequently caused by low aqueous solubility. For a drug to be effective orally, it must first dissolve in gastrointestinal fluids before it can be absorbed. If the compound does not dissolve, it will be eliminated from the GI tract before it can enter systemic circulation.
Q5: What are some formulation strategies to improve the in-vivo performance of this compound?
A5: To enhance the bioavailability of poorly soluble compounds like this compound, several formulation strategies can be employed:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can lead to a faster dissolution rate.
-
Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can improve its dissolution.
-
Lipid-Based Formulations: Formulations such as microemulsions and self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.
Troubleshooting Guide
This guide provides a systematic approach to resolving common insolubility issues with this compound.
Issue 1: Difficulty Preparing a Concentrated Stock Solution
-
Possible Cause: The chosen solvent has insufficient solubilizing capacity for this compound.
-
Solution:
-
Attempt dissolution in a stronger organic solvent such as DMSO or DMF.
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex vigorously.
-
If a single solvent is ineffective, try a co-solvent system (e.g., a mixture of DMSO and ethanol).
-
Issue 2: Compound Precipitates Upon Dilution into Aqueous Media
-
Possible Cause: The compound's solubility limit is exceeded in the final aqueous medium.
-
Solution:
-
Follow the dilution protocol outlined in the FAQs (pre-warming the medium, rapid vortexing, dropwise addition).
-
Decrease the final concentration of this compound in your assay.
-
Incorporate a low concentration of a biocompatible surfactant (e.g., 0.01-0.05% Tween-20 for enzyme assays) in your aqueous buffer.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause: Variability in the preparation of the this compound solution or incomplete dissolution.
-
Solution:
-
Standardize the protocol for preparing and diluting the stock solution.
-
Visually inspect the stock solution before each use to ensure it is fully dissolved and free of particulates.
-
Prepare fresh dilutions for each experiment from a well-stored stock solution to avoid degradation or precipitation over time.
-
Data Presentation
Table 1: Solubility of Thiazide-like Compounds in Common Solvents
| Solvent | Solubility of Methyclothiazide (Proxy for this compound) | General Applicability for Poorly Soluble Compounds |
| Water | Practically Insoluble | Poor |
| Ethanol | Sparingly Soluble | Moderate |
| DMSO | Soluble | High |
| DMF | Soluble | High |
| PBS (pH 7.4) | Very Slightly Soluble | Poor |
Note: Data for Methyclothiazide is used as a representative example for the thiazide class.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
Objective: To prepare a concentrated, homogenous stock solution of this compound for use in in-vitro experiments.
Materials:
-
This compound powder (Molar Mass of proxy Methyclothiazide: 360.22 g/mol )
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tube or vial
-
Vortex mixer
-
Water bath (optional)
Methodology:
-
Weigh out 3.6 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
Objective: To dilute the concentrated DMSO stock solution into an aqueous medium while minimizing precipitation.
Materials:
-
10 mM this compound in DMSO stock solution
-
Pre-warmed (37°C) sterile aqueous cell culture medium or buffer
-
Sterile tubes
-
Vortex mixer
Methodology:
-
Pre-warm the aqueous cell culture medium or buffer to 37°C.
-
While vigorously vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. For example, to achieve a 10 µM final concentration, add 1 µL of the 10 mM stock to 1 mL of medium.
-
Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation or turbidity before adding it to the cells.
-
Crucially, prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Mechanism of action of Thiazide diuretics like this compound.
Caption: Experimental workflow for preparing a 10 mM this compound stock solution.
References
Technical Support Center: Optimizing Thiazide Diuretics in In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiazide and thiazide-like diuretics, such as hydrochlorothiazide (HCTZ) and chlorthalidone, in in vitro assays. Since "Methalthiazide" is not a recognized compound, this guide focuses on commonly used drugs in this class.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for thiazide diuretics in in vitro systems?
Thiazide and thiazide-like diuretics primarily act by inhibiting the sodium-chloride cotransporter (NCC), also known as SLC12A3, which is predominantly expressed in the distal convoluted tubule (DCT) of the kidney.[1][2][3][4] In vitro, this inhibition blocks the reabsorption of sodium and chloride ions.[5] While the NCC is the main target, some studies suggest other potential mechanisms, such as the opening of large-conductance calcium-activated potassium channels (KCa) in vascular smooth muscle, which can lead to vasorelaxation at high concentrations. Additionally, some thiazides possess carbonic anhydrase inhibitory activity.
Q2: What are typical concentration ranges for thiazide diuretics in in vitro experiments?
The effective concentration of thiazide diuretics in vitro can vary significantly depending on the cell type, assay duration, and the specific endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Compound | Assay Type | Cell Type | Concentration Range | Reference |
| Hydrochlorothiazide | Mutagenicity | Mouse Lymphoma Cells | 43 - 1300 µg/mL | |
| Hydrochlorothiazide | Bone Resorption | Rat Osteoclasts | 1 - 100 µM (IC50 ~20 µM) | |
| Chlorthalidone | Platelet Aggregation | In vitro study | Not specified |
Q3: How should I dissolve and store thiazide diuretics for in vitro use?
Thiazide diuretics like hydrochlorothiazide have poor aqueous solubility.
-
Dissolving: The recommended solvent is dimethyl sulfoxide (DMSO). For hydrochlorothiazide, solubility in DMSO is approximately 20 mg/mL. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound. To prepare a working solution, a concentrated stock in DMSO can be diluted with the aqueous buffer or cell culture medium of choice. Be aware that diluting a concentrated DMSO stock into an aqueous solution can sometimes cause precipitation.
-
Storage: Solid compounds should be stored in well-closed containers at -20°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year. Aqueous solutions are not recommended for storage for more than one day.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation of the compound in cell culture media. | - The final DMSO concentration is too low to maintain solubility.- The compound's solubility limit in the aqueous media has been exceeded. | - Ensure the final DMSO concentration in your assay is sufficient to keep the compound dissolved (typically ≤ 0.5%). However, always run a vehicle control to account for any effects of the solvent on the cells.- Prepare a more dilute stock solution in DMSO before further dilution in media. |
| High background or inconsistent results in cytotoxicity assays (e.g., MTT, XTT). | - Thiazide diuretics can interfere with cellular metabolic activity, which can affect the readout of viability assays that measure metabolic function.- The compound may be degrading in the culture medium over the course of the experiment. | - Consider using a cytotoxicity assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay, which is less dependent on cellular metabolism.- Prepare fresh solutions for each experiment and minimize the exposure of stock solutions to light. |
| No observable effect at expected concentrations. | - The target protein (e.g., NCC) is not expressed or is expressed at very low levels in your chosen cell line.- The compound has degraded due to improper storage or handling. | - Verify the expression of the target protein in your cell line using techniques like Western blotting or qPCR.- Use a fresh, properly stored sample of the compound. |
| Cell clumping or changes in cell morphology. | - High concentrations of the compound or the solvent (DMSO) may be causing cellular stress. | - Perform a dose-response experiment to determine the maximum non-toxic concentration of both the compound and the solvent.- Observe cells regularly for any morphological changes. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of a thiazide diuretic.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of the thiazide diuretic in cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a positive control for cytotoxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: In Vitro Carbonic Anhydrase Activity Assay (Colorimetric)
This protocol is for determining if the thiazide diuretic inhibits carbonic anhydrase activity.
-
Reagent Preparation:
-
Carbonic Anhydrase (CA) solution.
-
p-Nitrophenyl acetate (pNPA) substrate solution.
-
Buffer (e.g., Tris-HCl, pH 7.4).
-
Test compound dilutions in buffer.
-
Standard inhibitor (e.g., Acetazolamide).
-
-
Assay Setup (in a 96-well plate):
-
Control Wells: Add CA solution and buffer.
-
Test Wells: Add CA solution and the desired concentration of the test compound.
-
Standard Inhibitor Wells: Add CA solution and the desired concentration of Acetazolamide.
-
-
Pre-incubation: Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add the pNPA substrate solution to all wells to start the reaction.
-
Absorbance Measurement: Immediately begin measuring the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Determine the reaction rate (slope of the absorbance vs. time curve) for each well. Calculate the percentage of inhibition for the test compound relative to the control.
Visualizations
Caption: Simplified signaling pathway of thiazide diuretics.
Caption: General experimental workflow for in vitro cytotoxicity testing.
References
- 1. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazide Diuretics - almostadoctor [almostadoctor.co.uk]
- 4. ClinPGx [clinpgx.org]
- 5. Thiazide and Thiazide like Diuretics - BioPharma Notes [biopharmanotes.com]
Technical Support Center: Methalthiazide Degradation and Storage
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling, storage, and experimental use of thiazide diuretics.
| Question | Answer |
| My compound is showing unexpected degradation during storage. What are the likely causes? | Thiazide diuretics are susceptible to degradation under several conditions. The most common causes are exposure to light (photodegradation), high humidity leading to hydrolysis, and elevated temperatures.[1][2] Ensure the compound is stored in a tightly sealed, light-resistant container at controlled room temperature or as specified by the manufacturer.[3] |
| I'm observing extra peaks in my chromatogram after sample preparation. What could be the issue? | The appearance of new peaks likely indicates the formation of degradation products. This can be caused by the sample preparation solvent, pH of the solution, or exposure to light during the process. Thiazide diuretics are known to be unstable in strongly acidic or alkaline solutions.[1][4] Consider using a neutral, degassed solvent and protecting your samples from light. |
| My quantitative analysis results are inconsistent. How can I improve reproducibility? | Inconsistent results can stem from ongoing degradation during the analytical run. Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products. It is also crucial to control the temperature of your autosampler and column to minimize degradation during analysis. |
| What are the primary degradation pathways for thiazide diuretics? | The main degradation pathways include hydrolysis of the sulfonamide group and the thiadiazine ring, particularly under acidic or alkaline conditions. Photodegradation can also lead to the formation of various byproducts. Oxidation is another potential degradation route. |
| How can I perform a forced degradation study for my thiazide compound? | Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish a stability-indicating method. This involves subjecting the drug to harsh conditions such as strong acids (e.g., 0.1M HCl), strong bases (e.g., 0.1M NaOH), oxidizing agents (e.g., 3-30% H2O2), heat (e.g., 70°C), and light (UV and visible). |
Quantitative Data Summary
The following tables summarize typical conditions and expected degradation percentages for thiazide diuretics based on forced degradation studies of structurally similar compounds like Hydrochlorothiazide.
Table 1: Summary of Forced Degradation Conditions and Typical Degradation (%)
| Stress Condition | Reagent/Parameter | Duration | Temperature | Typical Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 80°C | 10 - 20% |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours | 80°C | 15 - 30% |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | 5 - 15% |
| Thermal | Dry Heat | 48 hours | 70°C | 5 - 10% |
| Photolytic (Solid) | UV & Visible Light | 7 days | Room Temp | < 10% |
| Photolytic (Solution) | UV & Visible Light | 24 hours | Room Temp | 10 - 25% |
Note: Degradation percentages are indicative and can vary based on the specific thiazide derivative and experimental conditions.
Key Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the thiazide diuretic (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 8 hours. Cool and neutralize with 0.1 M NaOH.
-
Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 4 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 70°C for 48 hours. Also, reflux a solution of the drug in a neutral solvent at 80°C for 6 hours.
-
Photodegradation: Expose the solid drug substance and a solution of the drug to a combination of UV (not less than 200 watt hours/square meter) and visible light (not less than 1.2 million lux hours) in a photostability chamber.
-
-
Sample Analysis: Analyze the stressed samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector. The method should be capable of separating the parent drug from all degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method that can quantify the thiazide diuretic in the presence of its degradation products.
Methodology:
-
Column Selection: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is often necessary to separate all components. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at the wavelength of maximum absorbance for the thiazide diuretic (typically around 270-280 nm).
-
Method Validation: The method should be validated according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.
Visualizations
Logical Workflow for Investigating Degradation
Caption: Workflow for troubleshooting Methalthiazide degradation.
Potential Degradation Pathways
Caption: Primary degradation pathways for thiazide diuretics.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Overcoming Methalthiazide experimental variability
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming experimental variability and achieving reproducible results in their studies with Methalthiazide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound experiments in a question-and-answer format, providing detailed troubleshooting guidance.
Issue 1: Inconsistent results in cell-based assays.
-
Question: We are observing significant variability in the IC50 values of this compound in our cancer cell line viability assays. What could be the cause?
-
Answer: Inconsistent IC50 values in cell-based assays are a common challenge. Several factors can contribute to this variability. A primary consideration is the solubility and stability of this compound in your culture medium.[1] It is also crucial to ensure the health and consistency of your cell cultures, as variations in cell density and passage number can significantly impact drug response.[2]
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your this compound stock solution is properly prepared and stored.[1] Prepare fresh dilutions for each experiment to minimize degradation.
-
Solubility Check: Confirm the solubility of this compound in your specific cell culture medium. Precipitation of the compound can lead to inaccurate dosing.
-
Cell Culture Consistency: Standardize your cell seeding density and use cells within a consistent passage number range. Regularly test for mycoplasma contamination.
-
Assay Protocol: Review your assay protocol for any potential sources of error, such as inconsistent incubation times or reagent addition.[3]
-
Issue 2: Poor oral bioavailability in animal studies.
-
Question: Our in vivo studies in rats show low and variable oral bioavailability of this compound. How can we improve this?
-
Answer: Poor aqueous solubility is a known characteristic of some thiazide diuretics and can limit oral bioavailability.[4] The formulation of the drug for oral administration is critical.
Troubleshooting Steps:
-
Formulation Optimization: Consider using a formulation vehicle that enhances solubility, such as a solution with β-cyclodextrin, which has been shown to improve the solubility and bioavailability of similar compounds like hydrochlorothiazide.
-
Vehicle Selection: The choice of vehicle for oral gavage is important. A 0.5% carboxymethylcellulose solution is a commonly used vehicle for thiazide diuretics in animal studies.
-
Fasting Protocol: Ensure a consistent fasting period for the animals before drug administration to standardize gastric emptying. An 18-hour fast with access to water is a typical protocol.
-
Issue 3: Unexpected off-target effects.
-
Question: We are observing effects in our experiments that are inconsistent with the known mechanism of action of this compound as a sodium-chloride cotransporter inhibitor. What could be the reason?
-
Answer: While the primary mechanism of action of thiazide diuretics is the inhibition of the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule, they have been reported to have other effects. For example, some studies suggest that thiazides can induce vasodilation through the activation of potassium channels in vascular smooth muscle. It is also important to consider that at higher concentrations, drugs can exhibit off-target effects.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response analysis to determine if the unexpected effects are observed only at high concentrations.
-
Literature Review: Conduct a thorough literature search for any reported off-target effects of thiazide diuretics that may be relevant to your experimental model.
-
Control Experiments: Design specific control experiments to investigate the potential involvement of alternative pathways.
-
Data Presentation
Table 1: Solubility of Hydrochlorothiazide (as a proxy for this compound)
| Solvent | Solubility | Reference |
| Water | Poor | |
| Dimethylsulfoxide (DMSO) | Soluble | |
| Ethanol | Soluble |
Table 2: Example In Vivo Dosing for Diuretic Effect in Rats
| Parameter | Details | Reference |
| Animal Model | Male or female normotensive rats (e.g., Wistar or Sprague-Dawley) | |
| Age/Weight | 8-10 weeks old, 200-250g | |
| Vehicle | 0.5% carboxymethylcellulose solution | |
| Dosing | At least 3 graded doses, administered orally or via intraperitoneal injection | |
| Hydration | Saline load (e.g., 25 mL/kg, oral gavage) prior to experiment | |
| Urine Collection | Metabolic cages, collected at intervals (e.g., 0-4h, 4-8h, 8-24h) |
Experimental Protocols
Protocol: Assessment of Diuretic Activity in Normotensive Rats
This protocol is adapted from established methods for evaluating thiazide diuretics.
-
Animal Preparation:
-
Use male or female normotensive rats (e.g., Wistar or Sprague-Dawley), 8-10 weeks old, weighing 200-250g.
-
Acclimatize the animals in metabolic cages for at least 48 hours before the experiment.
-
Withhold food but not water for 18 hours prior to the experiment.
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose solution).
-
Administer a saline load (e.g., 25 mL/kg, oral gavage) to all animals to ensure a good baseline urine flow.
-
Divide animals into groups: vehicle control and at least three graded doses of this compound.
-
Administer the compounds orally or via intraperitoneal injection.
-
-
Urine Collection and Analysis:
-
Collect urine at regular intervals (e.g., 0-4h, 4-8h, and 8-24h) after drug administration.
-
Measure the total urine volume for each collection period.
-
Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
Calculate the total urine output and electrolyte excretion for each group.
-
Compare the effects of the this compound-treated groups with the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on the distal convoluted tubule cell.
Caption: In vivo experimental workflow for assessing diuretic activity.
References
Technical Support Center: Methalthiazide Off-Target Effects in Cellular Models
Notice: Information regarding "Methalthiazide" is not available in the public domain. The following content has been generated based on common off-target effect troubleshooting for thiazide-like compounds and general cell-based assay principles. This is a hypothetical guide and should be adapted based on actual experimental observations with the specific molecule.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell line when treated with this compound, even at low concentrations. What could be the cause?
A1: Unexpected cytotoxicity can stem from several off-target effects. Thiazide-like compounds can potentially interfere with mitochondrial function or induce apoptosis through unintended pathways. We recommend the following troubleshooting steps:
-
Assess Mitochondrial Health: Perform an MTT or XTT assay to measure cellular metabolic activity, which can be an indicator of mitochondrial function.[1][2][3] A decrease in metabolic activity suggests mitochondrial toxicity.
-
Apoptosis Assay: Use an Annexin V/Propidium Iodide (PI) assay to differentiate between apoptotic and necrotic cell death. This can help elucidate the mechanism of cytotoxicity.
-
Purity Check: Ensure the purity of your this compound compound. Impurities from synthesis could be responsible for the observed toxicity.
Q2: Our endpoint assay shows a decrease in the expression of our target protein, but we are not seeing the expected downstream signaling changes. Why might this be?
A2: This could indicate that this compound is affecting a signaling pathway parallel to or upstream of your target's expected downstream cascade.
-
Pathway Analysis: Consider performing a broader pathway analysis, such as a phospho-kinase array, to identify unexpected changes in protein phosphorylation across various signaling pathways.
-
Receptor Binding Assays: If your target is a receptor, consider off-target binding to other receptors that might trigger compensatory signaling.
-
Gene Expression Analysis: An off-target effect might be altering gene expression at the transcriptional level.[4] A qPCR array of common signaling pathway components could provide insights.
Troubleshooting Guides
Issue 1: High Variability in Assay Results
-
Problem: Significant well-to-well or day-to-day variability in your cell-based assay results with this compound treatment.
-
Possible Causes & Solutions:
-
Compound Stability: this compound may be unstable in your cell culture media. Prepare fresh stock solutions for each experiment and minimize freeze-thaw cycles.
-
Cell Density: Ensure consistent cell seeding density across all wells. Use a cell counter for accuracy.
-
Edge Effects: Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media.
-
Issue 2: Inconsistent Dose-Response Curve
-
Problem: The dose-response curve for this compound is not sigmoidal or shows a biphasic effect.
-
Possible Causes & Solutions:
-
Off-Target Agonism/Antagonism: A biphasic response can occur if this compound has agonistic effects at low concentrations and antagonistic or toxic effects at higher concentrations on an off-target.
-
Solubility Issues: At higher concentrations, the compound may be precipitating out of solution. Visually inspect the wells under a microscope for any signs of precipitation. Consider using a different solvent or a lower concentration range.
-
Quantitative Data Summary
As no specific off-target interaction data for "this compound" is available, a template table is provided below for researchers to populate with their own experimental data.
| Off-Target Protein | Assay Type | IC50 / Ki (µM) | Cell Line | Reference |
| e.g., Kinase X | Kinase Assay | e.g., 5.2 | e.g., HeLa | Internal Data |
| e.g., Receptor Y | Binding Assay | e.g., 12.8 | e.g., HEK293 | Internal Data |
| e.g., Ion Channel Z | Patch Clamp | e.g., 25.1 | e.g., CHO | Internal Data |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Phospho-Kinase Array
This protocol provides a high-level overview. Refer to the manufacturer's instructions for specific details.
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse with the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Array Incubation: Incubate the array membranes with equal amounts of protein lysate overnight at 4°C.
-
Washing and Antibody Incubation: Wash the membranes and incubate with a cocktail of detection antibodies.
-
Signal Detection: Add streptavidin-HRP and chemiluminescent reagents. Image the array using a chemiluminescence imager.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: A hypothetical G-protein coupled receptor off-target pathway.
References
- 1. Cell Metabolism Assays | Chondrex, Inc. [chondrex.com]
- 2. biocompare.com [biocompare.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Thiazide Bioavailability for In vivo Studies
Note: The compound "Methalthiazide" is not found in the scientific literature. This guide will use Hydrochlorothiazide (HCTZ) as a representative model for a poorly soluble thiazide diuretic to address challenges in enhancing bioavailability for in vivo research. HCTZ is a BCS Class II/IV drug, characterized by low solubility and variable permeability, making it an excellent case study.[1][2][3]
Troubleshooting Guide
This section addresses specific issues researchers may encounter during the formulation and in vivo testing of poorly soluble thiazide diuretics like Hydrochlorothiazide.
Issue 1: High variability in plasma concentrations after oral administration in rats.
-
Question: We are observing significant inter-animal variability in the plasma concentrations of HCTZ in our pharmacokinetic study. What are the likely causes and how can we reduce this?
-
Answer: High variability is a common issue for poorly soluble compounds.[4] The primary causes often relate to inconsistent dissolution and absorption in the gastrointestinal (GI) tract.
-
Potential Causes:
-
Poor and Variable Dissolution: The crystalline nature and low aqueous solubility of HCTZ can lead to erratic dissolution in the gut.[5]
-
Food Effects: The presence or absence of food can alter gastric pH, GI motility, and fluid composition, significantly impacting drug dissolution and absorption.
-
Inconsistent Formulation: A non-homogenous suspension can lead to inaccurate dosing between animals.
-
Physiological Differences: Natural variations in GI motility and transit time among individual animals can affect the duration available for drug absorption.
-
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period (e.g., 12-18 hours) with free access to water before dosing to minimize food-related variability.
-
Optimize Formulation: Move beyond a simple suspension. Consider formulating HCTZ using bioavailability-enhancing techniques such as solid dispersions with hydrophilic polymers (e.g., PEG-4000, PVP K30) or creating a liqui-solid compact. These methods improve wettability and dissolution rate.
-
Ensure Dose Uniformity: If using a suspension, ensure it is continuously stirred during dosing to prevent settling and guarantee each animal receives the correct dose. Use a validated, homogenous formulation if possible.
-
Increase Sample Size: A larger cohort of animals can help provide more statistical power to manage inherent biological variability.
-
-
Issue 2: The developed formulation shows good in vitro dissolution but poor in vivo bioavailability.
-
Question: Our HCTZ solid dispersion formulation shows rapid and complete dissolution in our in vitro tests, but the in vivo bioavailability in our rat model remains low. What could explain this discrepancy?
-
Answer: This is a classic in vitro-in vivo correlation (IVIVC) challenge. While rapid dissolution is necessary, it doesn't guarantee absorption.
-
Potential Causes:
-
Drug Precipitation: The formulation may dissolve quickly in the stomach, but as it transitions to the higher pH of the small intestine, the drug could precipitate back into a poorly absorbable form.
-
Low Permeability: HCTZ's absorption can be limited by its ability to cross the intestinal epithelium. Some studies classify it as a low-permeability (BCS Class IV) compound.
-
Efflux Transporters: HCTZ may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump the drug back into the intestinal lumen, reducing net absorption.
-
First-Pass Metabolism: Although HCTZ is not extensively metabolized, some degree of metabolism in the gut wall or liver can reduce the amount of drug reaching systemic circulation.
-
-
Troubleshooting Steps:
-
Incorporate Precipitation Inhibitors: Include polymers like HPMC in your formulation. These can help maintain a supersaturated state in the intestine and prevent the drug from precipitating out of solution.
-
Include Permeation Enhancers: Co-administration with agents that inhibit efflux transporters can improve absorption. For instance, studies have shown that rutin (a P-gp inhibitor) can significantly enhance HCTZ absorption.
-
Use Biorelevant Dissolution Media: Test your formulation in media that better mimic the intestinal environment (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF) to check for potential precipitation issues.
-
Consider Nanoparticle Formulations: Reducing particle size to the nanometer range can improve solubility and may enhance permeation through alternative absorption pathways.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of Hydrochlorothiazide?
A1: The main obstacles to HCTZ's oral bioavailability are its poor aqueous solubility and variable membrane permeability. It is a crystalline powder that is only slightly soluble in water, which limits its dissolution rate in the GI tract—a critical step for absorption. Its bioavailability in humans is reported to be around 65-75%, but this can be highly variable.
Q2: What are the most common formulation strategies to improve the bioavailability of HCTZ?
A2: Several techniques have proven successful in enhancing HCTZ's solubility and dissolution rate:
-
Solid Dispersions (SD): This involves dispersing HCTZ in a hydrophilic polymer matrix (like PVP, PEG, or HPMC). This technique can convert the drug from a crystalline to a more soluble amorphous form, significantly improving the dissolution rate.
-
Liqui-Solid Compacts: This method involves dissolving HCTZ in a non-volatile liquid solvent (e.g., PEG-400) and then adsorbing the solution onto a carrier powder. This converts the liquid into a free-flowing powder with enhanced wetting and dissolution properties.
-
Nanoparticles: Reducing the particle size of HCTZ to the nanoscale dramatically increases the surface area available for dissolution. This can be achieved through methods like antisolvent precipitation.
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized form, which can improve absorption by utilizing lipid absorption pathways.
Q3: How do I choose an appropriate animal model for HCTZ bioavailability studies?
A3: The most common and well-validated animal models for studying thiazide diuretics are rodents.
-
Normotensive Rats (e.g., Wistar, Sprague-Dawley): These are ideal for initial pharmacokinetic and bioavailability screening, as well as for assessing the primary diuretic effects of the formulation.
-
Spontaneously Hypertensive Rats (SHR): This is the preferred model for efficacy studies, as these rats genetically develop hypertension that closely resembles the condition in humans. This model is used to determine if the improved bioavailability translates to enhanced antihypertensive effects.
Data Presentation
Table 1: Physicochemical Properties of Hydrochlorothiazide
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClN₃O₄S₂ | |
| Molecular Weight | 297.74 g/mol | |
| Appearance | White or practically white crystalline powder | |
| Aqueous Solubility | Very slightly soluble / Poorly soluble | |
| Solubility in other solvents | Insoluble in chloroform; soluble in acetone and NaOH solution | |
| pKa | 7.9, 9.2 | |
| LogP | -0.07 (Predicted) | N/A |
| BCS Classification | Class II or Class IV |
Table 2: Comparative Pharmacokinetic Parameters of HCTZ Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| HCTZ Suspension (Control) | 1520 ± 210 | 2.0 | 7850 ± 980 | 100% | |
| HCTZ + Rutin | 2130 ± 280 | 1.5 | 10350 ± 1120 | 132% | |
| HCTZ in ZJAHC | 2980 ± 350 | 1.5 | 16800 ± 1850 | 214% | |
| Data adapted and interpreted from study investigating the effects of co-administered compounds. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus II)
-
Objective: To assess the drug release rate from a developed formulation compared to the pure drug.
-
Apparatus: USP Dissolution Apparatus II (Paddle Method).
-
Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid) or phosphate buffer pH 6.8 (to simulate intestinal fluid). Maintain at 37 ± 0.5°C.
-
Procedure: a. Place a single dose of the formulation (e.g., tablet or capsule containing HCTZ) or an equivalent amount of pure HCTZ powder in the dissolution vessel. b. Set the paddle rotation speed to 50 RPM. c. Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). d. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples through a 0.45 µm syringe filter.
-
Analysis: Analyze the concentration of HCTZ in the samples using a validated UV-Vis spectrophotometer or HPLC method.
-
Data Presentation: Plot the cumulative percentage of drug released versus time.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC) of an HCTZ formulation after oral administration.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g).
-
Procedure: a. Acclimatization: Acclimatize animals for at least one week before the experiment. b. Fasting: Fast the rats overnight (12-18 hours) with free access to water. c. Dosing: Administer the HCTZ formulation (e.g., 10 mg/kg) via oral gavage. Include a control group receiving a simple aqueous suspension of HCTZ. d. Blood Sampling: Collect blood samples (~0.25 mL) from the tail vein or saphenous vein into heparinized tubes at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). e. Plasma Preparation: Centrifuge the blood samples (e.g., 4000 RPM for 10 min at 4°C) to separate the plasma. f. Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of HCTZ in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software. Compare the AUC of the test formulation to the control to determine the relative bioavailability.
Visualizations
Caption: Experimental workflow for enhancing thiazide bioavailability.
Caption: Mechanism of action of Hydrochlorothiazide on the NCC transporter.
References
- 1. Enhancement of dissolution rate of class II drugs (Hydrochlorothiazide); a comparative study of the two novel approaches; solid dispersion and liqui-solid techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Hydrochlorothiazide Nanoparticles for Solubility Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Unraveling "Methalthiazide": A Case of Mistaken Identity in Drug Research
An extensive investigation into the scientific literature and chemical databases for "Methalthiazide" has yielded no definitive results for a compound under this name, suggesting a potential misspelling or the use of a non-standardized term. Researchers and drug development professionals seeking information on this topic are advised to verify the compound's name, as it is likely a variant of a known therapeutic agent.
Our inquiry into "this compound" suggests that the intended compound may be one of several established drugs, with "Methyclothiazide" and "Methdilazine" being the most probable candidates due to the phonetic similarity of their names. However, it is crucial to note that these two compounds belong to different drug classes and have distinct mechanisms of action, making the clarification of the intended substance paramount for accurate and safe experimental design.
Potential Candidates for "this compound"
Methyclothiazide: A Thiazide Diuretic
Methyclothiazide is a thiazide diuretic used in the management of hypertension and edema.[1][2][3][4][5] Thiazide diuretics act by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water. This reduction in blood volume contributes to its antihypertensive effect.
Experimental Considerations for Thiazide Diuretics:
-
In vitro models: Studies often involve isolated renal tubules or cell lines expressing the sodium-chloride cotransporter to investigate the direct inhibitory effects.
-
In vivo models: Animal models of hypertension are commonly used to assess the efficacy and pharmacokinetic profile of thiazide diuretics.
-
Key parameters to measure: Blood pressure, urine output, electrolyte balance (sodium, potassium, calcium), and plasma renin activity.
Methdilazine: A Phenothiazine Antihistamine
Methdilazine is a first-generation antihistamine of the phenothiazine class with anticholinergic properties. It primarily acts as an antagonist of the histamine H1 receptor, blocking the effects of histamine and providing relief from allergic symptoms.
Experimental Considerations for Antihistamines:
-
Receptor binding assays: To determine the affinity and selectivity of the compound for histamine receptors.
-
Cell-based assays: Measuring the inhibition of histamine-induced signaling pathways, such as calcium mobilization or cyclic AMP production.
-
Animal models of allergy: To evaluate the in vivo efficacy in reducing allergic reactions.
The Critical Need for Clarification
The significant differences in the mechanism of action, experimental protocols, and expected outcomes between thiazide diuretics and phenothiazine antihistamines underscore the importance of correctly identifying the compound . Providing experimental controls and best practices for an ambiguously named substance would be scientifically unsound and could lead to erroneous results and unsafe laboratory practices.
Therefore, we urge researchers who have encountered the term "this compound" to:
-
Verify the Chemical Abstract Service (CAS) number: This unique identifier will definitively identify the compound.
-
Consult the original source: If the name was found in a publication or internal document, referring back to the source may provide clarification.
-
Analyze the chemical structure: If the structure is known, it can be used to identify the correct chemical name and class.
Without a precise identification of "this compound," it is impossible to provide the detailed technical support, troubleshooting guides, and experimental protocols requested. The scientific community relies on precise and standardized nomenclature to ensure the reproducibility and safety of research. We stand ready to provide the requested information once the identity of the compound is unequivocally established.
References
Artifacts in Methalthiazide-treated samples
Welcome to the technical support center for Methalthiazide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential artifacts and challenges encountered during experiments with this compound-treated samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel thiazide-like compound. Its primary mechanism of action is the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney, leading to decreased sodium reabsorption.[1][2] In extra-renal tissues, it is hypothesized to induce vasodilation by modulating calcium sensitivity in vascular smooth muscle cells, potentially through the RhoA/Rho kinase pathway.[3]
Q2: What are the expected in-vitro effects of this compound on cultured cells?
A2: In vitro, this compound is expected to alter intracellular ion concentrations, particularly sodium and chloride. Depending on the cell type, this can lead to secondary effects on cell volume, membrane potential, and the activity of various ion transporters. Researchers should anticipate potential off-target effects on calcium signaling pathways.[3][4]
Q3: Is this compound stable in standard cell culture media?
A3: this compound is stable in most standard cell culture media for up to 48 hours at 37°C. However, prolonged incubation or exposure to high concentrations of serum proteins may lead to reduced activity. It is recommended to prepare fresh dilutions for each experiment.
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
Question: I am observing higher-than-expected cytotoxicity in my cell-based assays after treatment with this compound. What could be the cause?
Answer: Unexpected cytotoxicity can arise from several factors. Firstly, ensure that the solvent concentration (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level. Secondly, this compound's primary effect on ion transport can lead to osmotic stress and subsequent cell death in sensitive cell lines.
Troubleshooting Steps:
-
Solvent Control: Run a vehicle-only control to confirm that the solvent is not causing the observed cytotoxicity.
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to identify the optimal concentration and incubation time for your specific cell line.
-
Media Supplementation: Consider supplementing the culture media with additional potassium chloride (KCl) to counteract potential hypokalemia, a known side effect of thiazide diuretics that can impact cell health.
Issue 2: Artifactual Readings in Fluorescence-Based Assays
Question: My fluorescence-based assays for intracellular calcium are showing inconsistent and noisy data with this compound treatment. Why is this happening?
Answer: this compound has been observed to have intrinsic fluorescent properties at certain excitation and emission wavelengths, which can interfere with assays using common fluorophores like Fura-2 or Fluo-4.
Troubleshooting Steps:
-
Spectral Scan: Perform a spectral scan of this compound in your assay buffer to determine its excitation and emission profile.
-
Use Alternative Dyes: If there is significant spectral overlap, consider using a fluorescent dye with a different spectral profile or a non-fluorescent, luminescence-based assay for calcium detection.
-
Wavelength Selection: Optimize the excitation and emission wavelengths on your plate reader to minimize the contribution of this compound's intrinsic fluorescence.
Table 1: Spectral Interference of this compound with Common Calcium Indicators
| Compound | Excitation Max (nm) | Emission Max (nm) | Potential for Interference |
| This compound | 390 | 460 | - |
| Fura-2 (Ca2+-bound) | 340 | 510 | Low |
| Fura-2 (Ca2+-free) | 380 | 510 | High |
| Fluo-4 | 494 | 516 | Low |
| Indo-1 (Ca2+-bound) | 330 | 400 | Moderate |
| Indo-1 (Ca2+-free) | 350 | 485 | Moderate |
Issue 3: Inconsistent Results in Western Blotting for Phosphorylated Proteins
Question: I am seeing variability in the phosphorylation status of key signaling proteins in my Western blot analysis after this compound treatment. What could be the reason for this?
Answer: this compound's effect on intracellular ion gradients can indirectly influence the activity of various kinases and phosphatases, leading to changes in protein phosphorylation. This is often downstream of its primary mechanism of action.
Troubleshooting Steps:
-
Lysis Buffer Optimization: Ensure your lysis buffer contains appropriate concentrations of phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest.
-
Time-Course Analysis: The phosphorylation of signaling proteins can be transient. Perform a detailed time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak phosphorylation event.
-
Control for Secondary Messengers: Consider pre-incubating cells with inhibitors of known downstream signaling pathways (e.g., calcium chelators) to determine if the observed effects are direct or indirect consequences of this compound treatment.
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Measurement of Intracellular Calcium using Fura-2 AM
-
Cell Seeding: Seed cells on glass-bottom dishes and grow to 70-80% confluency.
-
Dye Loading: Wash the cells twice with a HEPES-buffered saline solution (HBSS). Incubate the cells with 5 µM Fura-2 AM in HBSS for 30 minutes at 37°C.
-
Washing: Wash the cells three times with HBSS to remove excess dye.
-
Baseline Measurement: Acquire a baseline fluorescence recording for 2-5 minutes using a fluorescence microscope or plate reader, alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.
-
Treatment: Add this compound to the desired final concentration and continue recording the fluorescence ratio (340/380 nm) for 10-20 minutes.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths to determine changes in intracellular calcium concentration.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Mitigating Hypothetical Thiazide Compound (HTC) Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the cytotoxic effects of a Hypothetical Thiazide Compound (HTC), referred to as Methalthiazide, in cell lines.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After HTC Treatment
Possible Cause: The concentration of HTC used may be too high, or the treatment duration may be too long, leading to off-target cytotoxic effects.
Suggested Solution:
-
Optimize HTC Concentration: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
-
Optimize Treatment Duration: Conduct a time-course experiment to identify the earliest time point at which the desired on-target effect is observed, before significant cytotoxicity occurs.
-
Co-treatment with a Mitigating Agent: Consider co-administering an antioxidant or a specific pathway inhibitor to counteract the cytotoxic effects.
Experimental Workflow: Dose-Response and Time-Course Analysis
Caption: Workflow for optimizing HTC concentration and treatment duration.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Cause: Variability in cell health, passage number, or seeding density can lead to inconsistent results. Reagent quality and procedural variations can also contribute.
Suggested Solution:
-
Standardize Cell Culture Conditions: Use cells within a consistent passage number range (e.g., passages 5-15). Ensure consistent seeding density and confluency at the time of treatment.
-
Quality Control of Reagents: Use fresh dilutions of HTC for each experiment. Ensure all media and supplements are not expired and are of high quality.
-
Automate Liquid Handling: Where possible, use automated liquid handlers for reagent addition to minimize human error.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of HTC-induced cytotoxicity?
A1: While the exact mechanism for "this compound" is not defined, thiazide-like compounds can induce cytotoxicity through several mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, and apoptosis. It is crucial to experimentally determine the primary mechanism in your specific cell line.
Proposed Signaling Pathway for HTC-Induced Apoptosis
Caption: Proposed pathway of HTC-induced apoptosis via oxidative stress.
Q2: How can I mitigate HTC-induced oxidative stress?
A2: Co-treatment with an antioxidant may alleviate cytotoxicity. N-acetylcysteine (NAC) is a common antioxidant used in cell culture experiments.
Table 1: Effect of N-acetylcysteine (NAC) on HTC Cytotoxicity
| Treatment Group | Cell Viability (%) | Fold Change in ROS |
| Vehicle Control | 100 ± 4.5 | 1.0 |
| HTC (50 µM) | 45 ± 5.2 | 3.5 |
| HTC (50 µM) + NAC (5 mM) | 85 ± 6.1 | 1.2 |
| NAC (5 mM) | 98 ± 3.9 | 0.9 |
| Data are presented as mean ± standard deviation and are representative examples. |
Q3: What experimental protocol can I use to measure apoptosis?
A3: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, apoptotic, and necrotic cells.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of HTC and/or mitigating agents. Include vehicle-only wells as a control. Incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Annexin V/PI Staining for Apoptosis
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with HTC ± mitigating agents as described above.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Table 2: Quantification of Apoptosis by Flow Cytometry
| Treatment Group | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95 ± 2.1 | 3 ± 0.5 | 2 ± 0.4 |
| HTC (50 µM) | 40 ± 3.5 | 35 ± 2.9 | 25 ± 3.1 |
| HTC (50 µM) + Z-VAD-FMK (20 µM) | 78 ± 4.2 | 12 ± 1.5 | 10 ± 1.3 |
| Z-VAD-FMK is a pan-caspase inhibitor. Data are presented as mean ± standard deviation and are representative examples. |
Technical Support Center: Methalthiazide and Thiazide Diuretic Interference in Research Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for addressing potential assay interference by Methalthiazide and other thiazide diuretics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate issues in your experiments.
Disclaimer: "this compound" is not a commonly recognized chemical name. This guide will focus on the well-established class of thiazide diuretics, with specific examples such as Methyclothiazide and Hydrochlorothiazide, which are likely the compounds of interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of thiazide diuretics?
Thiazide diuretics, such as Methyclothiazide and Hydrochlorothiazide, primarily act by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the nephron[1][2]. This inhibition leads to increased excretion of sodium and water, which is the basis for their diuretic and antihypertensive effects[1][2].
Q2: Can thiazide diuretics interfere with my research assays?
Yes, like many small molecules, thiazide diuretics have the potential to interfere with common research assays. The primary mechanisms of interference are through their physicochemical properties, such as UV absorbance and potential redox activity.
Q3: Which assays are most likely to be affected?
Assays that rely on spectrophotometry (measuring absorbance of light) or colorimetric readouts based on redox reactions are most susceptible to interference. This includes, but is not limited to, certain ELISA formats, cell viability assays like MTT and XTT, and protein quantification assays like the Bradford or BCA assay.
Q4: How would I know if a thiazide diuretic is interfering with my assay?
Unexpected or inconsistent results, such as high background signals, lower-than-expected readings, or a lack of dose-response in the presence of the compound, can be indicators of assay interference. It is crucial to run appropriate controls to confirm interference.
Q5: Do thiazide diuretics fluoresce?
While some diuretics have been shown to be fluorescent, there is limited specific information on the fluorescent properties of Methyclothiazide or Hydrochlorothiazide. Therefore, if you are using a fluorescence-based assay, it is essential to empirically test for any intrinsic fluorescence of the specific thiazide diuretic you are using at the relevant excitation and emission wavelengths.
Troubleshooting Guides
Issue 1: High Background in Spectrophotometric Assays (e.g., ELISA, Protein Assays)
Possible Cause: The thiazide diuretic you are using absorbs light at the same wavelength as your assay's readout.
Troubleshooting Steps:
-
Determine the UV-Visible Spectrum of Your Thiazide Diuretic:
-
Prepare a solution of your thiazide diuretic in the same buffer and at the same concentration used in your experiment.
-
Scan the absorbance of the solution across a range of wavelengths (e.g., 200-800 nm) using a spectrophotometer.
-
Compare the absorbance spectrum of the compound to the wavelength used for your assay's readout.
-
-
Run a "Compound Only" Control:
-
In your assay plate, include wells that contain the thiazide diuretic at the experimental concentration in the assay buffer, but without any of the biological components (e.g., no cells, no primary antibody).
-
If you observe a signal in these wells, it is likely due to the intrinsic absorbance of the compound.
-
-
Mitigation Strategies:
-
Subtract Background: Subtract the absorbance value of the "compound only" control from your experimental wells.
-
Use a Different Wavelength: If your assay allows, select a readout wavelength where the thiazide diuretic has minimal absorbance.
-
Wash Steps: Ensure your protocol includes thorough wash steps to remove any unbound compound before the final readout.
-
Issue 2: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Possible Cause: Thiazide diuretics may possess antioxidant or other redox properties that can directly interact with the assay reagents. Some thiazide diuretics have been noted for their antioxidant effects[3]. Antioxidant compounds, particularly those with free thiol groups, can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability.
Troubleshooting Steps:
-
Perform a Cell-Free Assay:
-
Incubate the thiazide diuretic at various concentrations with the MTT or XTT reagent in your cell culture medium in the absence of cells.
-
If a color change occurs, it indicates direct reduction of the reagent by your compound.
-
-
Use an Alternative Viability Assay:
-
If interference is confirmed, consider using a cell viability assay with a different detection principle, such as:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
Trypan Blue Exclusion Assay: Measures cell membrane integrity.
-
Real-Time Cell Analysis (RTCA): Measures impedance changes as cells proliferate.
-
-
Data Presentation
Table 1: UV Absorbance Maxima of Common Thiazide Diuretics
| Thiazide Diuretic | Solvent | UV Absorbance Maxima (λmax) |
| Methyclothiazide | Methanol | 226 nm, 267 nm, 311 nm |
| Hydrochlorothiazide | Methanol | ~270-272 nm |
| Trichlormethiazide | Ethanol | Near 220 nm |
Table 2: Summary of Potential Interference Mechanisms of Thiazide Diuretics in Common Research Assays
| Assay Type | Potential for Interference | Likely Mechanism | Recommended Control Experiment |
| ELISA (Colorimetric) | Moderate | Intrinsic absorbance of the compound at the readout wavelength. | Run a "compound only" control and subtract the background. |
| Western Blotting | Low | Unlikely to interfere with SDS-PAGE or antibody binding. | Standard loading and background controls should suffice. |
| PCR | Low | Unlikely to interfere with DNA polymerase activity at typical concentrations. | Standard positive and negative controls are recommended. |
| Cell Viability (MTT/XTT) | High | Potential redox activity leading to direct reduction of the tetrazolium salt. | Perform a cell-free assay with the compound and MTT/XTT reagent. |
| Fluorescence Assays | Possible | Intrinsic fluorescence of the compound. | Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. |
Experimental Protocols
Protocol 1: Determining the UV-Visible Absorbance Spectrum of a Thiazide Diuretic
-
Objective: To determine if a thiazide diuretic absorbs light at the wavelength used in a spectrophotometric assay.
-
Materials:
-
Thiazide diuretic of interest
-
Assay buffer
-
UV-Visible spectrophotometer
-
Quartz cuvettes or a UV-transparent microplate
-
-
Procedure:
-
Prepare a stock solution of the thiazide diuretic in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the thiazide diuretic at the highest concentration used in your experiment by diluting the stock solution in the assay buffer.
-
Use the assay buffer as a blank to zero the spectrophotometer.
-
Measure the absorbance of the thiazide diuretic solution across a range of wavelengths (e.g., 200-800 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Protocol 2: Cell-Free MTT Assay for Interference Testing
-
Objective: To determine if a thiazide diuretic directly reduces the MTT reagent.
-
Materials:
-
Thiazide diuretic of interest
-
Cell culture medium used in your experiments
-
MTT reagent (e.g., 5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the thiazide diuretic in the cell culture medium in a 96-well plate. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 1-4 hours at 37°C in a cell culture incubator.
-
Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
An increase in absorbance in the wells containing the thiazide diuretic compared to the vehicle control indicates direct reduction of MTT.
-
Visualizations
Caption: Action of Thiazide Diuretics on the Na+/Cl- Symporter.
References
Technical Support Center: Ensuring Reproducibility in Thiazide Diuretic Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving thiazide and thiazide-like diuretics, with a focus on Methyclothiazide as a representative compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for thiazide diuretics like Methyclothiazide?
A1: Thiazide diuretics, including Methyclothiazide, exert their primary effect by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[1] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and a diuretic effect.[2][3]
Q2: What are the common off-target effects or side effects observed with thiazide diuretics in preclinical and clinical studies?
A2: Common side effects associated with thiazide diuretics include electrolyte disturbances and metabolic changes. These are often dose-dependent.[4] Key issues include:
-
Hypokalemia (Low Potassium): A frequent side effect resulting from increased potassium excretion.[5]
-
Hyponatremia (Low Sodium): Can occur, particularly in the elderly.
-
Hyperglycemia (High Blood Sugar): Thiazide diuretics can impair glucose tolerance and reduce insulin secretion.
-
Hyperuricemia (High Uric Acid): These diuretics can increase uric acid reabsorption, potentially leading to gout.
-
Metabolic Alkalosis: Can result from increased excretion of hydrogen ions.
Q3: What are the recommended storage and stability conditions for Methyclothiazide and other thiazide diuretics?
Troubleshooting Guides
Issue 1: Inconsistent Diuretic Effect in Animal Models
Potential Cause & Solution
-
Animal Strain and Genetic Variability: Different animal strains can exhibit varied responses to diuretics. Ensure the use of a consistent and well-characterized animal model.
-
Hydration Status of Animals: Dehydration can significantly impact diuretic efficacy. Ensure animals have ad libitum access to water and are properly hydrated before the experiment.
-
Dosage and Administration Route: Inconsistent dosing or administration can lead to variable results. Intravenous administration generally provides more consistent plasma concentrations than oral administration. For oral gavage, ensure proper technique to avoid variability in absorption.
-
Dietary Salt Intake: The amount of sodium in the diet can influence the diuretic response. Standardize the salt content in the animal chow throughout the experiment.
Issue 2: Unexpected Cellular Viability Results in In Vitro Assays
Potential Cause & Solution
-
Solvent Toxicity: The solvent used to dissolve the thiazide diuretic may have cytotoxic effects. Always include a vehicle control (solvent only) to assess its impact on cell viability.
-
Assay Interference: Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, XTT). Consider using multiple types of viability assays to confirm results.
-
Incorrect Dosage Calculation: Ensure accurate calculation of the final concentration of the drug in the cell culture medium.
Issue 3: Difficulty in Quantifying Methyclothiazide in Biological Samples
Potential Cause & Solution
-
Inappropriate Analytical Method: The choice of analytical method is crucial for accurate quantification. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used and sensitive methods for detecting thiazides in biological matrices.
-
Sample Preparation and Extraction: Inefficient extraction of the drug from the sample can lead to underestimation. Optimize the extraction protocol to ensure high recovery.
-
Matrix Effects: Components in biological samples (e.g., plasma, urine) can interfere with the analysis. Utilize appropriate sample cleanup techniques and internal standards to mitigate matrix effects.
Experimental Protocols & Data
General Protocol for Assessing Diuretic Activity in Rodents
-
Animal Model: Use a standardized rodent model (e.g., Wistar or Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimatize to metabolic cages for at least 24 hours before the experiment.
-
Hydration: Provide a standardized volume of saline orally to ensure adequate hydration.
-
Drug Administration: Administer Methyclothiazide or vehicle control at the desired dose and route (e.g., oral gavage, intraperitoneal injection).
-
Urine Collection: Collect urine at specified time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Analysis: Measure urine volume, pH, and electrolyte concentrations (Na+, K+, Cl-).
Table 1: Example Data on Thiazide-Induced Electrolyte Disturbances in a Hypertensive Patient Cohort
| Parameter | Thiazide Group (n=236) | Control Group (n=236) | p-value |
| Hyponatremia | 24.1% (57 participants) | 13.1% (31 participants) | <0.05 |
| Hypokalemia | 22.0% (52 participants) | 13.6% (32 participants) | <0.05 |
| Hypercalcemia | 15.7% (37 participants) | 7.2% (17 participants) | <0.05 |
| Metabolic Alkalosis | 37.7% (89 participants) | 22.0% (52 participants) | <0.05 |
Data adapted from a retrospective cohort study on thiazide diuretic use.
Visualizations
Signaling Pathway of Thiazide Diuretics
Caption: Mechanism of action of thiazide diuretics in the distal convoluted tubule.
Experimental Workflow for Investigating In Vitro Cytotoxicity
Caption: A typical workflow for assessing the in vitro cytotoxicity of a compound.
Logical Flow for Troubleshooting Inconsistent Experimental Results
Caption: A logical approach to troubleshooting irreproducible experimental data.
References
- 1. Chlorothiazide Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Diuretic‐Related Side Effects: Development and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
Methalthiazide stability in different buffer systems
This technical support center provides guidance on assessing the stability of methalthiazide in various buffer systems. The information is intended for researchers, scientists, and drug development professionals. The methodologies and data presented are based on established principles of pharmaceutical stability testing and published data on structurally similar thiazide diuretics, such as hydrochlorothiazide, and should serve as a comprehensive guide for designing and troubleshooting your own experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors to consider when evaluating the stability of this compound in solution?
A1: The primary factors influencing this compound stability in solution are pH, buffer type, temperature, light, and the presence of oxidizing agents.[1][2] Forced degradation studies are essential to understand how these factors impact the drug substance and to develop stability-indicating analytical methods.[1][2][3]
Q2: Which buffer systems are commonly used for pre-formulation stability studies of thiazide diuretics?
A2: Acetate, phosphate, and citrate buffers are commonly used to assess stability across a range of pH values. It is crucial to evaluate the drug's stability in buffers with pH values that are relevant to the intended pharmaceutical formulation and physiological conditions.
Q3: How does pH affect the stability of thiazide diuretics like this compound?
A3: Thiazide diuretics exhibit varying stability at different pH levels. For instance, hydrochlorothiazide, a related compound, has shown significant degradation in both strongly acidic (1M HCl) and alkaline (1M NaOH) conditions. It is generally more stable in the pH range of 2 to 4 and shows increased degradation at neutral to alkaline pH. Therefore, it is critical to perform studies across a wide pH range to identify the pH of maximum stability for this compound.
Q4: What is a typical experimental setup for a forced degradation study of this compound?
A4: A forced degradation study involves subjecting a solution of this compound to various stress conditions, such as:
-
Acidic and Basic Hydrolysis: Exposing the drug to acids (e.g., 0.1M to 1M HCl) and bases (e.g., 0.1M to 1M NaOH) at room and elevated temperatures.
-
Oxidative Degradation: Treating the drug solution with an oxidizing agent like hydrogen peroxide (e.g., 3-30%).
-
Thermal Stress: Heating the drug solution at various temperatures (e.g., 40°C to 80°C).
-
Photostability: Exposing the drug solution to UV and visible light, as per ICH Q1B guidelines.
Samples are collected at various time points and analyzed using a stability-indicating method, typically HPLC, to quantify the remaining parent drug and detect degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid degradation of this compound observed across all buffer systems. | The experimental temperature may be too high, or the drug substance may be inherently unstable in aqueous solutions. | Reduce the temperature of the stability study. Ensure the starting material is pure and properly characterized. Consider the use of co-solvents or stabilizing excipients. |
| Inconsistent or non-reproducible stability data. | Issues with the analytical method, such as poor resolution between the parent drug and degradation products, or variability in sample preparation. | Validate the stability-indicating analytical method for specificity, linearity, accuracy, and precision. Ensure consistent and accurate sample preparation and dilution. |
| Precipitation of this compound in the buffer solution. | The concentration of this compound may exceed its solubility in the chosen buffer system at a particular pH. | Determine the solubility of this compound in each buffer system before initiating the stability study. Work with concentrations well below the saturation point. |
| Appearance of unexpected peaks in the chromatogram. | These could be degradation products, impurities from the buffer components, or interactions with the container. | Perform a full characterization of the degradation products using techniques like LC-MS to elucidate their structures. Run buffer blanks to identify any interfering peaks. Evaluate potential leachables from the container closure system. |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions
This protocol describes the preparation of common buffer systems for this compound stability studies.
-
Acetate Buffer (pH 4-5.6):
-
Prepare a 0.2 M solution of acetic acid (CH₃COOH).
-
Prepare a 0.2 M solution of sodium acetate (CH₃COONa).
-
Mix the two solutions in appropriate ratios to achieve the desired pH, monitoring with a calibrated pH meter.
-
-
Phosphate Buffer (pH 6-8):
-
Prepare a 0.067 M solution of monobasic potassium phosphate (KH₂PO₄).
-
Prepare a 0.067 M solution of dibasic sodium phosphate (Na₂HPO₄).
-
Mix the two solutions in the required proportions to obtain the target pH.
-
Protocol 2: General Procedure for this compound Stability Testing in Buffers
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dilute the stock solution with the respective buffer (e.g., acetate pH 4, phosphate pH 7, borate pH 9) to a final concentration suitable for analysis (e.g., 50 µg/mL).
-
Incubation: Store the prepared solutions in a temperature-controlled environment (e.g., 40°C, 60°C) and protect from light unless photostability is being assessed.
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Immediately analyze the samples using a validated stability-indicating HPLC-UV method. The concentration of remaining this compound is calculated from a calibration curve.
-
Data Analysis: Plot the logarithm of the concentration of the remaining this compound versus time to determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂).
Data Presentation
The following tables summarize hypothetical stability data for this compound based on typical degradation profiles observed for thiazide diuretics.
Table 1: Effect of pH on the Stability of this compound at 60°C
| Buffer System | pH | % Degradation after 24 hours | Apparent First-Order Rate Constant (k) (h⁻¹) |
| 0.1 M HCl | 1.0 | 35.2 | 0.0181 |
| Acetate Buffer | 4.0 | 8.5 | 0.0037 |
| Phosphate Buffer | 7.0 | 15.8 | 0.0072 |
| Borate Buffer | 9.0 | 28.4 | 0.0139 |
| 0.1 M NaOH | 13.0 | 45.1 | 0.0250 |
Table 2: Effect of Temperature on the Stability of this compound in Phosphate Buffer (pH 7.0)
| Temperature (°C) | % Degradation after 24 hours | Apparent First-Order Rate Constant (k) (h⁻¹) |
| 25 (Room Temp) | 2.1 | 0.0009 |
| 40 | 6.3 | 0.0027 |
| 60 | 15.8 | 0.0072 |
| 80 | 39.7 | 0.0211 |
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Thiazide Diuretics Synthesis and Purification
Frequently Asked Questions (FAQs)
Q1: My thiazide synthesis reaction is resulting in a low yield. What are the potential causes?
A1: Low yields in thiazide synthesis can stem from several factors:
-
Incomplete Reaction: The condensation reaction to form the thiazide ring can be sensitive to reaction time and temperature. Ensure the reaction has been allowed to proceed to completion by monitoring it with an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Suboptimal pH: The reaction conditions, particularly the pH, can significantly impact the cyclization step. The synthesis of hydrochlorothiazide, for instance, involves the use of an inorganic acid like sulfuric or hydrochloric acid. The concentration of the acid can be critical.
-
Moisture Content: The presence of excessive moisture can lead to the hydrolysis of starting materials or intermediates, reducing the overall yield. Ensure all reagents and solvents are appropriately dried before use.
-
Side Reactions: The formation of by-products is a common cause of low yields. For example, the starting material, 4-amino-6-chloro-1,3-benzenedisulfonamide, can be a known impurity in the final product if not fully consumed.
Q2: I am observing an unexpected impurity in my final product. How can I identify it?
A2: Identifying unknown impurities is a critical step in drug development. A systematic approach is recommended:
-
Chromatographic Analysis: Develop a robust HPLC method to separate the impurity from the main compound. This will allow you to quantify the impurity and isolate it for further characterization.
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weight of the impurity, providing initial clues to its structure.
-
Spectroscopic Analysis: Isolate a sufficient quantity of the impurity using preparative HPLC or column chromatography. Subsequently, use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy to elucidate its chemical structure. For instance, a known impurity in hydrochlorothiazide is a methylene-bridged dimer, which was identified using 2D NMR techniques.[1][2]
Q3: What are the common degradation pathways for thiazide diuretics during synthesis and storage?
A3: Thiazide diuretics can be susceptible to degradation under certain conditions:
-
Hydrolysis: The thiazide ring can undergo hydrolysis, especially in aqueous solutions and at non-neutral pH. A common degradation product of several thiazides is 4-amino-6-chlorobenzene-1,3-disulfonamide (ABSA).
-
Photodegradation: Exposure to UV light can lead to the degradation of some thiazides. For example, hydrochlorothiazide can photodegrade to chlorothiazide. It is advisable to protect the reaction mixture and the final product from light.
Troubleshooting Guide: Purification Challenges
This guide provides a systematic approach to resolving common purification issues encountered during the synthesis of thiazide diuretics.
Issue 1: Presence of Starting Material in the Final Product
-
Identification: The presence of unreacted starting materials, such as 4-amino-6-chloro-1,3-benzenedisulfonamide in the synthesis of HCTZ, can be detected by HPLC.
-
Troubleshooting Steps:
-
Optimize Reaction Stoichiometry: Ensure the molar ratio of the reactants is appropriate to drive the reaction to completion.
-
Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature while monitoring the reaction progress to ensure the full consumption of the starting material.
-
Purification Strategy: Recrystallization from a suitable solvent system can be effective in removing starting material impurities. Alternatively, column chromatography can be employed.
-
Issue 2: Formation of Dimer and Other Adducts
-
Identification: In the synthesis of hydrochlorothiazide, a common impurity is a 2:1 hydrochlorothiazide-formaldehyde adduct (a dimer).[3] This can be identified by LC-MS and NMR.
-
Troubleshooting Steps:
-
Control Formaldehyde Source: If paraformaldehyde is used, its purity and stoichiometry should be carefully controlled.
-
Purification: A multi-step purification process may be necessary. One patented process describes a purification method involving dissolving the crude product in a solvent system containing an alkali and an organic solvent to reduce the dimer content.[3] Another approach involves adjusting the pH with a mineral acid to isolate the pure product.[4]
-
Quantitative Data on Impurities
The International Conference on Harmonisation (ICH) provides guidelines on the identification and qualification of impurities in drug substances. The following table summarizes some known impurities in hydrochlorothiazide.
| Impurity Name | Common Abbreviation | Typical Level | Identification Method(s) |
| 4-amino-6-chloro-1,3-benzenedisulfonamide | DSA | Process Impurity | HPLC |
| Chlorothiazide | CTZ | Process Impurity | HPLC |
| Hydrochlorothiazide-formaldehyde adduct (dimer) | - | < 2.0% (in crude) | LC-MS, NMR |
Experimental Protocols
General Synthesis of Hydrochlorothiazide (Illustrative)
This is a generalized protocol based on publicly available information and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: In a suitable reaction vessel, charge 4-amino-6-chloro-1,3-benzenedisulfonamide and an appropriate alcohol solvent.
-
Addition of Reagents: Add paraformaldehyde to the mixture.
-
Acid Catalysis: Heat the reaction mass to reflux. Slowly add a solution of sulfuric acid in alcohol to the refluxing mixture.
-
Reaction Monitoring: Monitor the reaction for completion using HPLC by observing the disappearance of the starting material.
-
Workup: Once the reaction is complete, add water to the refluxing mass and distill off the solvent until the temperature of the reaction mass reaches 101-102°C.
-
Isolation: Reflux the aqueous mixture for an additional 2 hours. Cool the reaction mass to 45-60°C.
-
Filtration and Washing: Filter the solid product and wash it twice with water.
-
Drying: Dry the product to obtain crude hydrochlorothiazide.
-
Purification: Further purify the crude product by recrystallization or other methods to achieve the desired purity (>99.9%).
Visualization
Troubleshooting Workflow for Thiazide Synthesis and Purification
The following diagram illustrates a logical workflow for identifying and resolving common issues during the synthesis and purification of thiazide diuretics.
Caption: A logical workflow for troubleshooting thiazide synthesis.
References
- 1. Purification and identification of an impurity in bulk hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharxmonconsulting.com [pharxmonconsulting.com]
- 3. WO2007026376A2 - A novel process for preparation of highly pure crystalline hydrochlorothiazide - Google Patents [patents.google.com]
- 4. A Process For Preparation Of Highly Pure Hydrochlorothiazide [quickcompany.in]
Interpreting unexpected results with Methalthiazide
Technical Support Center: Methalthiazide
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments.
Section 1: Blunted or Paradoxical Diuretic/Natriuretic Response
This section addresses scenarios where this compound fails to produce the expected increase in urine output or sodium excretion, or shows a diminished effect at higher concentrations.
Frequently Asked Questions (FAQs)
Q1: We're observing a plateau or even a decrease in diuretic effect at higher doses of this compound in our animal studies. What could be the cause?
A1: This phenomenon, often termed a "braking effect," is not uncommon with diuretic therapy.[1] Several factors could be at play:
-
Renal Compensation: Prolonged or high-dose treatment can trigger compensatory mechanisms in the kidney, such as activation of the renin-angiotensin-aldosterone system (RAAS), leading to sodium and water retention that counteracts the drug's effect.[1]
-
Volume Depletion: Significant initial diuresis can lead to extracellular fluid volume contraction. This reduces glomerular filtration rate (GFR) and increases proximal tubule sodium reabsorption, delivering less sodium to the distal convoluted tubule where this compound acts.
-
Transporter Upregulation: Chronic blockade of the sodium-chloride cotransporter (NCC) may lead to compensatory upregulation of other sodium transporters in different nephron segments.
Q2: Our in vitro NCC activity assay (e.g., ²²Na⁺ uptake in MDCK or HEK293 cells) shows a standard dose-response curve, but our in vivo clearance studies do not correlate. Why the discrepancy?
A2: Discrepancies between in vitro and in vivo results often highlight the complex physiological environment that is absent in cell culture.
-
Systemic Counter-Regulation: As mentioned in A1, systemic neurohormonal responses (like RAAS activation) present in vivo will not be observed in a simplified cell-based assay.[1]
-
Pharmacokinetics: Poor oral bioavailability, rapid metabolism, or high plasma protein binding of this compound in your animal model could result in lower-than-expected concentrations at the tubular target site.
-
Off-Target Effects: this compound may have off-target effects on renal blood flow or other kidney functions that are not captured in an NCC-specific cell assay.
Troubleshooting Guide: Investigating Blunted Diuresis
If you observe a blunted or paradoxical diuretic response, consider the following experimental steps.
Data Presentation: Example of Blunted Natriuresis
The following table illustrates a hypothetical dose-response study in a rat model where a braking effect is observed at the highest dose.
| This compound Dose (mg/kg) | Mean 6-hr Sodium Excretion (mmol) | Standard Deviation |
| Vehicle Control | 0.8 | ± 0.15 |
| 1 | 2.5 | ± 0.30 |
| 5 | 4.8 | ± 0.45 |
| 10 | 5.1 | ± 0.50 |
| 25 | 4.2 | ± 0.60 |
Experimental Protocol: Thiazide-Sensitive ²²Na⁺ Uptake Assay
This protocol is adapted for measuring NCC activity in a stable, tetracycline-inducible human NCC-expressing MDCK cell line.[2][3]
-
Cell Culture: Grow MDCKI-hNCC cells to confluency on permeable supports or plastic plates in DMEM with 10% FBS. Induce NCC expression with tetracycline (10 µg/ml) for 16-20 hours before the assay.
-
Pre-incubation: Wash cells with pre-heated (37°C) serum-free DMEM. For maximal NCC activation, incubate cells for 20 minutes at 37°C in a chloride-free buffer containing other transporter inhibitors (e.g., 1 mM ouabain, 1 mM amiloride, 0.1 mM bumetanide).
-
Treatment: Add this compound at various concentrations (or a standard thiazide like metolazone as a positive control) to the pre-incubation buffer.
-
Uptake: Initiate sodium uptake by incubating cells in an uptake buffer (e.g., 140 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂) containing 1.5 µCi/ml ²²NaCl and the relevant inhibitors/drugs for 20 minutes at 37°C.
-
Wash & Lyse: Stop the uptake by rapidly washing cells multiple times with ice-cold, non-radioactive uptake buffer. Lyse the cells using a lysis buffer (e.g., PBS with 0.1% SDS).
-
Quantification: Measure radioactivity in the lysate using a gamma counter. Determine total protein concentration for normalization. Thiazide-sensitive uptake is calculated as the difference between uptake in the absence and presence of a saturating dose of a known thiazide diuretic.
Logical Diagram: Troubleshooting Blunted Diuresis
Caption: Troubleshooting workflow for blunted diuretic effect.
Section 2: Unexpected Vascular Effects
This section explores observations where this compound causes unexpected effects on blood vessels, such as vasoconstriction, which contradicts its intended antihypertensive purpose.
Frequently Asked Questions (FAQs)
Q3: In our ex vivo aortic ring assays, this compound is causing vasoconstriction at concentrations that should be therapeutic. Isn't it supposed to be a vasodilator?
A3: This is a significant and unexpected finding. While some thiazide-like diuretics are known to have vasodilatory properties that contribute to their antihypertensive effect, vasoconstriction is paradoxical. This strongly suggests an off-target activity. A plausible hypothesis is that this compound is acting as an agonist on a G-protein coupled receptor (GPCR) expressed in vascular smooth muscle cells, such as a Gq-coupled receptor, which would increase intracellular calcium and lead to contraction.
Q4: How can we confirm if this vasoconstriction is a GPCR-mediated off-target effect?
A4: A targeted experimental plan is necessary.
-
Receptor Antagonism: In your aortic ring assay, pre-treat the tissue with a panel of antagonists for common vasoconstrictor GPCRs (e.g., α₁-adrenergic, angiotensin II, endothelin receptors) before adding this compound. If an antagonist blocks the effect, you have identified the likely receptor family.
-
Cell-Based Reporter Assays: Transfect HEK293 cells with plasmids encoding candidate GPCRs and a downstream reporter (e.g., a calcium-sensitive biosensor or a serum response element-luciferase reporter for Gq pathways). A positive signal upon this compound application would confirm direct receptor activation.
-
Binding Assays: Perform radioligand binding assays to determine if this compound directly competes with known ligands for binding to the suspected off-target receptor.
Experimental Protocol: Isolated Aortic Ring Assay
This protocol describes a method to assess the vasoactive properties of a compound on isolated rodent aorta.
-
Tissue Preparation: Humanely euthanize a rat or mouse. Excise the thoracic aorta and place it in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.
-
Ring Sectioning: Carefully clean the aorta of adhering fat and connective tissue under a dissecting microscope. Cut the aorta into 1-2 mm wide rings.
-
Mounting: Mount the rings in an organ bath chamber filled with PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One end of the ring is fixed, and the other is attached to an isometric force transducer.
-
Equilibration & Viability Check: Allow the rings to equilibrate under a resting tension (e.g., 1.5-2.0 g for rat aorta) for 60-90 minutes. Test tissue viability by inducing contraction with a high-potassium solution (e.g., 80 mM KCl) followed by a test of endothelial integrity with acetylcholine after pre-constriction with phenylephrine.
-
Compound Testing: Once a stable baseline is achieved, add this compound in a cumulative, dose-dependent manner to the organ bath. Record changes in tension to determine if the compound causes contraction (vasoconstriction) or relaxation (vasodilation).
Signaling Pathway Diagram: Hypothetical Off-Target Effect
Caption: Expected vs. Unexpected signaling pathways of this compound.
Section 3: Inconsistent Cell-Based Assay Results
This section provides guidance for troubleshooting variability and poor reproducibility in cell culture experiments involving this compound.
Frequently Asked Questions (FAQs)
Q5: We are getting highly variable results in our cell-based assays (e.g., cytotoxicity, reporter assays) with this compound. What are the common culprits?
A5: Inconsistent results in cell culture experiments can often be traced back to a few key areas:
-
Cell Health & Passage Number: Use cells from a consistent, low passage number. High passage numbers can lead to phenotypic drift. Ensure cells are healthy and >90% viable before starting an experiment.
-
Reagent Variability: Ensure that media, serum, and supplements are from the same lot for a given set of experiments. This compound stock solutions should be freshly prepared or properly stored to avoid degradation.
-
Inconsistent Technique: Standardize cell seeding density, incubation times, and handling procedures across all experiments and lab members. Uneven cell plating is a common source of variability.
-
Environmental Factors: Fluctuations in incubator temperature, CO₂, and humidity can affect cell growth and response. Evaporation from wells, especially on the edges of a plate (the "edge effect"), can concentrate the drug and alter cell behavior.
Troubleshooting Guide: Improving Assay Consistency
Data Presentation: Example of Inconsistent Cytotoxicity Data (IC₅₀)
This table shows hypothetical variability in IC₅₀ values for this compound across three separate experiments, indicating a consistency problem.
| Experiment | Cell Seeding Density (cells/well) | Serum Lot | This compound IC₅₀ (µM) |
| 1 | 10,000 | A | 45.2 |
| 2 | 12,000 | A | 78.5 |
| 3 | 10,000 | B | 25.1 |
Experimental Protocol: Transient Transfection of HEK293T Cells for Reporter Assays
This is a general protocol for transfecting HEK293T cells, often used to study GPCR activation.
-
Cell Seeding: The day before transfection, seed HEK293T cells in complete medium (e.g., DMEM + 10% FBS) into multi-well plates. The goal is to have the cells reach 70-80% confluency at the time of transfection.
-
Complex Formation: On the day of transfection, prepare two tubes for each well.
-
Tube A: Dilute plasmid DNA (e.g., GPCR expression vector + reporter vector) in a serum-free medium like Opti-MEM™.
-
Tube B: Dilute a transfection reagent (e.g., a lipid-based reagent like Lipofectamine) in serum-free medium.
-
-
Incubation: Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20-30 minutes to allow DNA-lipid complexes to form.
-
Transfection: Add the DNA-lipid complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Post-Transfection: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before performing the experiment (e.g., adding this compound and measuring reporter gene activity).
Logical Diagram: Troubleshooting Inconsistent Cell Assay Results
Caption: Workflow for diagnosing inconsistent cell assay results.
References
Validation & Comparative
Validating Methyclothiazide as a Diuretic Agent: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methyclothiazide with other thiazide diuretics, supported by available experimental data. Note: The initial query for "Methalthiazide" has been corrected to "Methyclothiazide," as the former is not a recognized diuretic agent.
Methyclothiazide is a thiazide diuretic primarily used in the management of hypertension and to reduce edema associated with conditions like congestive heart failure and renal disorders.[1] Like other drugs in its class, its therapeutic effects stem from its action on the kidneys.
Mechanism of Action of Thiazide Diuretics
Thiazide diuretics, including Methyclothiazide, exert their effects primarily within the distal convoluted tubules of the nephrons in the kidneys. The core mechanism involves the inhibition of the sodium-chloride (Na+/Cl-) symporter. This inhibition reduces the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. As a result, there is an increased excretion of sodium and chloride in the urine, which in turn leads to an osmotic increase in water excretion, a process known as natriuresis. This reduction in extracellular fluid volume contributes to a decrease in blood pressure.
Beyond their primary natriuretic effect, thiazide diuretics also influence the handling of other electrolytes. The increased sodium delivery to the distal renal tubules can enhance the exchange of sodium for potassium, potentially leading to hypokalemia (low potassium levels). Conversely, these diuretics tend to decrease the urinary excretion of calcium.
Comparative Pharmacokinetics
The pharmacokinetic profiles of thiazide diuretics can influence their clinical application, including dosing frequency and duration of action. Chlorthalidone, for instance, has a notably longer half-life compared to Hydrochlorothiazide.
| Parameter | Methyclothiazide | Hydrochlorothiazide (HCTZ) | Chlorthalidone |
| Onset of Action | ~2 hours | ~2 hours | ~2-3 hours |
| Peak Effect | ~6 hours | ~4 hours | 2-6 hours |
| Duration of Action | 24 hours | 6-12 hours | 48-72 hours |
| Half-life | Data not readily available | 6-15 hours | 40-60 hours |
Source: Data synthesized from multiple sources.
Comparative Efficacy: Antihypertensive Effects
While direct comparative studies involving Methyclothiazide are limited, extensive research has compared the antihypertensive efficacy of Hydrochlorothiazide and Chlorthalidone. Clinical data suggests that Chlorthalidone may be more potent in lowering blood pressure.
| Study Parameter | Hydrochlorothiazide (25 mg) | Hydrochlorothiazide (50 mg) | Chlorthalidone (25 mg) |
| Mean Systolic BP | 137.0 mm Hg | 138.6 mm Hg | 132.2 mm Hg |
| Mean Diastolic BP | 77.5 mm Hg | 78.5 mm Hg | 74.0 mm Hg |
| Mean Serum Potassium | 4.13 mEq/L | 3.96 mEq/L | 3.94 mEq/L |
Source: A comparative study on the clinical effectiveness and drug toxicity of chlorthalidone and hydrochlorothiazide.
Comparative Efficacy: Diuretic Effects in a Preclinical Model
| Treatment Group | Urine Volume (mL/5h/100g BW) | Sodium (Na+) Excretion (mEq/L) | Potassium (K+) Excretion (mEq/L) |
| Control (Saline) | - | - | - |
| Hydrochlorothiazide (10 mg/kg) | 5.55 ± 0.082 | - | - |
Source: Evaluation of acute toxicity study and diuretic activity of a polyherbal formulation with Hydrochlorothiazide as a positive control. Note: Electrolyte excretion data for the HCTZ group was not specified in this particular study.
Experimental Protocols
Protocol for Evaluation of Diuretic Activity in Rats
This protocol outlines a standard procedure for assessing the diuretic, natriuretic, and kaliuretic effects of a test compound like Methyclothiazide in a rat model.
1. Animals:
-
Species: Wistar or Sprague-Dawley rats
-
Sex: Male
-
Weight: 180-250 g
-
Acclimatization: Animals are housed in metabolic cages for at least 3 days prior to the experiment for adaptation.
2. Experimental Groups (n=6 per group):
-
Group 1: Control (Vehicle, e.g., 0.9% saline)
-
Group 2: Standard (e.g., Hydrochlorothiazide at a standard dose)
-
Group 3-5: Test Article (Methyclothiazide at low, medium, and high doses)
3. Procedure:
-
Fasting: Animals are fasted for 18 hours prior to the experiment, with free access to water.
-
Hydration: Administer a saline load (e.g., 25 mL/kg, orally) to all animals to ensure a consistent baseline urine flow.
-
Drug Administration: Administer the vehicle, standard, or test article orally or via intraperitoneal injection.
-
Urine Collection: Place the rats in individual metabolic cages. Collect urine at specified intervals (e.g., 0-5 hours and 5-24 hours).
-
Measurements:
-
Measure the total urine volume for each collection period.
-
Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer.
-
4. Data Analysis:
-
Calculate the total urine output and the total excretion of Na+ and K+ over the collection periods.
-
Compare the results from the test compound groups with the control and standard groups using appropriate statistical methods (e.g., ANOVA).
Conclusion
Methyclothiazide is a thiazide diuretic that effectively increases urine and sodium excretion by inhibiting the Na+/Cl- symporter in the distal convoluted tubule. While direct comparative preclinical data on its diuretic effect against other thiazides is limited, clinical data on related compounds suggest differences in potency and duration of action that are important considerations in a research and development context. Chlorthalidone generally exhibits a longer duration of action and greater antihypertensive potency compared to Hydrochlorothiazide. Further head-to-head preclinical studies are warranted to precisely quantify the diuretic and natriuretic potency of Methyclothiazide in relation to other commonly used thiazide diuretics.
References
Comparative Efficacy of Methyclothiazide and Hydrochlorothiazide in the Management of Hypertension
A Note on Terminology: Initial searches for "methalthiazide" did not yield relevant results for a thiazide diuretic, suggesting a likely misspelling. This guide therefore focuses on a comparison between methyclothiazide and hydrochlorothiazide, two chemically related thiazide diuretics.
This guide provides a comprehensive comparison of the efficacy of methyclothiazide and hydrochlorothiazide for researchers, scientists, and drug development professionals. The information is based on available clinical data to facilitate an objective evaluation of their performance.
Mechanism of Action
Both methyclothiazide and hydrochlorothiazide are thiazide diuretics that exert their effects primarily by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron. This action reduces the reabsorption of sodium and chloride ions, leading to increased excretion of water, sodium, and chloride. The resulting decrease in extracellular fluid volume and plasma volume contributes to a reduction in blood pressure.
dot
Caption: Mechanism of action of thiazide diuretics in the distal convoluted tubule.
Quantitative Data Summary
Direct head-to-head clinical trials comparing methyclothiazide and hydrochlorothiazide are limited. The following tables summarize available data on their antihypertensive efficacy and pharmacokinetic profiles, drawn from individual studies and meta-analyses.
Table 1: Antihypertensive Efficacy
| Parameter | Methyclothiazide | Hydrochlorothiazide | Source |
| Typical Daily Dose | 2.5 - 5 mg | 12.5 - 50 mg | [1] |
| Systolic BP Reduction (vs. Placebo) | Statistically significant falls in BP at 5mg daily | 6 mmHg (12.5 mg/day), 8 mmHg (25 mg/day), 11 mmHg (50 mg/day) | [2][3] |
| Diastolic BP Reduction (vs. Placebo) | Statistically significant falls in BP at 5mg daily | 3 mmHg (12.5 mg/day), 3 mmHg (25 mg/day), 5 mmHg (50 mg/day) | [2][3] |
Note: Blood pressure reduction for hydrochlorothiazide is based on a meta-analysis of 33 trials with a baseline blood pressure of 155/100 mmHg.
Table 2: Pharmacokinetic Profile
| Parameter | Methyclothiazide | Hydrochlorothiazide | Source |
| Onset of Action | Within 2 hours | Within 2 hours | General Pharmaceutical Knowledge |
| Peak Effect | 6 hours | 4 hours | General Pharmaceutical Knowledge |
| Duration of Action | > 24 hours | 6 - 12 hours | General Pharmaceutical Knowledge |
| Half-life | Not well established | 6 - 15 hours |
Table 3: Relative Potency
| Drug | Estimated Dose for 10 mmHg Systolic BP Reduction | Relative Potency vs. HCTZ | Source |
| Bendroflumethiazide | 1.4 mg | ~19x | |
| Chlorthalidone | 8.6 mg | ~3x | |
| Hydrochlorothiazide | 26.4 mg | 1x | |
| Methyclothiazide | Data not available for direct comparison | Estimated to be more potent than HCTZ on a mg-for-mg basis | General Pharmaceutical Knowledge |
Experimental Protocols
Detailed experimental protocols from direct comparative trials are scarce. However, the general methodology for evaluating the efficacy of antihypertensive drugs can be summarized from various studies.
General Experimental Workflow for Antihypertensive Efficacy Trials
dot
Caption: A generalized workflow for a randomized, placebo-controlled clinical trial comparing antihypertensive agents.
A typical randomized controlled trial to compare the efficacy of methyclothiazide and hydrochlorothiazide would involve the following key steps:
-
Patient Selection: Enrollment of adult patients with a diagnosis of primary hypertension (e.g., systolic blood pressure >140 mmHg or diastolic blood pressure >90 mmHg).
-
Washout Period: A period where patients discontinue their previous antihypertensive medications to establish a baseline blood pressure.
-
Randomization: Patients are randomly assigned to receive either methyclothiazide, hydrochlorothiazide, or a placebo.
-
Dosing: The study drugs are administered at fixed doses (e.g., methyclothiazide 2.5 mg or 5 mg daily; hydrochlorothiazide 12.5 mg, 25 mg, or 50 mg daily).
-
Efficacy Assessment: The primary endpoint is typically the change in systolic and diastolic blood pressure from baseline to the end of the treatment period. This is often measured using 24-hour ambulatory blood pressure monitoring for a more accurate assessment.
-
Safety and Tolerability: Monitoring and recording of all adverse events, including electrolyte disturbances (e.g., hypokalemia, hyponatremia) and metabolic changes (e.g., serum uric acid, glucose).
-
Statistical Analysis: Appropriate statistical methods are used to compare the mean changes in blood pressure between the treatment groups and to assess the incidence of adverse events.
Discussion and Conclusion
Based on the available data, both methyclothiazide and hydrochlorothiazide are effective in lowering blood pressure in patients with hypertension. However, a direct comparison of their efficacy is challenging due to the limited number of head-to-head clinical trials.
-
Potency and Dosing: Methyclothiazide appears to be more potent than hydrochlorothiazide on a milligram-for-milligram basis, with typical daily doses being significantly lower.
-
Duration of Action: Methyclothiazide has a longer duration of action (>24 hours) compared to hydrochlorothiazide (6-12 hours), which may provide more consistent blood pressure control over a 24-hour period.
-
Clinical Efficacy Data: While there is a substantial body of evidence from large-scale clinical trials and meta-analyses for the blood pressure-lowering effects of hydrochlorothiazide at various doses, the data for methyclothiazide is more limited and largely from older studies.
-
Adverse Effects: Both drugs share a similar side effect profile characteristic of thiazide diuretics, including the potential for hypokalemia, hyponatremia, and hyperuricemia. The relative incidence of these adverse effects between the two drugs has not been well established in comparative studies.
For researchers and drug development professionals, the longer duration of action and higher potency of methyclothiazide may present an interesting profile for further investigation, particularly in the context of developing long-acting antihypertensive therapies. However, the lack of robust, modern clinical trial data for methyclothiazide is a significant gap. Future head-to-head comparative efficacy and safety studies are warranted to better define the relative therapeutic value of methyclothiazide in comparison to the widely used hydrochlorothiazide.
References
- 1. Blood pressure lowering effect of hydrochlorothiazide compared to other diuretics for hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyclothiazide in hypertension. A report from the General Practitioner Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blood pressure-lowering efficacy of monotherapy with thiazide diuretics for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiazide Diuretic Potency: Chlorthalidone vs. Hydrochlorothiazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive potency of two widely prescribed thiazide and thiazide-like diuretics: chlorthalidone and hydrochlorothiazide. The information presented is based on a comprehensive review of published experimental data to assist researchers and clinicians in making informed decisions. Initial searches for "methalthiazide" did not yield relevant results; based on the common pairing in literature, this guide focuses on the comparison between chlorthalidone and hydrochlorothiazide.
Quantitative Comparison of Antihypertensive Efficacy
The following table summarizes the quantitative data on the blood pressure-lowering effects of chlorthalidone and hydrochlorothiazide from key clinical studies.
| Parameter | Chlorthalidone | Hydrochlorothiazide | Source |
| Relative Potency | 1.5 to 2.0 times more potent than hydrochlorothiazide | - | [1] |
| Potency Ratio for Equivalent Effect | 12.5 mg | 25 mg | [1] |
| Systolic Blood Pressure Reduction (at 12.5-25 mg/day) | -24 mmHg | -14 mmHg | [2] |
| 24-Hour Mean Systolic BP Reduction (Chlorthalidone 25mg vs. HCTZ 50mg) | -12.4 mmHg | -7.4 mmHg | [3] |
| Nighttime Mean Systolic BP Reduction (Chlorthalidone 25mg vs. HCTZ 50mg) | -13.5 mmHg | -6.4 mmHg | [3] |
| Serum Potassium Decrease (at 12.5-25 mg/day) | -0.4 mEq/L | -0.2 mEq/L |
Experimental Protocols
The Diuretic Comparison Project (DCP)
The Diuretic Comparison Project was a large-scale, pragmatic, randomized clinical trial designed to compare the effectiveness of chlorthalidone and hydrochlorothiazide in preventing major cardiovascular events in older veterans with hypertension.
-
Study Design: Randomized, open-label, multicenter trial.
-
Participants: 13,523 patients aged 65 years or older with a diagnosis of hypertension and receiving hydrochlorothiazide (25 mg or 50 mg daily) at baseline.
-
Intervention: Participants were randomly assigned to either continue their baseline hydrochlorothiazide dose or switch to chlorthalidone at a dose of 12.5 mg or 25 mg daily.
-
Primary Outcome: The primary composite outcome was the first occurrence of nonfatal myocardial infarction, stroke, hospitalization for heart failure, urgent coronary revascularization for unstable angina, or non-cancer-related death.
-
Follow-up: The median follow-up period was 2.4 years.
Randomized Crossover Study of Antihypertensive Effects
A randomized, single-blinded, 8-week active treatment, crossover study was conducted to directly compare the antihypertensive effects of lower doses of chlorthalidone and hydrochlorothiazide.
-
Study Design: Randomized, single-blind, crossover trial.
-
Participants: Patients with untreated hypertension.
-
Intervention: Patients received either chlorthalidone 12.5 mg/day (force-titrated to 25 mg/day) or hydrochlorothiazide 25 mg/day (force-titrated to 50 mg/day) for 8 weeks, followed by a washout period and then crossover to the other treatment.
-
Primary Outcome: The main outcome was the change in 24-hour ambulatory blood pressure from baseline. Office blood pressure was also measured every two weeks.
Mechanism of Action
Both hydrochlorothiazide and chlorthalidone exert their diuretic and antihypertensive effects primarily by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing extracellular fluid volume and blood pressure. Chlorthalidone is also noted to have an additional inhibitory effect on carbonic anhydrase.
References
A Head-to-Head Comparison of Methyclothiazide and Indapamide in Antihypertensive Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent thiazide-type diuretics, methyclothiazide and indapamide, frequently prescribed for the management of hypertension. By examining their distinct pharmacological profiles, efficacy, and safety, this document aims to equip researchers and clinicians with the evidence needed to inform clinical decisions and future drug development.
Mechanism of Action: A Tale of Two Diuretics
Both methyclothiazide and indapamide exert their primary antihypertensive effects by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron. However, their molecular interactions and downstream effects exhibit notable differences.
Methyclothiazide , a classic thiazide diuretic, primarily acts by blocking the Na+/Cl- symporter on the apical membrane of the distal convoluted tubule cells.[1] This inhibition leads to increased urinary excretion of sodium and chloride, and consequently water, resulting in a reduction in plasma volume and a subsequent decrease in blood pressure.[1][2]
Indapamide , classified as a thiazide-like diuretic, also inhibits the Na+/Cl- cotransporter in the distal convoluted tubule.[3] Beyond its diuretic action, indapamide possesses a distinct vasodilatory property, attributed to its ability to block calcium channels, leading to a reduction in peripheral vascular resistance.[4] This dual mechanism of action may contribute to its potent antihypertensive effects.
Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic properties of a drug are critical determinants of its dosing frequency and overall clinical utility. Methyclothiazide and indapamide exhibit distinct pharmacokinetic profiles.
| Parameter | Methyclothiazide | Indapamide |
| Absorption | Rapidly absorbed from the GI tract | Rapidly and completely absorbed from the GI tract |
| Onset of Action | Approximately 2 hours | Diuresis begins within 1-2 hours |
| Peak Plasma Concentration | ~6 hours | 1-2 hours |
| Protein Binding | Information not readily available | 76-79% |
| Metabolism | Minimally metabolized | Extensively metabolized in the liver |
| Half-life | ≥24 hours | Approximately 14-18 hours |
| Excretion | Primarily excreted unchanged in the urine | ~60-70% excreted in urine (mostly as metabolites), 16-23% in feces |
Clinical Efficacy: A Comparative Look at Blood Pressure Reduction
While direct head-to-head clinical trials comparing methyclothiazide and indapamide are limited, their efficacy can be inferred from individual studies and comparisons with other thiazide diuretics.
A meta-analysis of 14 randomized trials comparing hydrochlorothiazide (HCTZ) with indapamide found that indapamide lowered systolic blood pressure more effectively than HCTZ. Specifically, indapamide was associated with a 5.1 mmHg greater reduction in systolic blood pressure.
Clinical trials with methyclothiazide have demonstrated its efficacy in treating hypertension and edema. For hypertension, the typical dosage is 2.5-5 mg once daily. For edema, the dosage can be increased up to 10 mg daily.
A randomized, placebo-controlled, double-blind crossover study comparing indapamide (2.5 mg/day) with hydrochlorothiazide (50 mg/day) in patients with essential hypertension found that both drugs produced similar reductions in systolic, diastolic, and mean arterial pressures.
Safety and Adverse Effect Profile
The safety profiles of methyclothiazide and indapamide share similarities common to thiazide diuretics, primarily related to their effects on fluid and electrolyte balance.
Common Adverse Effects:
| Adverse Effect | Methyclothiazide | Indapamide |
| Hypokalemia (Low Potassium) | Yes | Yes |
| Hyponatremia (Low Sodium) | Yes | Yes |
| Hyperuricemia (High Uric Acid) | Yes | Yes |
| Hyperglycemia (High Blood Sugar) | Yes | Possible, but some studies suggest it's not significant |
| Dizziness/Lightheadedness | Yes | Yes |
| Gastrointestinal Disturbances | Upset stomach, nausea, vomiting, diarrhea | Nausea, vomiting, gastrointestinal issues |
Serious Adverse Effects:
Both medications can lead to more severe complications, including:
-
Severe Dehydration and Electrolyte Imbalance: Characterized by dry mouth, thirst, weakness, drowsiness, confusion, muscle pain or cramps, and rapid heartbeat.
-
Allergic Reactions: Rash, itching, hives, and in severe cases, difficulty breathing or swallowing.
-
Kidney Issues: Changes in urination patterns and swelling in the legs or ankles.
A meta-analysis comparing thiazide-like diuretics (indapamide and chlorthalidone) to thiazide-type diuretics (hydrochlorothiazide) found no statistically significant differences in the incidence of hypokalemia, hyponatremia, or changes in blood glucose and total cholesterol between the two groups.
Experimental Protocols
Assessment of Antihypertensive Efficacy in a Double-Blind, Randomized, Crossover Study (Adapted from Kreeft et al., 1984)
-
Patient Population: Patients with uncomplicated essential hypertension.
-
Study Design: A randomized, placebo-controlled, double-blind, crossover study.
-
Washout Period: A 2-month lead-in placebo period to establish baseline blood pressure.
-
Treatment Phases: Two active drug phases of 3 months' duration, separated by a 2-month placebo-washout period. Patients are randomly assigned to receive either methyclothiazide or indapamide in the first phase and then "cross over" to the other treatment in the second phase.
-
Dosage: As per standard clinical practice (e.g., Indapamide 2.5 mg once daily).
-
Measurements:
-
Blood pressure (systolic and diastolic) is measured in both supine and standing positions at regular intervals throughout the study.
-
Heart rate is also recorded.
-
Serum electrolytes (potassium, sodium, etc.), uric acid, and cholesterol levels are monitored at baseline and at the end of each treatment phase.
-
-
Data Analysis: Statistical analysis is performed to compare the changes in blood pressure and metabolic parameters between the two treatment groups and placebo.
Conclusion
Both methyclothiazide and indapamide are effective antihypertensive agents belonging to the thiazide class of diuretics. Methyclothiazide represents a traditional thiazide diuretic with a long duration of action. Indapamide, a thiazide-like diuretic, offers a dual mechanism of action through both diuresis and vasodilation. While direct comparative efficacy data is scarce, indirect comparisons suggest indapamide may offer a more potent reduction in systolic blood pressure. Both drugs share a similar profile of potential adverse effects, primarily related to electrolyte disturbances. The choice between these agents should be guided by individual patient characteristics, comorbidities, and clinical response. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of methyclothiazide and indapamide.
References
- 1. What is the mechanism of Methyclothiazide? [synapse.patsnap.com]
- 2. What is Methyclothiazide used for? [synapse.patsnap.com]
- 3. Comparison of indapamide with thiazide diuretics in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the side effects of Methyclothiazide? [synapse.patsnap.com]
Validating the Molecular Target of Methdilazine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of experimental approaches to validate the molecular target of Methdilazine, a first-generation antihistamine. This document details the established interaction of Methdilazine with the Histamine H1 receptor and offers a comparative analysis with other relevant antihistamines, supported by experimental data and detailed protocols.
Methdilazine, a phenothiazine derivative, is recognized for its antagonist activity at the Histamine H1 receptor.[1] This interaction is the primary mechanism behind its therapeutic effects in relieving symptoms of allergic reactions.[1] Validating this molecular target with high certainty is a critical step in understanding its pharmacological profile and for the development of new chemical entities. This guide outlines key experimental strategies for such validation.
Comparative Analysis of Histamine H1 Receptor Binding Affinities
The binding affinity of a drug to its target is a crucial parameter for assessing its potency. For Histamine H1 receptor antagonists, this is typically quantified by the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity.
Below is a comparative summary of the binding affinities of Methdilazine and other first and second-generation antihistamines for the Histamine H1 receptor.
| Compound | Class | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| Methdilazine | First-Generation | Data not readily available in peer-reviewed literature | Not available |
| Diphenhydramine | First-Generation | 10 | 30 |
| Chlorpheniramine | First-Generation | Not available | Not available |
| Pyrilamine | First-Generation | Not available | 1.3, 1.8, 3.0, 12.59, 46.77[2] |
| Cetirizine | Second-Generation | ~6[3] | Not available |
| Levocetirizine | Second-Generation | ~3[3] | Not available |
| Emedastine | Second-Generation | 1.3 ± 0.1 | 1.44 ± 0.3 |
| Carebastine | Second-Generation | 27 ± 4 | Not available |
Note: The provided Ki and IC50 values are for illustrative purposes and can vary based on experimental conditions.
Experimental Protocols for Target Validation
Direct and functional assays are essential to confirm the interaction between a drug and its putative target. Here, we detail the protocols for two fundamental assays used to validate the binding of antihistamines to the Histamine H1 receptor.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand that has a known high affinity for the same receptor.
Objective: To determine the binding affinity (Ki) of Methdilazine for the Histamine H1 receptor.
Materials:
-
Membrane preparations from cells expressing the human Histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine.
-
Test compound: Methdilazine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the membrane preparation (containing the H1 receptors) with various concentrations of the unlabeled test compound (Methdilazine) and a fixed concentration of the radioligand ([³H]mepyramine).
-
Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).
-
Filtration: Rapidly separate the bound from the unbound radioligand by vacuum filtration through glass fiber filters. The membranes with the bound radioligand will be trapped on the filter.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the intracellular calcium release triggered by an agonist binding to the H1 receptor, which is a Gq-coupled receptor.
Objective: To determine the functional antagonist potency (IC50) of Methdilazine at the Histamine H1 receptor.
Materials:
-
HEK293 cells stably expressing the human Histamine H1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well black-walled, clear-bottom plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
H1 receptor agonist (e.g., Histamine).
-
Test compound: Methdilazine.
-
Fluorescence microplate reader.
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into 96-well plates and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye.
-
Compound Incubation: Incubate the cells with various concentrations of the antagonist (Methdilazine).
-
Agonist Stimulation: Add a fixed concentration of the H1 agonist (Histamine) to all wells to stimulate the receptors.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence microplate reader. The increase in fluorescence corresponds to the release of intracellular calcium.
-
Data Analysis: The antagonist's potency is determined by its ability to reduce the agonist-induced fluorescence signal. The IC50 value is the concentration of the antagonist that causes a 50% inhibition of the maximum agonist response.
Advanced Target Validation Techniques
While traditional binding and functional assays are foundational, newer techniques can provide more nuanced in-cell confirmation of target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify drug-target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
Objective: To confirm the direct binding of Methdilazine to the Histamine H1 receptor in intact cells.
General Protocol:
-
Cell Treatment: Treat intact cells with either Methdilazine or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble H1 receptor remaining at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of Methdilazine indicates target engagement.
Visualizing Pathways and Workflows
To aid in the conceptual understanding of the experimental processes and the underlying biological pathway, the following diagrams are provided.
Caption: Histamine H1 receptor signaling cascade.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Calcium Flux Assay.
References
Comparative Efficacy of Methyclothiazide in Animal Models of Hypertension and Edema
For researchers and drug development professionals, understanding the preclinical efficacy of a compound is paramount. This guide provides a comparative analysis of Methyclothiazide, a thiazide diuretic, against other commonly used diuretics in established animal models of hypertension and edema. The data is presented to facilitate objective comparison and is supported by detailed experimental protocols.
Executive Summary
Methyclothiazide has demonstrated antihypertensive effects in the Dahl salt-sensitive (DS) rat model, a well-established model of salt-induced hypertension. While direct comparative studies in animal models are limited, indirect comparisons with other diuretics in the same model suggest varying degrees of efficacy. In edema models, specifically the carrageenan-induced paw edema model in rats, there is a notable lack of published data for Methyclothiazide, hindering a direct comparison with loop diuretics like furosemide. This guide synthesizes the available preclinical data to provide a comparative overview.
Efficacy in Hypertension Animal Models
The primary animal model for which efficacy data for Methyclothiazide is available is the Dahl salt-sensitive (DS) rat. This model is genetically predisposed to developing hypertension when fed a high-salt diet.
Methyclothiazide in the Dahl Salt-Sensitive (DS) Rat Model
In a study involving weanling DS rats, Methyclothiazide administered in drinking water for seven weeks attenuated the development of salt-induced hypertension[1]. This effect was observed without significant changes in heart rate, body weight, or sympathetic nerve activity, suggesting that its antihypertensive action in this model is independent of sympathetic inhibition[1].
Comparison with Other Diuretics in the Dahl Salt-Sensitive (DS) Rat Model
-
Spironolactone: A mineralocorticoid receptor antagonist, spironolactone, has been shown to preserve cardiac norepinephrine reuptake and improve ventricular function and survival in DS rats on a high-salt diet[2][3][4]. While spironolactone also lowered blood pressure, its mechanism is distinct from that of thiazide diuretics, focusing on the effects of aldosterone.
Table 1: Comparison of Diuretic Efficacy in the Dahl Salt-Sensitive (DS) Rat Model of Hypertension
| Drug | Class | Dosage | Key Findings in DS Rats | Citation |
| Methyclothiazide | Thiazide Diuretic | Not specified in abstract | Attenuated the development of hypertension. | |
| Spironolactone | Potassium-Sparing Diuretic | Not specified in abstract | Preserved cardiac norepinephrine reuptake, improved ventricular function and survival. |
Efficacy in Edema Animal Models
The carrageenan-induced paw edema model in rats is a widely used and well-characterized model for assessing acute inflammation and the efficacy of anti-inflammatory and diuretic drugs.
Methyclothiazide in the Carrageenan-Induced Paw Edema Model
There is a lack of published studies evaluating the efficacy of Methyclothiazide in the carrageenan-induced paw edema model.
Comparison with Other Diuretics in the Carrageenan-Induced Paw Edema Model
-
Furosemide: A loop diuretic, furosemide (30 mg/kg), has been shown to have anti-edematous effects in the carrageenan-induced paw edema model in rats.
Due to the absence of data for Methyclothiazide and other thiazide and potassium-sparing diuretics in this model, a direct comparative table cannot be generated at this time.
Experimental Protocols
Hypertension Models
-
Animal Strain: Dahl salt-sensitive (DS) rats and salt-resistant (DR) controls.
-
Induction of Hypertension: Weanling DS rats are fed a high-salt diet (typically 8% NaCl) for a specified period (e.g., 7 weeks).
-
Drug Administration: The test compound (e.g., Methyclothiazide) is administered, for example, in the drinking water.
-
Parameters Measured: Systolic blood pressure, heart rate, body weight, and sympathetic nerve activity are monitored throughout the study.
-
Animal Strain: Typically Wistar or Sprague-Dawley rats.
-
Induction of Hypertension: Unilateral nephrectomy is performed, followed by subcutaneous implantation of a DOCA pellet and provision of 1% NaCl in the drinking water.
-
Drug Administration: The test compound can be administered via oral gavage, in drinking water, or through other appropriate routes.
-
Parameters Measured: Blood pressure, heart and kidney weight (to assess hypertrophy), and molecular markers of cardiac fibrosis and inflammation are commonly evaluated.
-
Animal Strain: Spontaneously Hypertensive Rats (SHR) and their normotensive Wistar-Kyoto (WKY) controls.
-
Induction of Hypertension: Hypertension develops spontaneously in SHR as they age, typically reaching a plateau at around 12-14 weeks.
-
Drug Administration: The test compound is administered to adult SHR with established hypertension.
-
Parameters Measured: Blood pressure is the primary endpoint. Other cardiovascular parameters can also be assessed.
Edema Model
-
Animal Strain: Wistar or Sprague-Dawley rats.
-
Induction of Edema: A subplantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rat.
-
Drug Administration: The test compound is typically administered orally or intraperitoneally at a specified time before carrageenan injection.
-
Parameters Measured: Paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage increase in paw volume compared to the pre-injection volume is calculated to determine the extent of edema.
Signaling Pathways and Mechanisms of Action
Thiazide Diuretic Signaling Pathway in Renal Epithelial Cells
Thiazide diuretics, including Methyclothiazide, exert their primary effect by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium and chloride, and consequently water, resulting in diuresis and a reduction in blood volume.
References
- 1. Methyclothiazide attenuates salt-induced hypertension without affecting sympathetic responsiveness in Dahl rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spironolactone preserves cardiac norepinephrine reuptake in salt-sensitive Dahl rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Methyclothiazide and Novel Diuretics for Renal Research
A detailed guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of a classic thiazide diuretic versus next-generation renal therapeutic agents.
Introduction
The landscape of diuretic therapy is evolving, moving beyond traditional agents to embrace novel drugs with distinct mechanisms of action and potential pleiotropic benefits. This guide provides a comparative benchmark of Methyclothiazide, a representative thiazide diuretic, against two classes of novel diuretics: Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors and non-steroidal Mineralocorticoid Receptor Antagonists (MRAs).
Methyclothiazide, a member of the benzothiadiazine class, is a well-established treatment for hypertension and edema.[1][2] It primarily acts on the distal convoluted tubule of the nephron to inhibit sodium and chloride reabsorption.[3] In contrast, novel diuretics such as SGLT2 inhibitors and non-steroidal MRAs offer different therapeutic targets within the kidney, providing alternative or adjunctive strategies for managing fluid and electrolyte balance, particularly in complex patient populations. This comparison aims to furnish researchers with the foundational data and methodologies required to evaluate and contrast these diuretic classes.
Mechanism of Action: A Tale of Three Targets
The diuretic effect of each agent originates from its unique interaction with specific transporters and receptors along the nephron.
Methyclothiazide: This thiazide diuretic exerts its effect by blocking the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule.[3] This inhibition prevents the reabsorption of sodium and chloride, leading to increased excretion of these ions and osmotically obligated water.[2]
References
A Comparative Guide to the Structure-Activity Relationship of Methalthiazide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of methalthiazide, a thiazide diuretic. By objectively comparing the performance of this compound with its structural analogs, supported by experimental data, this document aims to inform future drug design and development in this class of compounds.
Introduction to this compound and Thiazide Diuretics
This compound belongs to the thiazide class of diuretics, which are cornerstone therapies for hypertension and edema. These agents exert their diuretic effect by inhibiting the Na⁺/Cl⁻ cotransporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium, chloride, and water.[1] The core chemical structure of thiazide diuretics is a benzothiadiazine dioxide scaffold. Modifications to this scaffold have profound effects on the diuretic potency and duration of action of these drugs. This compound is characterized by a methyl group at the 2-position of the hydrochlorothiazide structure.
Structure-Activity Relationship (SAR) of Thiazide Diuretics
The diuretic activity of thiazide derivatives is highly dependent on the nature and position of substituents on the benzothiadiazine ring system. The following sections detail the impact of structural modifications at key positions.
Key Structural Features for Diuretic Activity:
-
Position 2: The presence of a small alkyl group, such as the methyl group in this compound, is well-tolerated.[1] Alkyl substitution at this position can decrease polarity and, in turn, increase the duration of diuretic action.
-
Position 3: This position is a critical determinant of diuretic potency. Substitution with lipophilic (hydrophobic) groups, such as a benzylthiomethyl group, can increase saluretic activity significantly.[1] Furthermore, saturation of the double bond between the 3rd and 4th positions of the thiazide nucleus, as is the case in hydrothiazides like this compound, increases diuretic activity by approximately 3 to 10-fold compared to their unsaturated counterparts.[1]
-
Position 6: An electron-withdrawing group, such as chlorine (Cl), bromine (Br), or trifluoromethyl (CF₃), at this position is essential for diuretic activity.
-
Position 7: A free sulfonamide (-SO₂NH₂) group is mandatory for the diuretic effect.[1] Any modification that removes or irreversibly blocks this group eliminates the diuretic properties, though antihypertensive effects may persist in some cases.
-
Positions 4, 5, and 8: Direct substitution at these positions with alkyl groups generally leads to a decrease in diuretic activity.
Comparative Analysis of this compound Analogs
| Compound/Analog | Substitution at Position 2 | Substitution at Position 3 | Relative Diuretic Potency (Qualitative) | Rationale |
| Hydrochlorothiazide | H | H | Baseline | Parent compound for comparison. |
| This compound | CH₃ | H | Slightly Increased Duration | The 2-methyl group increases lipophilicity, potentially leading to a longer duration of action. |
| Benzthiazide | H | CH₂SCH₂C₆H₅ | Increased | The lipophilic benzylthiomethyl group at position 3 enhances interaction with the target transporter. |
| Trichlormethiazide | H | CHCl₂ | Increased | The dichloromethyl group is a lipophilic substituent that increases potency. |
| Polythiazide | CH₃ | CH₂SCH₂CF₃ | Markedly Increased | Combines the 2-methyl group with a highly lipophilic trifluoroethylthiomethyl group at position 3. |
Experimental Protocols for Evaluation of Diuretic Activity
The diuretic activity of this compound and its analogs is typically evaluated in animal models, most commonly in rats. The following is a generalized protocol for an acute diuretic activity study.
Acute Diuresis Study in Rats
1. Animals: Male Wistar or Sprague-Dawley rats (200-250g) are used.
2. Acclimatization: Animals are housed in metabolic cages for at least 3 days prior to the experiment to allow for adaptation to the environment and handling.
3. Hydration: To ensure a baseline urine flow, animals are orally administered a saline load (0.9% NaCl, 25 mL/kg body weight) 1 hour before the administration of the test compounds.
4. Drug Administration:
- The animals are divided into groups (n=6-8 per group).
- Control Group: Receives the vehicle (e.g., 0.5% carboxymethylcellulose in water).
- Reference Group: Receives a standard diuretic like hydrochlorothiazide at a known effective dose.
- Test Groups: Receive the this compound analogs at various doses, typically administered orally via gavage.
5. Urine Collection: Urine is collected in graduated cylinders at specific time intervals (e.g., 0-4h, 4-8h, and 8-24h) after drug administration.
6. Analysis:
- Urine Volume: The total volume of urine for each collection period is measured.
- Electrolyte Concentration: The concentrations of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) in the urine are determined using a flame photometer or ion-selective electrodes.
- pH: The pH of the collected urine can also be measured.
7. Data Analysis: The diuretic activity is assessed by comparing the urine volume and electrolyte excretion in the test groups to the control and reference groups. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences.
Visualizing Relationships and Workflows
Signaling Pathway of Thiazide Diuretics
Caption: Mechanism of action of thiazide diuretics in the distal convoluted tubule.
Experimental Workflow for Diuretic Activity Screening
Caption: A typical experimental workflow for evaluating the diuretic activity of compounds in rats.
Conclusion
The diuretic potency of this compound and its analogs is intricately linked to the physicochemical properties of the substituents on the benzothiadiazine core. Lipophilicity at the 3-position and the presence of an electron-withdrawing group at the 6-position are key determinants of enhanced activity. The established experimental protocols provide a robust framework for the preclinical evaluation of novel thiazide diuretics. The insights from SAR studies are invaluable for the rational design of new diuretic agents with improved efficacy and pharmacokinetic profiles.
References
Assessing the Specificity of Hydrochlorothiazide's Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the diuretic agent Hydrochlorothiazide (HCTZ), focusing on the specificity of its mechanism of action relative to other classes of diuretics. The following sections detail its primary target and off-target effects, supported by available quantitative data, experimental protocols for assessment, and visualizations of relevant biological pathways and workflows. Due to the limited public information on a compound named "Methalthiazide," this guide uses the widely studied and structurally similar thiazide diuretic, Hydrochlorothiazide, as the primary subject of comparison.
Comparative Analysis of Diuretic Specificity
The clinical efficacy of a diuretic is intrinsically linked to its specific molecular interactions. The ideal diuretic would exhibit high affinity for its intended target while minimizing engagement with other proteins to reduce the incidence of adverse effects. This section compares Hydrochlorothiazide with other diuretics based on their primary targets and known off-target interactions.
| Drug Class | Representative Drug | Primary Target | On-Target Affinity (IC50/Ki) | Known Off-Target Effects | Off-Target Affinity (IC50/Ki) |
| Thiazide Diuretic | Hydrochlorothiazide (HCTZ) | Na+-Cl- Cotransporter (NCC) | Not consistently reported in public literature. | Carbonic Anhydrases, Calcium-activated potassium (KCa) channels.[1][2][3] | Inhibition of carbonic anhydrase is associated with its vasodilator effect.[1][2] Bendroflumethiazide, a thiazide with minimal carbonic anhydrase inhibitory effects, shows significantly less vasodilation. |
| Thiazide-like Diuretic | Chlorthalidone | Na+-Cl- Cotransporter (NCC) | Not consistently reported in public literature. | Carbonic Anhydrases (various isoforms). | Potent inhibitor of several carbonic anhydrase isoforms (e.g., CA II, VB, VII, IX, XIII) with Ki values in the low nanomolar range (65-138 nM for CA II). |
| Thiazide-like Diuretic | Indapamide | Na+-Cl- Cotransporter (NCC) | Not consistently reported in public literature. | Carbonic Anhydrases (various isoforms). | Weaker inhibitor of CA II (Ki of 2520 nM) but a more potent inhibitor of other isoforms like CA VII, IX, XII, and XIII. |
| Loop Diuretic | Furosemide | Na+-K+-2Cl- Cotransporter (NKCC1/2) | IC50 of 10-50 µM for NKCC1 and 15-60 µM for NKCC2. | GABAA receptors. | Displays 100-fold selectivity for α6-containing GABAA receptors over α1-containing receptors. |
| Potassium-Sparing Diuretic | Amiloride | Epithelial Sodium Channel (ENaC) | IC50 of ~0.1 µM. | Na+/H+ exchanger (NHE), Na+/Ca2+ exchanger (NCX). | IC50 for NHE is ~3 µM to 1 mM depending on external Na+ concentration. IC50 for NCX is ~1 mM. |
Experimental Protocols
Assessing the specificity of a diuretic involves a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.
Ion Flux Assays
Objective: To measure the inhibitory effect of a diuretic on its target ion transporter.
Methodology (Example: NCC Inhibition):
-
Cell Line: A stable HEK293 cell line co-expressing the Na+-Cl- cotransporter (NCC) and a chloride-sensitive fluorescent reporter (e.g., membrane-targeted YFP) is utilized.
-
Cell Preparation: Cells are cultured in 96-well plates. Prior to the assay, cells are incubated in a hypotonic, chloride-free, and potassium-free buffer to activate the WNK-SPAK signaling pathway, which in turn phosphorylates and activates NCC.
-
Compound Incubation: The test diuretic (e.g., Hydrochlorothiazide) is added to the wells at varying concentrations.
-
Initiation of Ion Flux: A solution containing sodium and chloride is added to the wells to initiate ion influx through NCC.
-
Data Acquisition: The fluorescence of the YFP reporter is measured over time using a plate reader. The influx of chloride quenches the YFP fluorescence, and the rate of quenching is proportional to NCC activity.
-
Data Analysis: The initial rate of fluorescence quenching is calculated for each concentration of the test compound. These rates are then plotted against the compound concentration to determine the IC50 value, which represents the concentration of the drug that inhibits 50% of the transporter's activity.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a diuretic for its target receptor or transporter.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target protein of interest (e.g., renal cortex membranes for NCC).
-
Radioligand: A radiolabeled form of a known ligand for the target is used (e.g., [3H]indapamide for NCC).
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test diuretic.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value of the test compound is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Electrophysiological Assays (e.g., Patch Clamp)
Objective: To measure the effect of a diuretic on the electrical currents generated by ion channels.
Methodology:
-
Cell Preparation: Cells expressing the ion channel of interest are cultured on coverslips.
-
Patch Clamp Recording: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the cell membrane (a "gigaseal"). This allows for the measurement of the flow of ions through a single channel or the whole cell.
-
Compound Application: The test diuretic is applied to the cell via the perfusion system.
-
Data Acquisition: The electrical current passing through the ion channels is recorded before and after the application of the compound.
-
Data Analysis: Changes in the current amplitude, frequency of channel opening, and other kinetic parameters are analyzed to determine the effect of the diuretic on the ion channel.
Visualizations
Signaling Pathway of Thiazide Diuretics
Caption: Signaling pathway of thiazide diuretics in the distal convoluted tubule.
Experimental Workflow for Assessing Diuretic Specificity
Caption: Experimental workflow for determining the specificity of a diuretic compound.
References
Replicating Published Findings on Methyclothiazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of published findings on Methyclothiazide, a thiazide diuretic, to assist researchers in replicating and building upon existing studies. It offers a comparative analysis of Methyclothiazide's performance against other thiazide diuretics, supported by available experimental data. Detailed methodologies for key experiments are also provided to ensure accurate replication.
Comparative Efficacy and Safety of Thiazide Diuretics
Thiazide diuretics are a cornerstone in the management of hypertension and edema. While often used interchangeably, there are notable differences in their potency, duration of action, and side effect profiles. This section summarizes the available comparative data for Methyclothiazide and other commonly prescribed thiazides like hydrochlorothiazide and chlorthalidone.
Table 1: Comparative Antihypertensive Efficacy of Thiazide Diuretics
| Diuretic | Dosage | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) | Study Population | Citation |
| Chlorthalidone | 25 mg/day | -12.4 (24-hour mean) | - | Untreated hypertensive patients | [1] |
| Hydrochlorothiazide | 50 mg/day | -7.4 (24-hour mean) | - | Untreated hypertensive patients | [1] |
| Chlorthalidone | 16.1 mg/day (average) | -28.7 | -14.4 | Patients with mild-to-moderate hypertension | |
| Hydrochlorothiazide | 32.4 mg/day (average) | -22.8 | -9.1 | Patients with mild-to-moderate hypertension |
Table 2: Comparative Incidence of Adverse Events
| Diuretic | Adverse Event | Incidence | Study Population | Citation |
| Chlorthalidone | Hypokalemia | 6.0% | Patients with hypertension (≥65 years) | |
| Hydrochlorothiazide | Hypokalemia | 4.4% | Patients with hypertension (≥65 years) | |
| Chlorthalidone | Hospitalization with hypokalemia | 0.69 events per 100 person-years | Older adults (>65 years) | |
| Hydrochlorothiazide | Hospitalization with hypokalemia | 0.27 events per 100 person-years | Older adults (>65 years) | |
| Chlorthalidone | Hospitalization with hyponatremia | 0.69 events per 100 person-years | Older adults (>65 years) | |
| Hydrochlorothiazide | Hospitalization with hyponatremia | 0.49 events per 100 person-years | Older adults (>65 years) |
Mechanism of Action: Diuresis and Vasodilation
Methyclothiazide's primary mechanism of action is the inhibition of the Na-Cl cotransporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water. Additionally, some evidence suggests a direct vasodilatory effect.
Signaling Pathway for Diuretic Effect
The diuretic effect of Methyclothiazide is initiated by its binding to and inhibition of the sodium-chloride cotransporter (NCC) in the apical membrane of distal convoluted tubule cells. This blockade prevents the reabsorption of sodium and chloride ions, leading to increased urinary excretion of these electrolytes and, consequently, water.
References
A Comparative Analysis of Methalthiazide's Effect on Electrolyte Balance Versus Other Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of methalthiazide, a thiazide diuretic, on electrolyte balance relative to other major classes of diuretics, including loop and potassium-sparing diuretics. This analysis is supported by experimental data to inform research and drug development in diuretic therapy. For the purpose of this guide, and due to the limited availability of direct comparative studies on methyclothiazide, data on polythiazide, a structurally and functionally similar thiazide diuretic, is used as a proxy.
Executive Summary
Diuretics are fundamental in managing conditions such as hypertension and edema. However, their therapeutic benefits are often accompanied by disturbances in electrolyte homeostasis. Thiazide diuretics, including this compound, primarily act on the distal convoluted tubule to inhibit the sodium-chloride (Na⁺-Cl⁻) cotransporter, leading to increased excretion of sodium and chloride. This action subsequently affects the balance of other crucial electrolytes, notably potassium and magnesium. Understanding the distinct electrolyte-altering profiles of different diuretic classes is paramount for optimizing therapeutic strategies and mitigating adverse effects.
Comparative Effects on Serum Electrolytes
The following table summarizes the typical effects of this compound (represented by polythiazide), a loop diuretic (furosemide), and a potassium-sparing diuretic (spironolactone) on key serum electrolytes.
| Diuretic Class | Diuretic Agent | Serum Sodium (Na⁺) | Serum Potassium (K⁺) | Serum Chloride (Cl⁻) | Serum Magnesium (Mg²⁺) |
| Thiazide | This compound (as Polythiazide) | ↓[1] | ↓↓[2] | ↓ | ↓[1][3] |
| Loop | Furosemide | ↓ | ↓↓ | ↓↓ | ↓↓ |
| Potassium-Sparing | Spironolactone | ↔ or ↓ | ↑ | ↔ or ↑ | ↔ |
Arrow indicators denote the general effect: ↓ (decrease), ↓↓ (significant decrease), ↑ (increase), ↔ (no significant change). Citations refer to supporting evidence.
Key Observations:
-
Potassium: Both thiazide and loop diuretics are known to cause hypokalemia (low potassium) due to increased distal tubular flow and sodium delivery, which enhances potassium secretion.[1] Polythiazide has been shown to enhance kaliuresis, often leading to reduced plasma potassium concentrations.
-
Magnesium: Thiazide diuretics are associated with magnesium wasting. Long-term use can lead to hypomagnesemia.
-
Sodium and Chloride: All three classes can induce hyponatremia (low sodium) and hypochloremia (low chloride), although the effect is generally more pronounced with loop diuretics.
Mechanism of Action and Signaling Pathways
The differential effects of these diuretics on electrolyte balance are a direct consequence of their distinct mechanisms and sites of action within the nephron.
Thiazide Diuretics (this compound)
Thiazide diuretics, like methyclothiazide, selectively block the Na⁺-Cl⁻ cotransporter (NCC) in the apical membrane of the distal convoluted tubule (DCT) cells. This inhibition prevents the reabsorption of sodium and chloride from the tubular fluid into the bloodstream. The increased luminal sodium concentration in the downstream collecting duct promotes potassium excretion via the renal outer medullary potassium channel (ROMK) and the epithelial sodium channel (ENaC), leading to hypokalemia. The mechanism for magnesium loss is less defined but is thought to be a consequence of altered transepithelial voltage and potentially downregulation of magnesium channels in the DCT.
Experimental Protocols
To provide a framework for comparative studies, a generalized experimental protocol for evaluating the effects of different diuretics on electrolyte balance in a human clinical trial is outlined below.
Study Design:
A randomized, double-blind, crossover study is often employed to compare the effects of different diuretics.
-
Participants: Healthy adult volunteers or patients with stable hypertension.
-
Washout Period: A period of at least two weeks where participants are not taking any diuretics or medications that could significantly affect electrolyte balance.
-
Treatment Phases:
-
Baseline: Collection of 24-hour urine and fasting blood samples to establish baseline electrolyte levels.
-
Diuretic Administration: Participants are randomly assigned to receive a single oral dose of either this compound (e.g., 5 mg), furosemide (e.g., 40 mg), or spironolactone (e.g., 100 mg).
-
Sample Collection: Blood and urine samples are collected at regular intervals (e.g., 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Crossover: After a washout period, participants cross over to the other diuretic treatments until all have received each drug.
-
Measurements:
-
Serum Electrolytes: Sodium, potassium, chloride, and magnesium concentrations are measured in blood samples.
-
Urine Electrolytes: 24-hour urinary excretion of sodium, potassium, chloride, and magnesium is quantified.
-
Renal Function: Serum creatinine and estimated glomerular filtration rate (eGFR) are monitored to assess kidney function.
-
Hormonal Levels: Plasma renin activity and aldosterone levels can be measured to assess the activation of the renin-angiotensin-aldosterone system.
Conclusion
This compound, as a representative thiazide diuretic, exerts a significant influence on electrolyte balance, most notably causing potassium and magnesium depletion. Its profile differs distinctly from loop diuretics, which generally induce more potent diuresis and greater electrolyte losses, and from potassium-sparing diuretics, which conserve potassium. A thorough understanding of these differences, supported by robust experimental data, is crucial for the development of safer and more effective diuretic therapies tailored to specific patient populations and clinical needs. Further head-to-head clinical trials are warranted to provide more granular quantitative data on the comparative effects of methyclothiazide and other diuretics.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
